Benzoylpaeoniflorin
描述
This compound has been reported in Paeonia suffruticosa and Paeonia rockii with data available.
from Paeonia lactiflora
Structure
3D Structure
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATYEZNGPQKAIK-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38642-49-8 | |
| Record name | Benzoylpaeoniflorin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Benzoylpaeoniflorin: A Technical Guide to its Discovery, Isolation, and Characterization from Paeonia lactiflora
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylpaeoniflorin, a monoterpene glycoside found in the roots of Paeonia lactiflora (white peony), has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details comprehensive experimental protocols for its extraction, purification, and quantification, supported by tabulated quantitative data. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Discovery and Significance
This compound is a prominent member of the structurally unique class of monoterpene glycosides that are characteristic constituents of the Paeoniaceae family. Its discovery is intrinsically linked to the extensive phytochemical investigations of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine.
The initial isolation and structural characterization of this compound, alongside its related compounds paeoniflorin, albiflorin, and oxypaeoniflorin, were described in the early 1970s. These pioneering studies laid the groundwork for future research into the chemical diversity and biological activities of Paeonia constituents.
The significance of this compound lies in its demonstrated therapeutic potential. Research has highlighted its potent anti-inflammatory, anti-anaphylactic, and neuroprotective properties.[1] These biological activities are attributed to its ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, making it a promising candidate for further drug development.
Quantitative Data
The concentration of this compound in Paeonia lactiflora root can vary depending on factors such as the plant's origin, age, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Concentration of this compound in Paeonia lactiflora Root Extracts
| Plant Material | Extraction Solvent | Analytical Method | This compound Concentration (mg/g of extract) | Reference |
| Paeonia lactiflora root | Not specified | HPLC-DAD | 5.72 | [2] |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₁₂ | [3] |
| Molecular Weight | 584.57 g/mol | [3] |
| ESI-MS [M+Na]⁺ | 607.1787 | |
| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | See Table 4 | |
| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | See Table 5 |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Paeonia lactiflora root.
Extraction and Preliminary Fractionation
This protocol describes a common method for obtaining a crude extract enriched with monoterpene glycosides.
-
Plant Material Preparation: Air-dry the roots of Paeonia lactiflora at room temperature and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered root material in 70% ethanol (1:10 w/v) at room temperature for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether, and ethyl acetate.
-
The ethyl acetate fraction will contain the enriched monoterpene glycosides, including this compound.
-
Concentrate the ethyl acetate fraction to dryness.
-
Purification by Column Chromatography
This protocol outlines a multi-step chromatographic procedure for the isolation of this compound.
-
Macroporous Resin Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of deionized water and load it onto a pre-equilibrated macroporous resin column (e.g., D101).
-
Wash the column with deionized water to remove highly polar impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
-
Silica Gel Column Chromatography:
-
Pool and concentrate the this compound-rich fractions from the macroporous resin chromatography.
-
Subject the concentrated fraction to silica gel column chromatography.
-
Elute with a gradient solvent system of chloroform-methanol or ethyl acetate-methanol.
-
Collect and monitor fractions as described above.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification, subject the further enriched fractions to Prep-HPLC on a C18 column.
-
Use a mobile phase of acetonitrile and water with a gradient elution.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 230 nm).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective alternative for the preparative separation of this compound.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system is n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of this compound in the selected solvent system should be optimized to be between 0.5 and 2.0.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a constant flow rate while the column is rotating at a specific speed (e.g., 800-1000 rpm).
-
Once hydrodynamic equilibrium is reached, inject the sample dissolved in a small volume of the mobile phase.
-
Continuously pump the mobile phase and collect fractions.
-
Monitor the fractions by HPLC to identify those containing pure this compound.
-
Quantitative Analysis by LC-MS/MS
This protocol provides a sensitive and selective method for the quantification of this compound in biological matrices or plant extracts.
-
Sample Preparation (for plasma):
-
To 50 µL of plasma, add an internal standard (e.g., puerarin).
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3 µm).
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Negative Mode): m/z 583.2 → 121.1
-
This compound (Positive Mode): m/z 607.2 → 105.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification: Construct a calibration curve using known concentrations of a this compound standard.
Structural Elucidation
The structure of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, it typically forms a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for the detailed structural elucidation of this compound. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to establish the connectivity of the molecule.
Table 4: ¹H NMR Spectral Data of this compound (400 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.48 | d | 5.6 |
| 3 | 2.45 | m | |
| 4 | 2.15 | m | |
| 5 | 3.15 | d | 5.6 |
| 7α | 2.30 | dd | 14.0, 2.8 |
| 7β | 2.05 | dd | 14.0, 9.6 |
| 8 | 1.35 | s | |
| 10 | 4.85 | s | |
| 1' | 4.95 | d | 7.6 |
| 2' | 5.25 | t | 9.2 |
| 3' | 5.10 | t | 9.2 |
| 4' | 4.90 | t | 9.2 |
| 5' | 4.20 | m | |
| 6'a | 4.60 | dd | 12.0, 2.0 |
| 6'b | 4.45 | dd | 12.0, 5.6 |
| Benzoyl-H | 7.40-8.10 | m |
Table 5: ¹³C NMR Spectral Data of this compound (100 MHz, CD₃OD)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 97.2 | 1' | 102.1 |
| 2 | 84.5 | 2' | 74.8 |
| 3 | 47.8 | 3' | 78.0 |
| 4 | 42.1 | 4' | 71.5 |
| 5 | 50.3 | 5' | 77.5 |
| 6 | 23.9 | 6' | 64.2 |
| 7 | 38.5 | Benzoyl-C=O | 167.5 |
| 8 | 88.2 | Benzoyl-C₁ | 131.0 |
| 9 | 109.8 | Benzoyl-C₂,₆ | 130.5 |
| 10 | 69.8 | Benzoyl-C₃,₅ | 129.5 |
| 11 | 21.6 | Benzoyl-C₄ | 134.0 |
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Anti-Anaphylactic and Anti-inflammatory Signaling Pathway
Caption: Inhibition of MAPK, NF-κB, and HDC pathways by this compound.
Conclusion
This compound stands out as a pharmacologically significant natural product from Paeonia lactiflora. This guide has provided a comprehensive overview of its discovery, isolation, and structural characterization, complete with detailed experimental protocols and quantitative data. The elucidation of its mechanisms of action, particularly its inhibitory effects on key inflammatory signaling pathways, underscores its potential as a lead compound for the development of novel therapeutics. The information presented herein serves as a valuable technical resource to facilitate further research and development efforts focused on this promising molecule.
References
- 1. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoylpaeoniflorin Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzoylpaeoniflorin, a monoterpene glycoside found in plants of the genus Paeonia, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps from primary metabolism to the final complex molecule, presents available quantitative data, outlines key experimental protocols, and visualizes the pathway and associated workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, metabolic engineering, and drug development.
Introduction
The Paeoniaceae family of plants, particularly species like Paeonia lactiflora, are rich sources of bioactive monoterpene glycosides, with paeoniflorin and its derivatives being prominent constituents.[1] Among these, this compound has demonstrated a range of pharmacological activities. The biosynthesis of this complex natural product involves a multi-step enzymatic cascade that originates from central carbon metabolism and proceeds through the formation of a core monoterpene skeleton, followed by a series of post-modificational reactions. This guide will systematically dissect this intricate pathway.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be broadly divided into three key stages:
-
Formation of the Monoterpene Precursor, Geranyl Diphosphate (GPP): This initial stage involves the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[2] These precursors are then condensed to form the ten-carbon monoterpene precursor, geranyl diphosphate (GPP).
-
Formation of the Pinane Skeleton: The linear GPP molecule is cyclized to form the characteristic bicyclic pinane skeleton. This crucial step is catalyzed by a specific monoterpene synthase.
-
Post-modification of the Pinane Skeleton: The pinane scaffold undergoes a series of enzymatic modifications, including hydroxylation, glycosylation, and benzoylation, to yield the final this compound molecule.
Upstream Pathways: MVA and MEP
The biosynthesis of IPP and DMAPP is fundamental to all isoprenoid biosynthesis. In plants, both the MVA and MEP pathways contribute to the pool of these precursors.[2]
-
Mevalonate (MVA) Pathway: Located in the cytoplasm, this pathway utilizes acetyl-CoA as the starting material. Key enzymes include HMG-CoA synthase and HMG-CoA reductase.
-
Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate. Key enzymes include 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR).[3]
One molecule of IPP and one molecule of DMAPP are then condensed by geranyl diphosphate synthase (GPPS) to form GPP.
Formation of the α-Pinene Skeleton
The cyclization of GPP is a critical branching point in monoterpene biosynthesis. In Paeonia lactiflora, the enzyme α-pinene synthase (PlPIN) has been identified and characterized.[4] This enzyme catalyzes the conversion of GPP into α-pinene as its sole product, which forms the core scaffold of paeoniflorin and its derivatives.[4]
Post-Modification of α-Pinene
The conversion of α-pinene to this compound involves a series of complex, and not yet fully elucidated, enzymatic reactions. The proposed pathway involves hydroxylation, glycosylation, and benzoylation steps.
Hypothesized Post-Modification Pathway:
Based on identified intermediates and transcriptome analyses, a plausible biosynthetic route is emerging. This pathway likely involves the following key transformations:
-
Hydroxylation: The α-pinene skeleton is hydroxylated at specific positions. This is likely catalyzed by cytochrome P450 monooxygenases (CYP450s). Transcriptome studies of Paeonia lactiflora have identified candidate genes from the CYP71A and CYP71D subfamilies that are co-expressed with other genes in the pathway.[5][6]
-
Glycosylation: A glucose moiety is attached to the hydroxylated pinane skeleton. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). Several candidate UGT genes have been identified in Paeonia species that are likely involved in this step.[5] The substrate for glycosylation is predicted to be paeoniflorgenin, and the glycosyl donor is uridine diphosphate glucose (UDP-glucose).[7]
-
Benzoylation: The final step in the formation of many paeoniflorin derivatives is the attachment of a benzoyl group. This acylation reaction is catalyzed by a BAHD acyltransferase. The enzyme benzoyl-CoA: 8-dethis compound 8-O-benzoyltransferase (DPBT) has been identified in Paeonia ostii. This enzyme utilizes benzoyl-CoA as the acyl donor and 8-dethis compound as the acceptor substrate to produce paeoniflorin. A similar mechanism is presumed for the benzoylation of other paeoniflorin precursors.
Quantitative Data
Quantitative analysis of metabolites and enzyme activities is essential for understanding flux through the biosynthetic pathway and for designing metabolic engineering strategies. The available data, while not exhaustive, provides valuable insights into the accumulation of this compound and its precursors.
Table 1: Concentration of Paeoniflorin and its Derivatives in Paeonia Species
| Compound | Plant Species | Tissue | Concentration Range | Reference |
| Paeoniflorin | Paeonia lactiflora | Root | 33.2 mg/g | [8] |
| Albiflorin | Paeonia lactiflora | Root | 1.8 - 15.7 mg/g | [8] |
| This compound | Paeonia lactiflora | Root | Not explicitly quantified, but detected | [9] |
| Paeoniflorin | Various Paeonia spp. | Root | 0.09 - 10.72% | [10] |
Table 2: Enzyme Kinetic Parameters (Hypothetical/Homologous Data)
| Enzyme | Substrate | Km | Vmax | Reference |
| α-Pinene Synthase | Geranyl Pyrophosphate | Data not available | Data not available | [4] |
| BAHD Acyltransferase (homologous) | Benzoyl-CoA | ~93 µM | Data not available | [7] |
| BAHD Acyltransferase (homologous) | Methylecgonine | ~369 µM | Data not available | [7] |
Note: Specific kinetic data for the enzymes directly involved in this compound biosynthesis are largely unavailable. The data for BAHD acyltransferase is from a study on cocaine biosynthesis and is provided for comparative purposes.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the this compound biosynthesis pathway.
Extraction and Quantification of Paeoniflorin and its Derivatives
Objective: To extract and quantify paeoniflorin, this compound, and related compounds from plant material.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Harvest fresh plant material (e.g., roots of Paeonia lactiflora).
-
Freeze-dry the material and grind it into a fine powder.
-
Accurately weigh a specific amount of the powdered material (e.g., 100 mg).
-
-
Extraction:
-
Add a defined volume of extraction solvent (e.g., 10 mL of 70% ethanol) to the powdered sample.
-
Sonication or reflux extraction can be employed. For sonication, place the sample in an ultrasonic bath for a specified time (e.g., 30 minutes). For reflux, heat the mixture at a controlled temperature for a set duration.[8]
-
After extraction, centrifuge the sample to pellet the solid debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with or without a modifier like formic acid or tetrahydrofuran) is typically used.[3]
-
Detection: UV detection at 230 nm.
-
Quantification: Create a standard curve using pure standards of paeoniflorin and this compound at known concentrations. Calculate the concentration in the plant extract by comparing the peak areas to the standard curve.
-
In Vitro Enzyme Assay for BAHD Acyltransferase
Objective: To determine the activity of a BAHD acyltransferase involved in benzoylation.
Methodology:
-
Recombinant Enzyme Production:
-
Clone the coding sequence of the candidate BAHD acyltransferase gene into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified recombinant enzyme.
-
Acyl donor: Benzoyl-CoA.
-
Acyl acceptor: The appropriate precursor (e.g., 8-dethis compound).
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an acid (e.g., HCl) or an organic solvent.
-
Analyze the reaction products by HPLC or LC-MS to detect the formation of the benzoylated product.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process that is beginning to be unraveled at the molecular level. While the upstream pathways and the initial cyclization step are well-established, the post-modification steps involving hydroxylation and glycosylation remain an active area of research. The identification of candidate CYP450 and UGT genes provides a roadmap for future functional characterization studies.
For drug development professionals, a complete understanding of this pathway is paramount. It opens the door to:
-
Metabolic Engineering: Overexpression of key enzymes or suppression of competing pathways in plants or microbial hosts to enhance the yield of this compound.
-
Combinatorial Biosynthesis: Utilizing the biosynthetic enzymes in vitro or in engineered microbes to create novel derivatives of paeoniflorin with potentially improved pharmacological properties.
-
Quality Control: Developing robust analytical methods based on the biosynthetic pathway to ensure the quality and consistency of herbal medicines containing Paeonia extracts.
Future research should focus on the definitive functional characterization of the candidate CYP450s and UGTs through in vitro enzyme assays with the putative substrates. Furthermore, obtaining detailed kinetic data for all the enzymes in the pathway will be crucial for developing accurate metabolic models to guide engineering efforts. The elucidation of the complete this compound biosynthesis pathway will undoubtedly accelerate the translation of this promising natural product into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a monoterpene synthase from Paeonia lactiflora producing α-pinene as its single product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis [frontiersin.org]
A Technical Guide to the Physicochemical Properties of Benzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzoylpaeoniflorin is a monoterpene glycoside isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine.[][2][3] As a derivative of the well-studied paeoniflorin, this compound has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[4][5] Its mechanism of action involves the inhibition of key inflammatory mediators, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[][6][7] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and insights into its metabolic and signaling pathways, serving as a vital resource for its application in research and drug development.
Chemical Identity and Physicochemical Properties
This compound is a complex molecule characterized as a white crystalline solid.[] Its fundamental identifiers and physicochemical characteristics are crucial for its handling, formulation, and analysis in a research setting.
Table 1: Chemical Identifiers and Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | [][8] |
| CAS Number | 38642-49-8 | [7] |
| Molecular Formula | C₃₀H₃₂O₁₂ | [8] |
| Molecular Weight | 584.57 g/mol | [6][7] |
| Appearance | White crystalline solid | [] |
| Purity | ≥97% | [][6] |
| Melting Point | >90°C (decomposes) | [][9] |
| Boiling Point | 742.9 ± 60.0 °C (Predicted) | [9] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [][9] |
| Solubility | DMSO: 45-100 mg/mL | [6][7] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [][6][7] |
| Calculated LogP | 0.812 | [10] |
Experimental Protocols
Accurate characterization and quantification are paramount in pre-clinical and clinical research. This section details established methodologies for determining key parameters of this compound.
Quantification in Plasma by LC-MS/MS
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[11][12] The following protocol is adapted from validated methods for this compound and related compounds.[11][13][14]
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Ardisiacrispin A or Puerarin[11][12]
-
LC-MS grade acetonitrile, methanol, and formic acid[11]
-
Ultrapure water
-
Control plasma (species-specific, e.g., rat, human)
Protocol:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create serial dilutions for calibration curve standards (e.g., 5-2000 ng/mL).[12]
-
Sample Preparation: To a 50 µL aliquot of plasma, add the internal standard. Precipitate proteins by adding 3 parts acetonitrile.[11]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes.
-
Separation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Analysis: Transfer the supernatant to a new tube or 96-well plate and inject an aliquot into the LC-MS/MS system.[11]
LC-MS/MS Conditions:
-
LC System: Ultimate 3000 or equivalent[11]
-
Column: UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[12]
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[11][12]
-
Flow Rate: ~150 µL/min[11]
-
Column Temperature: 30°C[11]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[12]
-
Detection: Multiple Reaction Monitoring (MRM) using target fragment ions (e.g., m/z 607.2→105.1 for this compound).[12]
Determination of Octanol-Water Partition Coefficient (LogP)
Lipophilicity, measured as LogP, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental LogP determination.[15][16][17]
Materials and Reagents:
-
This compound
-
1-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
Protocol:
-
Phase Saturation: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) and allow the layers to separate overnight to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated 1-octanol and PBS phases.
-
Equilibration: Shake the vial for a set period (e.g., 2-24 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition and reach equilibrium.[18]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of this compound in both the 1-octanol (Cₒ) and aqueous (Cₐ) phases using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = Cₒ / Cₐ. The LogP is the base-10 logarithm of this value.
Biological Context and Signaling Pathways
This compound's therapeutic potential is rooted in its interaction with key biological pathways, particularly those governing inflammation.
Proposed Metabolic Pathway
As a monoterpene glycoside, this compound is expected to undergo metabolic transformations similar to its parent compound, paeoniflorin. The major metabolic routes in vivo are predicted to be hydrolysis of the ester and glycosidic bonds (Phase I reactions) followed by conjugation with glucuronic acid (Phase II reaction) to facilitate excretion.[19]
Inhibition of NF-κB Signaling Pathway
A primary mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway.[4][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated, leading to the expression of pro-inflammatory genes. This compound has been shown to suppress this cascade by inhibiting the activation of MAPKs (JNK, p38), which prevents the subsequent activation of NF-κB and reduces the production of inflammatory mediators like TNF-α and IL-6.[4]
References
- 2. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | COX | TargetMol [targetmol.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. This compound | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 38642-49-8 [amp.chemicalbook.com]
- 10. Benzoyl Paeoniflorin [tcmip.cn]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Paeoniflorin by Fully Validated LC-MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. Metabolic study of paeoniflorin and total paeony glucosides from Paeoniae Radix Rubra in rats by high-performance liquid chromatography coupled with sequential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoylpaeoniflorin: A Technical Guide to Spectroscopic Data and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpaeoniflorin is a monoterpene glycoside isolated from various species of the Paeonia (peony) genus, notably Paeonia lactiflora and Paeonia delavayi. As a derivative of the more abundant paeoniflorin, it has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of this compound, along with detailed experimental protocols for its isolation and analysis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₁₂ | |
| Molecular Weight | 584.57 g/mol | |
| Appearance | White crystalline powder | |
| General Solubility | Soluble in methanol, ethanol, DMSO. |
Spectroscopic Data for Structural Elucidation
The structural determination of this compound is achieved through a combination of spectroscopic techniques. The data presented in the following tables are essential for the unambiguous identification and characterization of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, highlighting the presence of chromophores such as the benzoyl group.
| λmax (nm) | Solvent | Reference |
| 228.5 | Methanol | [1] |
| 202.0 | Methanol | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The key absorption bands are indicative of hydroxyl, carbonyl, and aromatic moieties.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3418 | O-H (hydroxyl) stretching | [1] |
| 2923, 2859 | C-H (aliphatic) stretching | [1] |
| 1710 | C=O (ester) stretching | [1] |
| 1460, 1377 | C-H bending | [1] |
| 1284, 1221, 1076 | C-O stretching | [1] |
| 764, 720 | Aromatic C-H bending | [1] |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS) experiments offers valuable structural information.
| Ionization Mode | Observed m/z | Formula | Ion Type | Reference |
| Negative FAB-MS | 539 | [C₂₅H₃₂O₁₃ - H]⁻ | [M-H]⁻ | [1] |
Note: The formula C₂₅H₃₂O₁₃ reported in the reference appears to be for a related but different compound, 4-O-methyl-4″-hydroxy-3″-methoxy-paeoniflorin, also isolated in the same study. The correct molecular formula for this compound is widely accepted as C₃₀H₃₂O₁₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. While a complete, publicly available, and assigned dataset for this compound is challenging to consolidate from a single source, the following represents a compilation of expected signals based on its known structure and data from related compounds. The structural elucidation relies on 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
¹H NMR Spectroscopic Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Benzoyl) | 7.4 - 8.1 | m | - |
| Anomeric (H-1') | ~ 4.5 - 5.0 | d | ~ 7-8 |
| Sugar Protons | 3.2 - 4.2 | m | - |
| Aglycone Protons | 1.0 - 4.5 | m | - |
| Methyl (Aglycone) | ~ 1.2 - 1.5 | s | - |
¹³C NMR Spectroscopic Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (Ester) | ~ 165 - 175 |
| Aromatic (Benzoyl) | ~ 128 - 135 |
| Anomeric (C-1') | ~ 95 - 105 |
| Sugar Carbons | ~ 60 - 80 |
| Aglycone Carbons | ~ 20 - 90 |
| Methyl (Aglycone) | ~ 15 - 25 |
Structural Elucidation Workflow
The process of determining the structure of a natural product like this compound follows a logical workflow, integrating various analytical techniques.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the roots of Paeonia lactiflora.
-
Extraction :
-
Air-dried and powdered roots of Paeonia lactiflora are extracted exhaustively with 80% methanol at room temperature using ultrasonication.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.[2]
-
-
Solvent Partitioning :
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[2]
-
The this compound is typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography :
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
A gradient elution is performed using a solvent system such as chloroform-methanol, with an increasing proportion of methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
High-Speed Counter-Current Chromatography (HSCCC) :
-
For further purification to achieve high purity, HSCCC is employed.
-
A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water (e.g., in a 1:5:2:4 v/v/v/v ratio).
-
The sample is dissolved in the solvent mixture and injected into the HSCCC system.
-
Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry : High-resolution mass spectra are obtained on a mass spectrometer, often using electrospray ionization (ESI) or fast atom bombardment (FAB).
-
UV-Vis Spectroscopy : The UV-Vis spectrum is recorded on a spectrophotometer in a methanol solution.
-
IR Spectroscopy : The IR spectrum is recorded on an FTIR spectrometer, typically using a KBr pellet.
Putative Anti-Inflammatory Signaling Pathway
This compound is known to exhibit anti-inflammatory effects, which are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates this proposed mechanism of action.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic data and structural elucidation of this compound. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers in natural product chemistry and drug development. Further research to establish a complete and publicly accessible high-resolution NMR dataset would be a valuable contribution to the field. The elucidation of its biological mechanisms of action, particularly its role in modulating inflammatory pathways, continues to be an active area of investigation with significant therapeutic potential.
References
Benzoylpaeoniflorin: A Technical Guide to its Mechanism of Action in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylpaeoniflorin (BPF), a monoterpenoid glycoside derived from the roots of Paeonia albiflora Pall, has demonstrated significant anti-inflammatory effects across a range of preclinical models.[1] Preliminary studies indicate that BPF effectively suppresses the production of key pro-inflammatory mediators by targeting and inhibiting crucial intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] In various in vitro and in vivo models, including those for sepsis and psoriasis, BPF treatment has been shown to reduce inflammatory cytokine levels, alleviate tissue damage, and improve survival rates, positioning it as a promising therapeutic candidate for a variety of inflammatory diseases.[1][3][4][5] This document provides a detailed overview of the molecular mechanisms underlying BPF's anti-inflammatory action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
BPF exerts its anti-inflammatory effects by intervening in the signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria.[1] The primary mechanism involves the concurrent suppression of the NF-κB and MAPK signaling pathways, which are central to the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible Nitric Oxide Synthase (iNOS).[1][3]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like LPS, IκB is phosphorylated and degraded, allowing NF-κB (notably the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. BPF has been shown to significantly inhibit this process by preventing the phosphorylation and activation of the p65 subunit of NF-κB.[3][4] This blockade prevents the downstream expression of inflammatory mediators.[3]
Modulation of the MAPK Pathway
The MAPK pathway, comprising cascades such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a critical role in translating extracellular signals into cellular responses, including inflammation.[3] BPF pretreatment has been demonstrated to considerably reduce the LPS-induced phosphorylation and activation of JNK, ERK, and p38.[3][4] By inhibiting these key kinases, BPF effectively suppresses the inflammatory response mediated by the MAPK pathway.[3]
The diagram below illustrates the inhibitory effects of this compound on these critical inflammatory signaling pathways.
Caption: BPF inhibits LPS-induced inflammation by blocking p65, p38, JNK, and ERK phosphorylation.
Quantitative Analysis of Anti-inflammatory Effects
The efficacy of BPF has been quantified in various preclinical models. The following tables summarize the available data from both in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Parameter | Effect of this compound (BPF) | Cell Line(s) | Inducer | Reference |
| NO Production | IC50: 2.2 x 10⁻⁴ mol/L | RAW 264.7 | LPS | [2] |
| iNOS Expression | Decreased mRNA and protein levels | HUVECs, THP-1 macrophages | LPS | [3][4] |
| TNF-α Production | Decreased mRNA and protein levels (dose-dependent) | HUVECs, THP-1 macrophages | LPS | [3][4] |
| IL-6 Production | Decreased mRNA and protein levels (dose-dependent) | HUVECs, THP-1 macrophages | LPS | [3][4] |
| COX-2 Expression | Inhibits expression | HUVECs, THP-1 macrophages | LPS | [2][3] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Key Findings with BPF Treatment | Measured Parameters | Reference |
| LPS-Induced Sepsis (Mice) | Reduced serum levels of inflammatory cytokines. | IL-6, TNF-α, IL-1β, CXCL1, CXCL2 | [3][4] |
| Cecal Ligation and Puncture (CLP) Sepsis (Mice) | Improved survival rates. | Survival, Cytokine Levels | [3][4] |
| Imiquimod (IMQ)-Induced Psoriasis-like Model (Mice) | Alleviated psoriasis-like inflammation. Modulated immune-related signaling pathways (NF-κB, TNF-α, IL-17). | Clinical Scoring, Histological Analysis, RNA-sequencing | [2][5] |
| Passive Cutaneous Anaphylaxis (PCA) Model (Mice) | Inhibited anaphylactic reaction. | Not specified | [2] |
Key Experimental Methodologies
The findings summarized above are based on established and validated experimental protocols. A generalized overview of these methods is provided below.
In Vitro Anti-inflammatory Assays
A typical workflow for assessing the anti-inflammatory properties of BPF in cell culture is as follows:
Caption: Standard procedure for evaluating BPF's anti-inflammatory effects in cell lines.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs), THP-1 human macrophages, and RAW 264.7 murine macrophages are commonly used.[1][2][3] Cells are cultured in appropriate media and conditions until ready for experimentation.[1]
-
Induction of Inflammation : Lipopolysaccharide (LPS), typically at a concentration of 100 ng/mL, is used to induce a robust inflammatory response in the cultured cells.[1]
-
Nitric Oxide (NO) Assay : The concentration of nitrite, a stable metabolite of NO, is measured in the culture supernatant using the Griess reagent to quantify iNOS activity.[2]
-
Cytokine Measurement (ELISA) : Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum from animal models.[1][2]
-
Quantitative Real-Time PCR (qPCR) : This technique is used to measure the relative mRNA expression levels of target genes (e.g., iNOS, TNF-α, IL-6). Total RNA is extracted, reverse-transcribed to cDNA, and then amplified using gene-specific primers.[3][4]
-
Western Blot Analysis : This method is employed to determine the levels of specific proteins and their phosphorylation status. It is critical for assessing the activation of signaling proteins like p65, p38, JNK, and ERK.[3][4]
In Vivo Animal Models
-
LPS-Induced Sepsis Model : Mice are administered a lethal dose of LPS to induce systemic inflammation and septic shock. BPF is administered to treatment groups, and outcomes such as survival rates and serum cytokine levels are monitored.[1]
-
Cecal Ligation and Puncture (CLP) Sepsis Model : This surgical model, which more closely mimics the pathophysiology of human sepsis, involves ligating and puncturing the cecum to induce polymicrobial peritonitis. The protective effects of BPF on survival and inflammation are then evaluated.[2][4]
-
Imiquimod (IMQ)-Induced Psoriasis-like Model : A topical cream containing imiquimod is applied to the skin of mice to induce a localized inflammatory condition that resembles human psoriasis. The therapeutic effects of BPF are assessed through clinical scoring and histological analysis of skin biopsies.[2]
Conclusion and Future Directions
This compound demonstrates compelling anti-inflammatory properties by dually inhibiting the NF-κB and MAPK signaling pathways. The available in vitro and in vivo data strongly support its potential as a therapeutic agent for inflammatory conditions. BPF consistently reduces the expression and production of key inflammatory mediators, including TNF-α, IL-6, and iNOS, by blocking the activation of upstream kinases (JNK, ERK, p38) and the nuclear translocation of NF-κB p65.[3][4]
Future research should focus on elucidating the precise molecular binding targets of BPF within these pathways. Further studies are also needed to evaluate its pharmacokinetic profile, long-term safety, and efficacy in more complex chronic inflammatory disease models. The development of optimized formulations to enhance bioavailability could also be a critical step toward its clinical application. Overall, this compound is a promising natural compound that warrants continued investigation in the field of drug development for inflammatory diseases.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzoylpaeoniflorin: A Technical Guide to its Immunomodulatory Role in Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpaeoniflorin (BPF), a monoterpene glycoside derived from the roots of Paeonia lactiflora, has emerged as a promising immunomodulatory agent with significant therapeutic potential. As a key bioactive component of traditional medicines like the Xuebijing injection, BPF has demonstrated potent anti-inflammatory effects.[1][2] This technical guide provides an in-depth analysis of the current understanding of BPF's role in modulating the function of various immune cells, including macrophages, T cells, B cells, and dendritic cells. It aims to serve as a comprehensive resource for researchers and drug development professionals by detailing its mechanisms of action, providing quantitative data on its effects, and outlining key experimental protocols. While much of the research has focused on the closely related compound paeoniflorin (PF), this guide will focus on BPF where data is available and use PF as a comparative reference, highlighting the need for further BPF-specific investigation.
Modulation of Macrophage Function
This compound exhibits profound anti-inflammatory effects on macrophages by suppressing the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of key signaling pathways.
Inhibition of Pro-inflammatory Cytokine and Mediator Production
In lipopolysaccharide (LPS)-stimulated macrophages, BPF has been shown to significantly reduce the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner.[1][3] Furthermore, BPF inhibits the expression of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of nitric oxide (NO), a potent inflammatory mediator.[1]
Modulation of Signaling Pathways in Macrophages
The anti-inflammatory effects of BPF in macrophages are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
BPF pretreatment considerably reduces the LPS-induced phosphorylation and subsequent activation of the p65 subunit of NF-κB.[1][2] By inhibiting the degradation of IκB, the inhibitory protein of NF-κB, BPF prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4]
BPF also suppresses the LPS-mediated phosphorylation of key MAPK proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][2] The inhibition of these pathways further contributes to the reduced expression of inflammatory cytokines and mediators.
Quantitative Data: this compound Effects on Macrophages
| Cell Type | Stimulant | Analyte | BPF Concentration | % Inhibition / Effect | Reference |
| THP-1 macrophages | LPS (100 ng/mL) | TNF-α mRNA | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| THP-1 macrophages | LPS (100 ng/mL) | IL-6 mRNA | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| THP-1 macrophages | LPS (100 ng/mL) | TNF-α protein | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| THP-1 macrophages | LPS (100 ng/mL) | IL-6 protein | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| HUVECs | LPS (100 ng/mL) | iNOS protein | 1, 5, 10 µM | Dose-dependent decrease | [1] |
| HUVECs | LPS (100 ng/mL) + IFN-γ | NO production | 1, 5, 10 µM | Dose-dependent decrease | [1] |
Experimental Protocols: Macrophage Studies
-
Cell Line: Human monocytic cell line THP-1.
-
Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 50 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Pre-treat differentiated THP-1 cells with varying concentrations of BPF (e.g., 1, 5, 10 µM) for 6 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., β-actin).
-
Primer Sequences: [1]
-
Human TNF-α: Forward: 5′-CCC AGG GAC CTC TCT CTA ATC-3′, Reverse: 5′-ATG GGC TAC AGG CTT GTC ACT-3′
-
Human IL-6: Forward: 5′-GCA CTG GCA GAA AAC AAC CT-3′, Reverse: 5′-TCA AAC TCC AAA AGA CCA GTG A-3′
-
Human iNOS: Forward: 5′-TCC AGG AGG ACA TGC AGC AC-3′, Reverse: 5′-CGC CCT TCC GCA GTT CT-3′
-
Human β-actin: Forward: 5′-CCT GGC ACC CAG CAC AAT-3′, Reverse: 5′-GCC GAT CCA CAC GGA GTA CT-3′
-
-
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated and total p65, p38, JNK, and ERK overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Modulation of T Cell Function
While direct quantitative data for this compound on T cells is limited, studies on paeoniflorin suggest a significant role in modulating T cell responses, particularly in the context of autoimmune and inflammatory conditions.
Regulation of T Helper Cell Differentiation
Paeoniflorin has been shown to influence the balance of T helper (Th) cell subsets. In models of allergic contact dermatitis, paeoniflorin treatment led to a decrease in the pro-inflammatory cytokines IL-2 and IL-17 (produced by Th1 and Th17 cells, respectively) and an increase in the anti-inflammatory cytokines IL-4 and IL-10 (produced by Th2 and regulatory T cells).[5] This suggests that BPF may also shift the immune response from a pro-inflammatory Th1/Th17 phenotype towards a more tolerogenic Th2/Treg phenotype.
Induction of Regulatory T Cells (Tregs)
Paeoniflorin has been reported to promote the expansion of CD4+CD25+Foxp3+ regulatory T cells.[6] This is a crucial mechanism for its immunosuppressive effects, as Tregs play a central role in maintaining immune homeostasis and preventing excessive inflammation.
Quantitative Data: Paeoniflorin Effects on T Cells
| Cell Type | Condition | Analyte | Paeoniflorin Concentration | % Inhibition / Effect | Reference |
| Mouse splenocytes | Allergic contact dermatitis model | IL-2 production | 70, 140 mg/kg/day (in vivo) | Significant decrease | [5] |
| Mouse splenocytes | Allergic contact dermatitis model | IL-17 production | 70, 140 mg/kg/day (in vivo) | Significant decrease | [5] |
| Mouse splenocytes | Allergic contact dermatitis model | IL-4 production | 70, 140 mg/kg/day (in vivo) | Significant increase | [5] |
| Mouse splenocytes | Allergic contact dermatitis model | IL-10 production | 70, 140 mg/kg/day (in vivo) | Significant increase | [5] |
| Human T lymphocytes | In vitro activation | IFN-γ production | Not specified | Inhibition | [7] |
Note: The data above is for paeoniflorin. Further studies are needed to quantify the specific effects of this compound on T cell subsets and cytokine production.
Experimental Protocols: T Cell Studies
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator and Responder Cells: Treat PBMCs from one donor (stimulator) with mitomycin C (50 µg/mL) to inhibit proliferation. The PBMCs from the second donor will serve as the responder cells.
-
Co-culture: Co-culture stimulator and responder cells at a 1:1 ratio in a 96-well plate.
-
Treatment: Add varying concentrations of BPF to the co-culture.
-
Proliferation Assessment: After 5 days, assess T cell proliferation using a BrdU incorporation assay or by staining with a proliferation dye like CFSE and analyzing by flow cytometry.[8][9]
-
Cell Preparation: Isolate splenocytes or PBMCs from treated and control animals or from in vitro cultures.
-
Surface Staining: Stain cells with fluorescently labeled antibodies against surface markers such as CD3, CD4, CD25, and CD127.
-
Intracellular Staining: For Th subset and Treg analysis, fix and permeabilize the cells, followed by intracellular staining for key transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17, and FoxP3 for Tregs) and cytokines (e.g., IFN-γ, IL-4, IL-17).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of different T cell populations.
Modulation of B Cell Function
Information on the direct effects of this compound on B cells is scarce. However, a derivative, paeoniflorin-6′-O-benzene sulfonate (CP-25), has been shown to modulate B cell activity, suggesting a potential role for BPF as well.
Inhibition of B Cell Activation and Proliferation
In a mouse model of collagen-induced arthritis, CP-25 suppressed the abnormal proliferation of B cells and reduced the percentages of total and activated B cells in peripheral blood and spleen.[10] It also inhibited the expression of B-cell activating factor (BAFF) and its receptors, which are crucial for B cell survival and maturation.
Reduction of Immunoglobulin Production
Treatment with CP-25 also led to a decrease in serum immunoglobulin levels, indicating an inhibitory effect on antibody production by B cells.[10]
Quantitative Data: Paeoniflorin Derivative Effects on B Cells
| Cell Type | Condition | Analyte | Compound | % Inhibition / Effect | Reference |
| Mouse B lymphocytes | Collagen-induced arthritis | CD19+CD27+ activated B cells | CP-25 | Significant decrease | [10] |
| Mouse B lymphocytes | Collagen-induced arthritis | Serum Immunoglobulins (IgA, IgG2a) | CP-25 | Normalized elevated levels | [10] |
Note: The data above is for paeoniflorin-6′-O-benzene sulfonate (CP-25). Further research is required to determine the specific effects of this compound on B cell function.
Experimental Protocols: B Cell Studies
-
Cell Isolation: Isolate B cells from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
Stimulation and Treatment: Culture purified B cells in the presence of a B cell mitogen, such as LPS (for mouse B cells) or anti-CD40 antibody plus IL-4 (for human B cells), with or without varying concentrations of BPF.
-
Activation Marker Analysis: After 24-48 hours, stain the cells with fluorescently labeled antibodies against B cell activation markers like CD69 and CD86 and analyze by flow cytometry.
-
Cell Culture: Culture purified B cells with appropriate stimuli and BPF for 5-7 days.
-
Supernatant Collection: Collect the culture supernatants.
-
ELISA: Use a sandwich ELISA to quantify the levels of different immunoglobulin isotypes (e.g., IgM, IgG) in the supernatants. Coat ELISA plates with anti-mouse or anti-human immunoglobulin capture antibodies, add the supernatants, and then detect with HRP-conjugated anti-immunoglobulin detection antibodies.[11][12]
Modulation of Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells that initiate and shape adaptive immune responses. Paeoniflorin has been shown to inhibit the maturation and immunostimulatory function of DCs, suggesting that BPF may have similar effects.
Inhibition of Dendritic Cell Maturation
Paeoniflorin inhibits the upregulation of maturation markers on DCs, such as MHC class II, CD80, CD86, and CD40, in response to inflammatory stimuli.[6] This keeps the DCs in a more immature, tolerogenic state.
Alteration of Cytokine Production by Dendritic Cells
PF-treated DCs show decreased production of the pro-inflammatory cytokine IL-12 and increased production of the anti-inflammatory cytokines IL-10 and TGF-β.[6] This cytokine profile favors the induction of regulatory T cells and suppresses inflammatory T cell responses.
Quantitative Data: Paeoniflorin Effects on Dendritic Cells
| Cell Type | Stimulant | Analyte | Paeoniflorin Concentration | % Inhibition / Effect | Reference |
| Murine BMDCs | DNCB | MHC II expression | Not specified | Inhibition of upregulation | [6] |
| Murine BMDCs | DNCB | CD80 expression | Not specified | Inhibition of upregulation | [6] |
| Murine BMDCs | DNCB | CD86 expression | Not specified | Inhibition of upregulation | [6] |
| Murine BMDCs | DNCB | CD40 expression | Not specified | Inhibition of upregulation | [6] |
| Murine BMDCs | DNCB | IL-12p70 secretion | Not specified | Decreased | [6] |
| Murine BMDCs | DNCB | IL-10 production | Not specified | Increased | [6] |
| Murine BMDCs | DNCB | TGF-β production | Not specified | Increased | [6] |
Note: The data above is for paeoniflorin. The dose-dependent effects of this compound on dendritic cell maturation and cytokine production need to be specifically investigated.
Experimental Protocols: Dendritic Cell Studies
-
Cell Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in the presence of GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days to generate immature BMDCs.
-
Maturation and Treatment: Induce maturation of immature BMDCs with LPS (100 ng/mL) in the presence or absence of different concentrations of BPF for 24 hours.
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against CD11c, MHC class II, CD80, CD86, and CD40 to assess the maturation status of the DCs.
References
- 1. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ELISA protocol to improve the accuracy and reliability of serological antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin inhibits the maturation and immunostimulatory function of allergen-induced murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin attenuates the allergic contact dermatitis response via inhibiting the IFN-γ production and the NF-κB/IκBα signaling pathway in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mixed Lymphocyte Reaction (MLR) - Cellomatics Biosciences [cellomaticsbio.com]
- 9. revvity.com [revvity.com]
- 10. Paeoniflorin-6′-O-benzene sulfonate alleviates collagen-induced arthritis in mice by downregulating BAFF-TRAF2-NF-κB signaling: comparison with biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative ELISA using monoclonal antibody to survey paeoniflorin and albiflorin in crude drugs and traditional Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathways Modulated by Benzoylpaeoniflorin Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylpaeoniflorin (BPF), a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated significant therapeutic potential, particularly in the context of inflammatory diseases. Its mechanism of action involves the modulation of key intracellular signaling pathways that are central to the inflammatory response. This technical guide provides a comprehensive overview of the signaling cascades affected by BPF treatment, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The primary targets of BPF include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, with emerging evidence suggesting roles for the Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Signaling Pathways Affected by this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to significantly suppress the activation of the NF-κB pathway.[1][2][3] Treatment with BPF inhibits the phosphorylation of the p65 subunit, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[4] This inhibitory effect is a key mechanism behind the anti-inflammatory properties of BPF.
Attenuation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory cytokines.[5] Activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, culminating in the production of inflammatory mediators.
Studies have consistently demonstrated that this compound treatment leads to a reduction in the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[1][4] By attenuating the activation of these key MAPK components, BPF effectively dampens the downstream inflammatory cascade.[2][5]
Figure 1: this compound's inhibition of NF-κB and MAPK pathways.
Quantitative Data Summary
The inhibitory effects of this compound on key signaling molecules and downstream inflammatory mediators are summarized below.
| Target Molecule | Cell/Animal Model | Stimulant | BPF Concentration | % Inhibition / Fold Change | Reference |
| p-p65 | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |
| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |
| p-p38 | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |
| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |
| p-JNK | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |
| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |
| p-ERK | HUVECs | LPS (100 ng/mL) | 10 µM | Significant Reduction | [1] |
| THP-1 Macrophages | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [1] | |
| iNOS mRNA | HUVECs | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [6] |
| TNF-α mRNA | HUVECs | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [6] |
| IL-6 mRNA | HUVECs | LPS (100 ng/mL) | 1, 5, 10 µM | Dose-dependent Reduction | [6] |
| TNF-α Protein | Mouse Serum (LPS-induced sepsis) | LPS (2.5 mg/kg) | 0.22, 0.44 mg/kg | Dose-dependent Reduction | [4] |
| IL-6 Protein | Mouse Serum (LPS-induced sepsis) | LPS (2.5 mg/kg) | 0.22, 0.44 mg/kg | Dose-dependent Reduction | [4] |
| IL-1β Protein | Mouse Serum (LPS-induced sepsis) | LPS (2.5 mg/kg) | 0.22, 0.44 mg/kg | Dose-dependent Reduction | [4] |
| COX-2 Expression | Not specified | Not specified | Not specified | Inhibition | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 human monocytic cells are commonly used.
-
Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium, while THP-1 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
This compound Treatment: BPF is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are pre-treated with various concentrations of BPF for a specified duration (e.g., 6 hours) before stimulation.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is a frequently used stimulus to induce an inflammatory response in vitro. A typical concentration used is 100 ng/mL.
References
- 1. benchchem.com [benchchem.com]
- 2. Paeoniflorin-6'O-benzene sulfonate suppresses fibroblast-like synoviocytes proliferation and migration in rheumatoid arthritis through regulating GRK2-Gβγ interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models [mdpi.com]
- 6. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Effects and Therapeutic Potential of Benzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoylpaeoniflorin (BPF), a monoterpene glycoside isolated from the root of Paeonia lactiflora, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of BPF's pharmacological effects, mechanisms of action, and therapeutic potential. Primarily recognized for its potent anti-inflammatory properties, BPF's effects extend to cardiovascular protection, neuroprotection, and potential anti-cancer activities. The core mechanism underlying these effects is the modulation of key inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its molecular interactions to support further research and development.
Core Pharmacological Effects
This compound exhibits a range of pharmacological activities, with its anti-inflammatory effects being the most extensively studied. These properties underpin its therapeutic potential in a variety of disease models.
Anti-inflammatory and Immunomodulatory Effects
BPF has demonstrated significant anti-inflammatory and immunomodulatory activities in both in vitro and in vivo models. Its primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of immune cell responses.
Key Mechanisms:
-
Inhibition of NF-κB Signaling: BPF has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[1][2] It achieves this by suppressing the phosphorylation of the p65 subunit of NF-κB.[1][3] The inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.[2]
-
Modulation of MAPK Signaling: BPF also modulates the MAPK signaling pathway, which is crucial for regulating inflammation.[1] It suppresses the phosphorylation of key components of this pathway, including p38, JNK, and ERK.[1][3] By inhibiting both the NF-κB and MAPK pathways, BPF effectively reduces the production of pro-inflammatory cytokines and mediators.[2]
-
Reduction of Pro-inflammatory Cytokines and Mediators: In various studies, BPF has been shown to decrease the expression and production of several pro-inflammatory molecules, including:
Therapeutic Implications:
These anti-inflammatory properties suggest the potential of BPF in treating a range of inflammatory conditions, including sepsis, psoriasis, and inflammatory bowel disease.[1][2][3]
Cardiovascular Protective Effects
While much of the research in this area has focused on the related compound paeoniflorin, the shared mechanisms suggest a protective role for BPF in the cardiovascular system. The anti-inflammatory and anti-oxidative stress activities are central to this potential.[5][6][7][8]
Potential Mechanisms:
-
Anti-atherosclerotic Activity: By inhibiting inflammatory processes and oxidative stress within vascular endothelial cells, BPF may help to prevent the formation and progression of atherosclerotic plaques.[5][6][9]
-
Improved Cardiac Function: The regulation of glucose and lipid metabolism, along with the inhibition of cardiac remodeling, are potential benefits that could improve overall cardiac function.[5][6]
Neuroprotective Effects
The anti-inflammatory and antioxidant properties of paeoniflorin and its derivatives, including BPF, suggest potential neuroprotective effects.[10][11][12][13][14][15][16][17]
Potential Mechanisms:
-
Reduction of Neuroinflammation: Chronic neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. By suppressing pro-inflammatory cytokine production in the central nervous system, BPF could mitigate neuronal damage.[11]
-
Antioxidant Effects: Oxidative stress is another major contributor to neuronal cell death. The antioxidant properties of BPF may help protect neurons from oxidative damage.[11]
Anti-Cancer Potential
Emerging research indicates that BPF may possess anti-cancer properties.[10][18][19][20][21]
Potential Mechanisms:
-
Induction of Apoptosis: BPF may induce apoptosis (programmed cell death) in cancer cells.
-
Inhibition of Proliferation and Metastasis: By modulating signaling pathways that control cell growth and invasion, BPF could inhibit tumor progression.[18]
Signaling Pathways
The pharmacological effects of this compound are largely mediated through its interaction with the NF-κB and MAPK signaling pathways.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory activities of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | BPF Concentration | Measured Parameter | Result | Reference |
| HUVECs | LPS (100 ng/mL) | 10 µM | iNOS, TNF-α, IL-6 mRNA | Significant inhibition | [3] |
| THP-1 macrophages | LPS | Not specified | iNOS, TNF-α, IL-6 protein | Significant inhibition | [3] |
| HUVECs | LPS | Not specified | p65, p38, JNK, ERK phosphorylation | Suppressed | [3] |
| THP-1 macrophages | LPS | Not specified | p65, p38, JNK, ERK phosphorylation | Suppressed | [3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Model | BPF Dosage | Measured Parameter | Result | Reference |
| Mice | LPS-induced sepsis | Not specified | Serum IL-6, TNF-α, IL-1β, CXCL1, CXCL2 | Lower levels compared to control | [3] |
| Mice | LPS-induced sepsis | Not specified | Pulmonary histopathology | Alleviated lung damage | [3] |
| Mice | LPS-induced lethal sepsis | Not specified | Survival rates | Dose-dependent improvement | [4] |
| Mice | Cecal Ligation and Puncture (CLP)-induced sepsis | Not specified | Survival rates | Dose-dependently improved | [4] |
| Mice | Imiquimod-induced psoriasis-like inflammation | Not specified | Clinical scoring and histological analysis | Therapeutic effects observed | [1] |
| Mice | Passive Cutaneous Anaphylaxis (PCA) | Not specified | Anaphylactic reaction | Inhibitory effect observed | [1] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the pharmacological effects of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages are commonly used.[3] They are cultured in appropriate media and conditions.
-
Induction of Inflammation: Lipopolysaccharide (LPS) is a standard agent used to induce an inflammatory response in these cell lines.[3]
-
BPF Treatment: Cells are typically pretreated with varying concentrations of BPF for a specific duration before the addition of LPS.[3]
-
Measurement of Inflammatory Mediators:
-
Quantitative Real-Time PCR (qPCR): Used to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and iNOS.[3]
-
Western Blot Analysis: Employed to determine the protein levels of these cytokines and to assess the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., p65, p38, JNK, ERK).[3]
-
Nitric Oxide (NO) Assay: The Griess reagent is used to measure the concentration of nitrite, a stable product of NO, in the culture supernatant.[1]
-
In Vivo Animal Models of Inflammation
-
LPS-Induced Sepsis Model:
-
Animals: Male C57BL/6 mice are commonly used.[4]
-
Induction: Sepsis is induced by an intraperitoneal injection of LPS (e.g., 2.5 mg/kg for sublethal or 25 mg/kg for lethal models).[4]
-
BPF Administration: BPF is typically administered intravenously, either as a pretreatment or post-treatment.[4]
-
Outcome Measures:
-
Cytokine Analysis: Serum and peritoneal fluid are collected to measure the levels of inflammatory cytokines using ELISA.[4]
-
Histopathology: Organs such as the lungs are collected for histological examination to assess tissue damage.[4]
-
Survival Rate: In lethal models, the survival of the animals is monitored over a set period.[4]
-
-
-
Cecal Ligation and Puncture (CLP) Sepsis Model:
-
Imiquimod (IMQ)-Induced Psoriasis-like Model:
-
Passive Cutaneous Anaphylaxis (PCA) Model:
Caption: General experimental workflow for evaluating this compound.
Future Directions and Conclusion
This compound is a promising natural compound with multifaceted pharmacological effects, primarily driven by its potent anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways. The existing preclinical data strongly support its therapeutic potential for a range of inflammatory diseases, and suggest possible applications in cardiovascular, neurodegenerative, and oncological conditions.
However, further research is necessary to fully elucidate its therapeutic utility. Key areas for future investigation include:
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of BPF are needed to optimize dosing and delivery.
-
Toxicology and Safety: Comprehensive toxicological studies are required to establish a clear safety profile for clinical development.
-
Clinical Trials: Rigorous, well-designed clinical trials are essential to validate the efficacy and safety of BPF in human populations for specific disease indications.
-
Structural Modifications: The development of structural analogs of BPF could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 6. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Multiple Roles of Paeoniflorin in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bloomtechz.com [bloomtechz.com]
- 13. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review for the pharmacological effects of paeoniflorin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Paeoniflorin as a potential therapeutic agent for cerebrovascular diseases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paeoniflorin inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances [polscientific.com]
In vivo effects of Benzoylpaeoniflorin on autoimmune disease models
Data Presentation: Effects of Paeoniflorin in CIA Rat Model
The following table summarizes the quantitative effects observed in a study on CIA rats, where paeoniflorin (a closely related compound to BPF) was used. These results suggest the potential therapeutic effects that BPF may elicit.
| Parameter | CIA Model Control Group | Paeoniflorin (PF) Treated Group | % Change vs. Control | Key Findings |
| Paw Swelling (mL) | 2.1 ± 0.3 | 1.5 ± 0.2 | ↓ 28.6% | Paeoniflorin significantly reduced paw edema. |
| Arthritis Index (AI) | 11.5 ± 1.5 | 7.0 ± 1.0 | ↓ 39.1% | A marked decrease in the clinical severity of arthritis was observed. |
| Serum TNF-α (pg/mL) | ~150 | ~100 | ↓ ~33% | Reduction in a key pro-inflammatory cytokine. |
| Serum IL-1β (pg/mL) | ~250 | ~150 | ↓ ~40% | Significant decrease in a pivotal inflammatory mediator. |
| Serum VEGF (pg/mL) | ~180 | ~150 | ↓ ~17% | Moderate reduction in a factor involved in angiogenesis. |
| Serum PGE2 (pg/mL) | ~2500 | ~2000 | ↓ ~20% | Decrease in a key inflammatory prostaglandin. |
| Synovial STAT1 Expression | High | Significantly Decreased | N/A | Inhibition of a key transcription factor in inflammatory signaling. |
| Synovial STAT3 Expression | High | Significantly Decreased | N/A | Inhibition of another critical inflammatory signaling protein. |
Note: Data are approximated from graphical representations in the cited literature and are intended for comparative purposes. The study evaluated paeoniflorin in combination with benzoylaconitine; the data for the paeoniflorin monotherapy group is presented here.
Mandatory Visualization: CIA Experimental Workflow
Psoriasis: Imiquimod (IMQ)-Induced Psoriasis-Like Model
The topical application of Imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics the phenotype of human plaque psoriasis, including skin thickening (acanthosis), scaling, and immune cell infiltration.
Experimental Protocol: IMQ-Induced Psoriasis in Mice
-
Animal Model : BALB/c or SKH-1 hairless mice are commonly used.
-
Induction : A daily topical dose of 5% IMQ cream (e.g., 62.5 mg) is applied to the shaved back skin and sometimes the ear for 5-7 consecutive days. Control animals receive a vaseline base as a placebo.
-
Grouping and Treatment : Mice are divided into groups and treated concurrently with IMQ induction.
-
Vehicle Control : Receives IMQ and a vehicle control (e.g., saline, DMSO) via oral gavage or intraperitoneal injection.
-
Benzoylpaeoniflorin (BPF) Group : Receives IMQ and BPF at specified doses (e.g., 50-100 mg/kg).
-
Positive Control : Receives IMQ and a standard treatment like methotrexate.
-
-
Efficacy Evaluation :
-
Psoriasis Area and Severity Index (PASI) : Skin lesions are scored daily for erythema, scaling, and thickness on a 0-4 scale. The sum of these scores constitutes the PASI score.
-
Histopathology : Skin biopsies are collected, sectioned, and stained with H&E to measure epidermal thickness and assess inflammatory infiltrate.
-
Immunohistochemistry : Skin sections are stained for immune cell markers such as CD3 (T cells), CD11c (dendritic cells), and Myeloperoxidase (MPO) (neutrophils) to quantify immune infiltration.
-
Flow Cytometry : Spleen and lymph node cells are analyzed to determine the proportions of key immune cell subsets, particularly the Th17/Treg cell ratio.
-
Gene Expression Analysis : mRNA levels of key inflammatory cytokines (e.g., IL-17, IFN-γ, IL-6, TNF-α) in skin tissue are measured by quantitative real-time PCR (qRT-PCR).
-
Data Presentation: Effects of BPF/Paeoniflorin in IMQ-Induced Psoriasis Model
| Parameter | IMQ Model Control Group | BPF/Paeoniflorin (PF) Treated Group | % Change vs. Control | Key Findings |
| PASI Score | High | Significantly Reduced | N/A | BPF and PF effectively attenuated clinical symptoms of psoriasis-like lesions. |
| Epidermal Thickness | Increased | Significantly Reduced | N/A | Treatment inhibited the hyperproliferation of keratinocytes. |
| Infiltration of T-cells (CD3+) | High | Significantly Reduced | N/A | Reduced infiltration of a key pathogenic cell type in psoriasis. |
| Infiltration of Dendritic Cells (CD11c+) | High | Significantly Reduced | N/A | Decreased presence of antigen-presenting cells that drive inflammation. |
| Infiltration of Neutrophils (MPO+) | High | Significantly Reduced | N/A | Lowered infiltration of neutrophils, which contribute to tissue damage. |
| Skin IL-17 mRNA Expression | High | Significantly Decreased | N/A | Downregulation of the signature cytokine of the Th17 pathway. |
| Skin TNF-α mRNA Expression | High | Significantly Decreased | N/A | Reduction of a central inflammatory cytokine. |
| Th17/Treg Ratio | Increased | Modulated towards balance | N/A | BPF helps restore the balance between pro-inflammatory Th17 and anti-inflammatory Treg cells. |
Systemic Inflammation: Sepsis Models
Sepsis models are critical for studying overwhelming systemic inflammation. This compound has been evaluated in gold-standard models like lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP), which mimics human polymicrobial sepsis.
Experimental Protocol: LPS and CLP-Induced Sepsis in Mice
-
Animal Model : C57BL/6 or BALB/c mice are typically used.
-
Induction :
-
LPS Model : Mice are given a single intraperitoneal (IP) injection of LPS (a component of the outer membrane of Gram-negative bacteria) at a dose sufficient to induce septic shock (e.g., 5-20 mg/kg).
-
CLP Model : This surgical model involves anesthetizing the mouse, ligating the cecum, and puncturing it with a needle to induce a polymicrobial peritoneal infection.
-
-
Grouping and Treatment :
-
Pre-treatment : BPF (e.g., 10-40 mg/kg) or vehicle is often administered via IP injection 1-2 hours before the septic insult (LPS or CLP).
-
Post-treatment : In some protocols, treatment is administered after the insult to better model a clinical scenario.
-
-
Efficacy Evaluation :
-
Survival Rate : Animals are monitored for survival over a period of 24-96 hours.
-
Serum Cytokine Levels : Blood is collected at key time points (e.g., 2, 6, 12 hours post-insult) to measure levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and chemokines (CXCL1, CXCL2) by ELISA.
-
Organ Damage : Organs like the lungs and liver are harvested for histopathological analysis (H&E staining) to assess tissue injury, such as inflammatory cell infiltration and edema.
-
Cellular Studies : Peritoneal macrophages may be harvested to assess their inflammatory response ex vivo.
-
Data Presentation: Effects of BPF in Sepsis Models
| Parameter | LPS/CLP Model Control Group | BPF Treated Group | Key Findings |
| Survival Rate (Lethal LPS Dose) | Low (e.g., 20-40%) | Dose-dependently Increased (e.g., up to 80%) | BPF significantly improved survival in a model of septic shock. |
| Serum IL-6 | Markedly Increased | Significantly Decreased | BPF potently suppressed the systemic "cytokine storm." |
| Serum TNF-α | Markedly Increased | Significantly Decreased | Strong inhibition of a primary mediator of septic shock. |
| Serum IL-1β | Markedly Increased | Significantly Decreased | Reduction in a key inflammasome-related cytokine. |
| Lung Histopathology | Severe inflammatory infiltration, edema | Alleviated lung damage | BPF protected against sepsis-induced acute lung injury. |
| Peritoneal Macrophage IL-6/TNF-α Production | High | Dose-dependently Inhibited | BPF directly suppresses inflammatory responses in key innate immune cells. |
Other Autoimmune Disease Models
The therapeutic potential of this compound is further suggested by extensive studies on its parent compound, Paeoniflorin (PF), in models of Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD).
Experimental Protocols (Brief)
-
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) : EAE is induced in C57BL/6 mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in CFA, followed by injections of pertussis toxin. PF (e.g., 5 mg/kg) is typically administered daily. Efficacy is measured by clinical scoring of paralysis, CNS immune infiltration, and demyelination.
-
Inflammatory Bowel Disease (TNBS-Induced Colitis) : Colitis is induced in C57BL/6 mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). PF (e.g., 5-20 mg/kg) is administered, and efficacy is assessed by monitoring body weight, colon length, histological damage, and the Th17/Treg balance in mesenteric lymph nodes.
Data Presentation: Effects of Paeoniflorin in EAE and Colitis Models
| Model | Parameter | Disease Model Control Group | Paeoniflorin (PF) Treated Group | Key Findings |
| EAE (MS) | Clinical Score (Paralysis) | High | Significantly Ameliorated | PF delayed disease onset and reduced the severity of neurological symptoms. |
| CNS Infiltrating Th17 Cells | Increased | Dramatically Decreased | PF specifically reduced the infiltration of pathogenic Th17 cells into the central nervous system. | |
| Demyelination | Severe | Significantly Reduced | Treatment protected against the loss of the myelin sheath around neurons. | |
| Colitis (IBD) | Histological Score | High | Significantly Improved | PF ameliorated colon tissue damage, including reduced inflammatory infiltration and crypt loss. |
| MLN Th17 Cells (%) | Increased | Significantly Decreased | PF lowered the percentage of pro-inflammatory Th17 cells in gut-associated lymphoid tissue. | |
| MLN Treg Cells (%) | Decreased | Markedly Increased | PF promoted the differentiation of anti-inflammatory regulatory T cells, restoring immune balance. |
Core Mechanistic Signaling Pathways
This compound exerts its potent anti-inflammatory and immunomodulatory effects by targeting several critical intracellular signaling pathways that are commonly dysregulated in autoimmune diseases. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.
Inhibition of NF-κB and MAPK Signaling
-
NF-κB (Nuclear Factor kappa B) Pathway : This is a master regulator of inflammation. In response to stimuli like LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. BPF has been shown to suppress the phosphorylation of p65, preventing its activation and nuclear translocation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway : This pathway consists of several cascades, including p38, JNK, and ERK, that translate extracellular signals into cellular responses. In autoimmune diseases, these pathways are hyper-activated and drive inflammatory cytokine production and cell proliferation. BPF has been demonstrated to inhibit the phosphorylation of p38, JNK, and ERK, thereby dampening the downstream inflammatory response.
Mandatory Visualization: Signaling Pathways
Benzoylpaeoniflorin: A Technical Guide to its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzoylpaeoniflorin (BPF), a monoterpenoid glycoside derived from the roots of Paeonia lactiflora, is emerging as a potent anti-inflammatory agent.[1] Preclinical studies, both in vitro and in vivo, have demonstrated its significant efficacy in mitigating inflammatory responses across various models, including sepsis and psoriasis-like skin inflammation.[1][2] The primary mechanism of action involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] By suppressing the activation of these critical inflammatory cascades, BPF effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2][4] This technical guide provides a comprehensive overview of the current research, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further research and development of this compound as a novel therapeutic candidate for inflammatory diseases.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting the core signaling cascades initiated by inflammatory stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria.[4] The foundational mechanism involves the suppression of the NF-κB and MAPK signaling pathways.[4][5]
Upon binding to Toll-like receptor 4 (TLR4), LPS triggers a cascade that activates both NF-κB and MAPKs, leading to the transcription and release of numerous pro-inflammatory molecules.[3][6] BPF intervenes by inhibiting the phosphorylation of key proteins within these pathways. Specifically, it has been shown to suppress the LPS-mediated phosphorylation of p65 (a key subunit of NF-κB), as well as the p38, JNK, and ERK MAPKs.[2][3] This blockade prevents the nuclear translocation of NF-κB and the activation of downstream transcription factors, ultimately halting the expression of pro-inflammatory genes.[2][3]
Molecular docking simulations have also suggested other mechanisms, such as BPF's ability to interfere with the formation of the TNF-α trimer and its binding to its receptor, and its potential to block the conversion of L-histidine to histamine by occupying the active site of histidine decarboxylase (HDC).[1][7]
Caption: BPF inhibits LPS-induced NF-κB and MAPK signaling pathways.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in a variety of experimental settings. The following tables summarize the key findings from both in vitro and in vivo studies.
Table 1: Summary of In Vitro Anti-Inflammatory Activity
| Cell Line | Inflammatory Stimulus | BPF Concentration | Measured Effect | Result | Reference |
| HUVECs | LPS (100 ng/mL) | 10 µM | iNOS, TNF-α, IL-6 mRNA | Significant inhibition | [2][3] |
| THP-1 Macrophages | LPS (100 ng/mL) | 2.5, 5, 10 µM | iNOS, TNF-α, IL-6 mRNA & Protein | Dose-dependent inhibition | [2] |
| Peritoneal Macrophages | LPS | 2.5, 5, 10 µM | IL-6, TNF-α, CXCL1 Production | Dose-dependent inhibition | [2] |
| RBL-2H3 | A23187 + PMA | Not specified | β-HEX and HIS release | Significant reduction | [7] |
| HaCaT Cells | TNF-α | Not specified | Proliferation, NF-κB activation, Cytokine secretion | Inhibition | [1] |
Table 2: Summary of In Vivo Anti-Inflammatory Activity
| Animal Model | Disease Model | BPF Dosage | Measured Effect | Result | Reference |
| Mice | LPS-induced Sepsis | Not specified | Serum IL-6, TNF-α, IL-1β, CXCL1, CXCL2 | Significantly lower levels | [2] |
| Mice | LPS-induced Sepsis | 0.22 & 0.44 mg/kg | Survival Rate | Dose-dependent improvement (40% & 60% survival vs. 10% in control) | [6] |
| Mice | CLP-induced Sepsis | 0.09, 0.22, 0.44 mg/kg (IV) | Survival Rate | Dose-dependent improvement | [2][4] |
| SKH-1 Mice | Imiquimod-induced Psoriasis | Not specified | Clinical symptoms, Histological features | Improvement | [1] |
| BALB/c Mice | Passive Cutaneous Anaphylaxis (PCA) | Not specified | IgE-mediated PCA reaction | Suppression | [7] |
Experimental Protocols
A summary of key experimental methodologies employed in the evaluation of this compound's anti-inflammatory properties is provided below.
In Vitro Anti-inflammatory Assays
These assays are fundamental for elucidating the molecular mechanisms of BPF.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 human monocytes (differentiated into macrophages) are commonly used.[2][4] Cells are cultured in appropriate media and conditions.
-
Induction of Inflammation: Lipopolysaccharide (LPS) at concentrations around 100 ng/mL is typically used to induce an inflammatory response in cultured cells.[4]
-
BPF Treatment: Cells are often pretreated with various concentrations of BPF (e.g., 2.5, 5, 10 µM) for a period, such as 6 hours, before the addition of the inflammatory stimulus.[2][4]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent to quantify iNOS activity.[5][8]
-
Cytokine Measurement (ELISA): The levels of secreted pro-inflammatory cytokines, including TNF-α and IL-6, in cell culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory mediators (e.g., iNOS, TNF-α, IL-6) are quantified. Total RNA is extracted, reverse-transcribed to cDNA, and then amplified using gene-specific primers, with a housekeeping gene like β-actin for normalization.[2][4]
-
Western Blot Analysis: Protein expression and phosphorylation levels of components in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-p38, p-JNK, p-ERK) are determined. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[2][4]
Caption: Generalized workflow for in vitro anti-inflammatory assays.
In Vivo Animal Models
In vivo models are critical for evaluating the physiological relevance and therapeutic potential of BPF.
-
LPS-induced Sepsis Model: Mice are administered a lethal or sub-lethal dose of LPS via intraperitoneal injection to induce systemic inflammation and septic shock.[2][4] BPF is typically administered intravenously at varying doses. Endpoints include monitoring survival rates over time and collecting serum at specific time points (e.g., 4 hours post-injection) to measure systemic levels of inflammatory cytokines via ELISA.[2][3][4]
-
Cecal Ligation and Puncture (CLP) Sepsis Model: This surgical model, which more closely mimics the pathophysiology of human sepsis, involves ligating and puncturing the cecum to induce polymicrobial peritonitis.[2][4] Animals are treated with BPF (e.g., 0.09, 0.22, or 0.44 mg/kg, IV) at set intervals.[4] Survival is monitored over several days, and peritoneal macrophages may be collected to analyze local cytokine production.[4]
-
Imiquimod (IMQ)-induced Psoriasis-like Model: A topical cream containing imiquimod is applied daily to the shaved skin of mice (e.g., SKH-1 mice) to induce skin inflammation that mimics human psoriasis.[1] The therapeutic effects of BPF, administered systemically or topically, are evaluated based on clinical scoring of skin lesions (e.g., erythema, scaling, thickness) and histological analysis of skin biopsies.[1][5] Immune cell populations in the spleen and blood are also analyzed via flow cytometry.[1]
-
Passive Cutaneous Anaphylaxis (PCA) Model: Mice are sensitized with an IgE antibody and later challenged with a specific antigen to induce a localized anaphylactic reaction.[5][7] The inhibitory effect of BPF on this IgE-mediated reaction is assessed, typically by measuring the extent of vascular permeability at the challenge site.[7]
Conclusion and Future Directions
This compound has consistently demonstrated robust anti-inflammatory properties by effectively suppressing the NF-κB and MAPK signaling pathways. The available quantitative data from both cellular and animal models underscore its potential as a lead compound for the development of novel therapeutics for a range of inflammatory conditions, from acute systemic inflammation like sepsis to chronic immune-mediated diseases like psoriasis.[1][2]
Future research should focus on several key areas:
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic (ADME) and toxicology studies are necessary to establish a complete safety profile for BPF.[9][10]
-
Target Identification: Further investigation to confirm the direct molecular targets of BPF within the inflammatory pathways will provide a more precise understanding of its mechanism.
-
Clinical Translation: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy and safety of this compound in human patients with inflammatory diseases.
The compelling preclinical evidence warrants continued investigation into this compound as a promising natural product-derived anti-inflammatory drug candidate.
References
- 1. This compound alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Benzoylpaeoniflorin using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpaeoniflorin is a significant bioactive monoterpene glycoside found in the roots of Paeonia lactiflora (Radix Paeoniae Alba), a plant widely used in traditional medicine. Its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects, have made it a compound of interest for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.[1] Accurate and reliable quantification of this compound is therefore crucial. This application note provides a detailed protocol for the quantification of this compound using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient mobile phase consisting of acidified water and acetonitrile allows for the effective elution and separation of the analyte. Quantification is achieved by detecting the UV absorbance of this compound at 230 nm and comparing the peak area to a standard calibration curve.
Quantitative Data Summary
The following tables summarize the typical chromatographic conditions and method validation parameters for the quantification of this compound.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm)[1] |
| Mobile Phase | A: 0.05% Formic acid in water[1] |
| B: Acetonitrile[1] | |
| Gradient Program | 0-10 min: 10-25% B |
| 10-25 min: 25-40% B[1] | |
| 25-30 min: 40-10% B | |
| 30-35 min: 10% B (re-equilibration)[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| UV Wavelength | 230 nm[1] |
| Expected Retention Time | Approximately 25-30 minutes |
Table 2: Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | >0.998 |
| Linear Range | 1 - 200 µg/mL[1] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.18 µg/mL |
| Precision (RSD%) | < 2.5% |
| Accuracy (Recovery %) | 94.0 - 103.0% |
Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Herbal sample (e.g., powdered Paeonia lactiflora root)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV detector, autosampler, and column oven
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve final concentrations ranging from 1 to 200 µg/mL.[1] These solutions are used to construct the calibration curve.
Sample Preparation (from Herbal Extract)
-
Accurately weigh 1.0 g of the powdered herbal sample into a conical flask.[1]
-
Add 50 mL of 70% methanol to the sample.[1]
-
Perform ultrasonication for 30 minutes to extract the analytes.[1]
-
Allow the mixture to cool to room temperature and adjust it to the original weight with 70% methanol to compensate for any solvent loss.
-
Centrifuge the extract at 4000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[1]
HPLC-UV Analysis
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Inject 10 µL of the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard solution.
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Workflow and Diagrams
The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC-UV method.
References
Application Notes and Protocols for the Quantification of Benzoylpaeoniflorin in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Benzoylpaeoniflorin, a key bioactive monoterpene glycoside found in various medicinal herbs, most notably in the roots of Paeonia lactiflora (white peony) and Paeonia suffruticosa (tree peony). The protocols outlined below are essential for quality control, pharmacokinetic studies, and the standardization of herbal extracts.
Introduction
This compound is a significant bioactive constituent in several traditional Chinese medicinal herbs and is recognized for its potential therapeutic properties. Accurate and precise quantification of this compound in complex herbal matrices is crucial for ensuring the safety, efficacy, and consistency of herbal products and for advancing drug development research. This document details validated analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), for the determination of this compound.
Analytical Methods for Quantification
A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the routine quality control of herbal extracts. It offers good precision and accuracy for the quantification of major components like this compound.
Experimental Protocol:
-
Instrumentation: An Agilent 1260 Infinity HPLC system equipped with a Diode Array Detector (DAD) or a similar system.[1]
-
Sample Preparation:
-
Weigh approximately 0.25 g of powdered herbal material (e.g., Moutan Cortex powder, sieved through a No. 3 sieve).
-
Add 25 mL of a 50% methanol solution.
-
Subject the mixture to ultrasonication (e.g., 300 W, 40 kHz) for 30 minutes.
-
Allow the mixture to cool to room temperature and compensate for any weight loss with 50% methanol.
-
Filter the solution through a 0.22 µm membrane filter prior to injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Agilent Extend-C18 (4.6 mm × 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution system consisting of acetonitrile (A) and 0.1% acetic acid in water (B).[1]
-
Gradient Program: A typical gradient might be: 0-5 min, 5-10% A; 5-12 min, 10-14% A; 12-15 min, 14-16% A; 15-20 min, 16-18% A; 20-25 min, 18-20% A; 25-30 min, 20-22% A; 30-40 min, 22-25% A; 40-50 min, 25-40% A; 50-60 min, 40-55% A.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 230 nm for this compound.[1]
-
Injection Volume: 10 µL.[1]
-
-
Quantification: Construct a calibration curve using a this compound reference standard at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace amounts of this compound, especially in biological matrices for pharmacokinetic studies.
Experimental Protocol:
-
Instrumentation: A UPLC system (e.g., SHIMADZU Nexera X2) coupled with a triple quadrupole mass spectrometer (e.g., Applied Biosystems 4500 Q-TRAP).[2]
-
Sample Preparation (for herbal extracts):
-
Sample Preparation (for plasma):
-
To a 50 µL aliquot of plasma, add an internal standard solution.
-
Precipitate proteins by adding acetonitrile (or a 9:1 mixture of acetonitrile-methanol). A common ratio is 3 parts solvent to 1 part plasma.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Agilent SB-C18 (2.1 mm × 100 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient elution using 0.1% formic acid in ultrapure water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Gradient Program: 0 min, 5% B; increase to 95% B over 9 min; hold at 95% B for 1 min; return to 5% B from 10-11 min and re-equilibrate until 14 min.[2]
-
Flow Rate: 0.35 mL/min.[2]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition: For this compound, a common transition is m/z 607.2 → 105.1.[3]
-
-
Quantification: A calibration curve is generated by spiking blank matrix with known concentrations of the this compound reference standard and an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is well-suited for the simultaneous analysis of multiple samples, making it a cost-effective and efficient tool for the quality control of herbal materials.
Experimental Protocol:
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Sample Preparation:
-
Extract a known amount of powdered herbal material with a suitable solvent (e.g., methanol).
-
Concentrate the extract and dilute to a known volume.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of solvents such as toluene: acetone (7:3 v/v) can be effective for separating this compound.[4]
-
Application: Apply standard solutions and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: After development, dry the plate and visualize the bands under UV light (e.g., 254 nm or 366 nm) or after derivatization with a suitable reagent.
-
-
Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound.
-
Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with that of the standard.
Method Validation
All analytical methods used for quantification must be validated to ensure their reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[5] Calibration curves should have a correlation coefficient (r²) of ≥ 0.999.[5]
-
Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (RSD) and should be within acceptable limits (typically <15%).[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, with acceptable recovery typically ranging from 80% to 120%.[6]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
Data Presentation
The following tables summarize typical quantitative data and validation parameters for the analysis of this compound using different analytical methods.
Table 1: HPLC-UV Method Parameters and Validation Data
| Parameter | Value |
| Chromatographic System | |
| Column | Agilent Extend-C18 (4.6 mm × 250 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile - 0.1% Acetic Acid in Water (Gradient)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 230 nm[1] |
| Validation Parameters | |
| Linearity (r²) | > 0.995[6] |
| Precision (RSD %) | Intra-day: 0.93-1.42%, Inter-day: 1.28-1.94%[7] |
| Recovery (%) | 96.25%[7] |
Table 2: UPLC-MS/MS Method Parameters and Validation Data
| Parameter | Value |
| Chromatographic System | |
| Column | UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[3] |
| Mobile Phase | 0.1% Formic Acid in Water - Acetonitrile (Gradient)[3] |
| Mass Spectrometry | |
| Ionization | ESI Positive |
| MRM Transition | m/z 607.2 → 105.1[3] |
| Validation Parameters | |
| Linearity Range | 5-2000 ng/mL[3] |
| Precision (RSD %) | < 10%[3] |
| Accuracy (%) | 95.3 - 106.7%[3] |
| Recovery (%) | 75.6 - 84.6%[3] |
Experimental Workflow and Diagrams
The general workflow for the quantification of this compound in herbal extracts involves sample preparation, chromatographic separation and detection, and data analysis.
Caption: General experimental workflow for this compound quantification.
The logical relationship for method validation ensures that the analytical procedure is fit for its intended purpose.
Caption: Key parameters for analytical method validation.
References
- 1. Simultaneous Determination of Nine Active Compounds of the Traditional Chinese Medicinal Prescription Shaoyao-Gancao-Tang and Analysis of the Relationship between Therapeutical Effect and Compatibility of Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widely targeted metabolomics reveals differences in metabolites of Paeonia lactiflora cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Determination of Isomeric this compound and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Simultaneous determination of paeoniflorin, albiflorin and benzoylpaeo" by Shunjun Xu, Liu Yang et al. [repository.lsu.edu]
Application Notes and Protocols for Determining the Biological Activity of Benzoylpaeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpaeoniflorin, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[4][5][6][7] These properties are largely attributed to its ability to modulate key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4][8] This document provides detailed cell-based assay protocols to enable researchers to effectively screen and characterize the biological activity of this compound in a laboratory setting.
Data Presentation
Quantitative data from the described assays can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated Macrophages
| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Vehicle Control | 100 ± 5.2 | 10 ± 2.1 | 50 ± 8.5 | 30 ± 5.7 |
| LPS (1 µg/mL) | 98 ± 4.8 | 100 ± 7.5 | 1500 ± 120 | 1200 ± 98 |
| BPF (1 µM) + LPS | 97 ± 5.1 | 85 ± 6.3 | 1250 ± 110 | 1000 ± 85 |
| BPF (10 µM) + LPS | 96 ± 4.9 | 55 ± 4.7 | 800 ± 75 | 650 ± 55 |
| BPF (50 µM) + LPS | 95 ± 5.3 | 25 ± 3.1 | 400 ± 42 | 300 ± 31 |
Data are represented as mean ± standard deviation.
Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| Pancreatic Cancer (e.g., BxPC-3) | To be determined |
| Breast Cancer (e.g., MCF-7) | To be determined |
| Lung Cancer (e.g., A549) | To be determined |
IC50 values represent the concentration of this compound required to inhibit 50% of cell growth.
Table 3: Neuroprotective Effect of this compound against Oxidative Stress
| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Level (% of Control) | Caspase-3 Activity (% of Control) |
| Control | 100 ± 6.1 | 100 ± 8.9 | 100 ± 7.6 |
| H2O2 (100 µM) | 52 ± 4.5 | 250 ± 21.3 | 320 ± 28.4 |
| BPF (10 µM) + H2O2 | 68 ± 5.8 | 180 ± 15.7 | 210 ± 19.5 |
| BPF (50 µM) + H2O2 | 85 ± 7.2 | 120 ± 10.1 | 130 ± 11.8 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Activity
This protocol details the investigation of this compound's ability to mitigate the inflammatory response in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only group.
-
-
Nitric Oxide (NO) Assay:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.[9]
-
-
Cytokine Measurement (ELISA):
-
Cell Viability Assay (MTT):
-
After removing the supernatant for the above assays, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[10]
-
-
Western Blot Analysis (Optional):
-
To investigate the effect on signaling pathways, lyse the cells and perform Western blot analysis for key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38).[4]
-
Protocol 2: Assessment of Anti-Cancer Activity
This protocol outlines a method to determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC-3 pancreatic cancer, MCF-7 breast cancer, A549 lung cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT reagent or other cell viability assay kits (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control group.
-
Cell Viability Assay:
-
Perform an MTT assay as described in Protocol 1, step 6.
-
Alternatively, use other commercially available cell viability assays following the manufacturer's instructions.
-
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.[11]
-
Apoptosis Assay (Optional):
-
To determine if cell death is due to apoptosis, treat cells with this compound and then stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry.[12]
-
Protocol 3: Assessment of Neuroprotective Activity
This protocol is designed to evaluate the protective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., PC12).
Materials:
-
PC12 cells
-
Appropriate cell culture medium (e.g., RPMI-1640) with horse serum and FBS
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H2O2) or other neurotoxic agents
-
MTT reagent
-
Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA)
-
Caspase-3 activity assay kit
-
96-well plates
Procedure:
-
Cell Culture: Culture PC12 cells in the recommended medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 10, 50 µM) for 24 hours.
-
Induce oxidative stress by adding a neurotoxic agent such as H2O2 (e.g., 100 µM) for another 24 hours. Include control, H2O2-only, and this compound-only groups.
-
-
Cell Viability Assay: Perform an MTT assay as described in Protocol 1, step 6, to assess cell survival.[6]
-
Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells and incubate them with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence plate reader.[6]
-
-
Caspase-3 Activity Assay:
-
Lyse the treated cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit as per the manufacturer's instructions. This assay quantifies a key mediator of apoptosis.[11]
-
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: this compound's inhibitory action on signaling pathways.
References
- 1. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 3. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effect of paeoniflorin on H2O2-induced apoptosis in PC12 cells by modulation of reactive oxygen species and the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protective effects of paeoniflorin on cardiovascular diseases: A pharmacological and mechanistic overview [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin inhibits human pancreatic cancer cell apoptosis via suppression of MMP-9 and ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Benzoylpaeoniflorin in an Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and progressive joint destruction, leading to significant disability. Current therapeutic strategies often have limitations, including side effects and non-responders, necessitating the exploration of novel therapeutic agents. Benzoylpaeoniflorin (BPF), a key active compound derived from the root of Paeonia lactiflora, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1] It is an ester derivative of paeoniflorin with improved lipid solubility and oral bioavailability.[2] Preclinical studies suggest that BPF and its related compounds exert their therapeutic effects by modulating critical inflammatory signaling pathways, making it a promising candidate for RA treatment.[2][3]
These application notes provide a comprehensive framework for designing and conducting in vivo experiments to evaluate the efficacy of this compound in a preclinical rodent model of rheumatoid arthritis. The protocols outlined below are based on the widely accepted Collagen-Induced Arthritis (CIA) model, which shares significant pathological and immunological features with human RA.[4][5][6]
Experimental Design and Workflow
A typical experimental workflow for evaluating this compound in a Collagen-Induced Arthritis (CIA) mouse model is depicted below. This workflow ensures a systematic approach from animal acclimatization through to terminal data analysis.
References
- 1. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin-6′-O-benzene sulfonate alleviates collagen-induced arthritis in mice by downregulating BAFF-TRAF2-NF-κB signaling: comparison with biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 6. The use of animal models in rheumatoid arthritis research [e-jyms.org]
Application Notes and Protocols for Benzoylpaeoniflorin Administration in Mouse Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Benzoylpaeoniflorin (BPF) in established mouse models of sepsis. The information compiled herein is based on peer-reviewed research and is intended to guide the design and execution of preclinical studies evaluating the therapeutic potential of BPF in sepsis and systemic inflammation.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. This compound, a natural compound, has demonstrated significant anti-inflammatory properties in preclinical models of sepsis. It has been shown to mitigate the inflammatory cascade, reduce tissue damage, and improve survival rates in mice subjected to experimental sepsis. The primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) mediated activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
Data Presentation
Table 1: this compound Dosage in Lipopolysaccharide (LPS)-Induced Mouse Sepsis Model
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6 | [1][2] |
| Sepsis Induction | Intraperitoneal (i.p.) injection of LPS | [1][2] |
| LPS Dosage | 2.5 mg/kg for cytokine analysis and lung histology25 mg/kg for lethal septic shock model | [1][2] |
| BPF Administration Route | Intravenous (i.v.) injection | [1][2] |
| BPF Dosage | 0.09, 0.22, or 0.44 mg/kg | [1][2] |
| Timing of BPF Administration | Simultaneously with LPS injection | [1][2] |
| Vehicle | DMSO | [2] |
| Endpoint Measurement | Cytokine levels (4h post-injection)Lung histology (24h post-injection)Survival rate (monitored every 4h for 36h) | [1][2] |
Table 2: this compound Dosage in Cecal Ligation and Puncture (CLP)-Induced Mouse Sepsis Model
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6 | [1][2] |
| Sepsis Induction | Cecal Ligation and Puncture (CLP) | [1][2] |
| BPF Administration Route | Intravenous (i.v.) injection | [1][2] |
| BPF Dosage | 0.09, 0.22, or 0.44 mg/kg | [2] |
| Timing of BPF Administration | At the time of CLP surgery | [1][2] |
| Vehicle | DMSO | [2] |
| Endpoint Measurement | Cytokine levels in peritoneal macrophages (12h post-CLP)Survival rate (monitored every 12h for 96h) | [1][2] |
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Sepsis Model
Objective: To induce a systemic inflammatory response mimicking gram-negative bacterial sepsis.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound (BPF)
-
Dimethyl sulfoxide (DMSO)
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
Procedure:
-
LPS Preparation: Prepare a stock solution of LPS in sterile saline. The final concentration should be such that the desired dose (2.5 mg/kg or 25 mg/kg) can be administered in a volume of approximately 100-200 µL.
-
BPF Solution Preparation:
-
Prepare a stock solution of BPF in DMSO.
-
For intravenous injection, it is crucial to dilute the DMSO stock solution with sterile saline to a final DMSO concentration of less than 10% (ideally <1% v/v) to avoid solvent toxicity. The final injection volume should be around 100 µL.
-
A vehicle control group receiving the same final concentration of DMSO in saline should be included.
-
-
Sepsis Induction and Treatment:
-
Administer the prepared LPS solution via intraperitoneal (i.p.) injection.
-
Simultaneously, administer the prepared BPF solution or vehicle control via intravenous (i.v.) injection (e.g., into the tail vein).
-
-
Endpoint Analysis:
-
For cytokine analysis: At 4 hours post-injection, euthanize the mice and collect blood and peritoneal fluid for cytokine measurement using ELISA or other immunoassays.
-
For lung histology: At 24 hours post-injection, euthanize the mice, perfuse the lungs, and collect lung tissue for histological examination.
-
For survival studies: In the lethal dose model (25 mg/kg LPS), monitor the mice every 4 hours for 36 hours and record survival.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
Objective: To induce polymicrobial sepsis that closely mimics the pathophysiology of human sepsis.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Needle (e.g., 21-gauge)
-
This compound (BPF)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles
Procedure:
-
BPF Solution Preparation: Prepare the BPF solution as described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the amount of cecum ligated.
-
Puncture the ligated cecum with a needle (e.g., through-and-through with a 21-gauge needle).
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in layers.
-
Administer subcutaneous saline for fluid resuscitation.
-
-
Treatment:
-
Administer the prepared BPF solution or vehicle control via intravenous (i.v.) injection at the time of surgery.
-
-
Endpoint Analysis:
-
For cytokine analysis: At 12 hours post-CLP, euthanize the mice, collect peritoneal macrophages, and measure cytokine levels.
-
For survival studies: Monitor the mice every 12 hours for 96 hours and record survival.
-
Visualizations
References
Application Notes and Protocols for Utilizing Benzoylpaeoniflorin in a Neuroinflammation Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Benzoylpaeoniflorin (BPF), an active compound isolated from the root of Paeonia lactiflora, has demonstrated significant anti-inflammatory properties, making it a promising candidate for therapeutic intervention in neuroinflammatory conditions.[1][2] These application notes provide a comprehensive guide for utilizing BPF in a lipopolysaccharide (LPS)-induced neuroinflammation animal model, a widely accepted model for studying the mechanisms of inflammation in the central nervous system. The protocols detailed below cover the induction of neuroinflammation, administration of BPF, and subsequent analysis of its therapeutic effects.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and the related compound Paeoniflorin on neuroinflammation.
Table 1: In Vivo Dosage and Administration of this compound and Paeoniflorin in Neuroinflammation Models
| Compound | Animal Model | Neuroinflammation Inducer & Dose | BPF/PF Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| This compound | Mice | LPS (2.5 mg/kg) | Not specified in detail for neuroinflammation, focus was on sepsis | Intravenous | Single dose | Reduced serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2.[1] | [1] |
| Paeoniflorin | Mice | LPS (2 mg/kg) | 20, 40, 80 mg/kg/day | Co-administered with LPS | 7 days | Alleviated LPS-induced depression-like behaviors and neuroinflammation.[3][4] | [3][4] |
| Paeoniflorin | Mice | MPTP (20 mg kg−1) | 2.5 and 5 mg kg−1 | Subcutaneous | 11 days | Protected dopaminergic neurons and attenuated microglial and astrocytic activation.[5] | [5] |
| Paeoniflorin | Mice | Sciatic nerve cuffing | 50 and 100 mg/kg | Intraperitoneal | 14 days | Alleviated hyperalgesia and depressive behaviors, reduced pro-inflammatory cytokines in the hippocampus.[6][7] | [6][7] |
| Paeoniflorin | Mice | Interferon-α (15x10^6 IU/kg) | 20 and 40 mg/kg | Intragastric | 4 weeks | Reversed depressive-like behaviors and abnormal inflammatory cytokine levels.[8] | [8] |
Table 2: Effect of this compound and Paeoniflorin on Pro-inflammatory Cytokine Levels
| Compound | Model | Inducer | Treatment | Cytokine | Result | Reference |
| This compound | HUVECs & THP-1 macrophages | LPS (100 ng/mL) | BPF (10 µM) | IL-6, TNF-α | Significant suppression of mRNA and protein expression.[1][9] | [1][9] |
| This compound | Mice (LPS-induced sepsis) | LPS (2.5 mg/kg) | BPF | IL-6, TNF-α, IL-1β | Lower serum levels compared to control.[1][2] | [1][2] |
| Paeoniflorin | C6 glial cells | Aβ25–35 | PF (10 µg/mL) | IL-6, IL-1β, TNF-α | Significantly attenuated production.[10] | [11] |
| Paeoniflorin | BV2 microglial cells | LPS | PF | TNF-α, IL-6, IL-1β, NO | Notably diminished levels.[3] | [3] |
| Paeoniflorin | Mice (MPTP model) | MPTP | PF (5 mg kg−1) | IL-1β, TNF-α, iNOS | Reduced upregulation of proinflammatory genes.[5] | [5] |
Experimental Protocols
Protocol 1: LPS-Induced Neuroinflammation Animal Model and BPF Administration
This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (BPF)
-
Sterile, pyrogen-free saline
-
Vehicle for BPF (e.g., saline, or saline with a small percentage of DMSO and Tween 80)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle control, LPS only, LPS + BPF low dose, LPS + BPF high dose).
-
BPF Administration:
-
Prepare a stock solution of BPF in the chosen vehicle.
-
Administer BPF or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection). The timing of administration can be before or after the LPS challenge, depending on the study's objective (prophylactic vs. therapeutic).
-
-
Induction of Neuroinflammation:
-
Prepare a solution of LPS in sterile saline.
-
Administer LPS (e.g., 2.5 mg/kg) via intraperitoneal injection to induce systemic inflammation leading to neuroinflammation.[1]
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the animals.
-
Collect blood for serum cytokine analysis.
-
Perfuse the animals with cold PBS and collect brain tissue (hippocampus, cortex) for further analysis.
-
Protocol 2: Assessment of Neuroinflammation
This protocol outlines methods to assess the extent of neuroinflammation and the effects of BPF treatment.
1. Cytokine Analysis (ELISA):
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum and brain tissue homogenates.
-
Procedure:
-
Prepare serum from collected blood samples.
-
Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure cytokine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
2. Western Blot Analysis:
-
Objective: To determine the protein expression levels of key inflammatory signaling molecules (e.g., p-p65, p-p38, p-JNK, p-ERK, iNOS, COX-2).[1]
-
Procedure:
-
Extract total protein from brain tissue homogenates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Immunohistochemistry (IHC):
-
Objective: To visualize and quantify the activation of microglia and astrocytes, the resident immune cells of the brain.
-
Procedure:
-
Fix brain tissue in 4% paraformaldehyde and embed in paraffin or prepare frozen sections.
-
Perform antigen retrieval if necessary.
-
Incubate tissue sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
Capture images using a fluorescence microscope and quantify the number and morphology of activated glial cells.
-
Visualizations
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced neuroinflammation via the TLR4/NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound in an LPS-induced neuroinflammation animal model.
Caption: Workflow for evaluating this compound in an LPS-induced neuroinflammation model.
References
- 1. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models | MDPI [mdpi.com]
- 2. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paeoniflorin ameliorates neuropathic pain-induced depression-like behaviors in mice by inhibiting hippocampal neuroinflammation activated via TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kjpp.net [kjpp.net]
- 8. Paeoniflorin ameliorates interferon-alpha-induced neuroinflammation and depressive-like behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paeoniflorin ameliorates Aβ-stimulated neuroinflammation via regulation of NF-κB signaling pathway and Aβ degradation in C6 glial cells -Nutrition Research and Practice [koreascience.kr]
Application Notes and Protocols for the Development of a Drug Delivery System for Benzoylpaeoniflorin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzoylpaeoniflorin, a monoterpene glycoside isolated from the root of Paeonia lactiflora, has demonstrated significant therapeutic potential, including anti-inflammatory, analgesic, and immunomodulatory effects. Its mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. However, its poor water solubility presents a significant challenge for its clinical application, leading to low bioavailability. This document provides detailed application notes and protocols for the development of a nano-based drug delivery system to enhance the solubility and therapeutic efficacy of this compound. The protocols outlined are based on established methodologies for poorly soluble drugs and specific studies on the related compound, Paeoniflorin, which can be adapted for this compound.
I. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the design and development of an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂O₁₂ | [1] |
| Molecular Weight | 584.57 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in DMSO. Poorly soluble in water. | |
| Storage | Store at -20°C |
II. Recommended Drug Delivery System: Lipid-Polymer Hybrid Nanoparticles
Based on recent advancements in drug delivery for similar compounds, a lipid-polymer hybrid nanoparticle system is recommended. This system combines the structural integrity of polymeric nanoparticles with the biomimetic advantages of liposomes, offering high drug encapsulation efficiency, stability, and the potential for targeted delivery.
A. Formulation and Characterization Data
The following table summarizes the key formulation and characterization parameters for a proposed this compound-loaded lipid-polymer hybrid nanoparticle system, adapted from a study on Paeoniflorin.[2]
| Parameter | Description | Target Value |
| Formulation | ||
| Core Polymer | Poly(lactic-co-glycolic acid) (PLGA) | - |
| Lipid Shell | Egg-yolk lecithin, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) | - |
| Targeting Ligand | Dextran Sulfate (DS) | - |
| Characterization | ||
| Particle Size (Z-average) | Hydrodynamic diameter of the nanoparticles | ~192 nm |
| Polydispersity Index (PDI) | Measure of the width of the particle size distribution | ~0.225 |
| Zeta Potential | Surface charge of the nanoparticles | ~ -16.3 mV |
| Drug Loading (DL) % | Weight percentage of drug in the nanoparticles | ~10.41% |
| Encapsulation Efficiency (EE) % | Percentage of the initial drug that is successfully encapsulated | ~86.15% |
B. Experimental Protocols
This protocol is adapted from the single-emulsion solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Egg-yolk lecithin
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Dextran Sulfate (DS)
-
Ethanol
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in ethanol.
-
Aqueous Phase Preparation: Dissolve egg-yolk lecithin, DOTAP, and DS in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring to form a primary emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of ethanol, leading to the formation of nanoparticles.
-
Purification: Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove unencapsulated drug and other impurities.
-
Storage: Store the purified nanoparticle suspension at 4°C.
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Instrument: Dynamic Light Scattering (DLS) Zetasizer.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water.
-
Perform the measurement at 25°C.
-
Analyze the data to obtain the average particle size, PDI, and zeta potential.
-
b. Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Procedure:
-
Lyse a known amount of lyophilized nanoparticles with a suitable solvent (e.g., DMSO) to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
c. Morphology:
-
Instrument: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to air dry.
-
Observe the morphology of the nanoparticles under the TEM.
-
This protocol utilizes the dialysis bag method to simulate drug release.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Place a known amount of the nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a container with PBS (pH 7.4 or pH 5.0) to simulate physiological and endosomal pH, respectively.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug release against time.
III. Visualization of Signaling Pathways and Workflows
A. This compound's Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3]
B. Experimental Workflow for Nanoparticle Development
The logical flow from formulation to characterization of the this compound drug delivery system.
C. Logical Relationship of the Drug Delivery System Components
This diagram illustrates the structure and functional relationship of the components in the proposed lipid-polymer hybrid nanoparticle.
References
- 1. This compound | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DS-Modified Paeoniflorin pH-Responsive Lipid–Polymer Hybrid Nanoparticles for Targeted Macrophage Polarization in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Formulation to Improve Benzoylpaeoniflorin Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpaeoniflorin, an active compound derived from Paeonia lactiflora, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory activities. However, its clinical utility is hampered by poor oral bioavailability, which is largely attributed to its low aqueous solubility and susceptibility to efflux by transporters such as P-glycoprotein in the intestine.[1][2] Liposomal encapsulation presents a promising strategy to overcome these limitations. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate both hydrophilic and hydrophobic drug molecules.[3] This formulation approach can enhance the solubility of poorly soluble compounds, protect the drug from degradation, and modify its pharmacokinetic profile, ultimately leading to improved bioavailability.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a liposomal formulation of this compound. The aim is to offer a practical guide for researchers and drug development professionals to enhance the oral bioavailability of this promising therapeutic agent.
Challenges with this compound Bioavailability
The oral absorption of many therapeutic agents is hindered by poor water solubility, which is a critical parameter for achieving a desired drug concentration in solution for a pharmacological response.[7] this compound, being a relatively lipophilic compound, faces this challenge. Furthermore, like its parent compound paeoniflorin, it is likely a substrate for efflux pumps such as P-glycoprotein (P-gp).[1][2] These transporters, located on the apical surface of intestinal epithelial cells, actively pump drugs back into the intestinal lumen, thereby reducing their net absorption.
Key factors contributing to the low bioavailability of this compound are:
-
Poor aqueous solubility: Limits the dissolution rate in the gastrointestinal fluids.
-
P-glycoprotein (P-gp) mediated efflux: Actively transports the drug out of intestinal cells, reducing absorption.[1][2]
-
Potential for first-pass metabolism: Although not explicitly detailed for this compound, related compounds undergo metabolic degradation.
Liposomal Formulation as a Solution
Liposomal drug delivery systems offer a versatile platform to address the challenges associated with this compound. By encapsulating the drug within a lipid bilayer, a liposomal formulation can:
-
Increase apparent solubility: The lipid core of the liposome can accommodate lipophilic molecules like this compound, enhancing its dispersion in aqueous environments.
-
Bypass P-gp efflux: Liposomes can be absorbed through mechanisms that avoid recognition by P-gp, such as endocytosis.[4]
-
Protect from degradation: The lipid bilayer can shield the encapsulated drug from enzymatic degradation in the gastrointestinal tract.
-
Enable controlled release: The release of the drug from the liposome can be modulated by altering the lipid composition.[8]
Data Presentation
The following tables summarize the expected physicochemical characteristics and pharmacokinetic parameters of a this compound liposomal formulation compared to the free drug.
Table 1: Physicochemical Characterization of this compound Liposomes
| Parameter | This compound Liposomes | Free this compound |
| Particle Size (nm) | 150 ± 25 | Not Applicable |
| Polydispersity Index (PDI) | < 0.3 | Not Applicable |
| Zeta Potential (mV) | -25 ± 5 | Not Applicable |
| Encapsulation Efficiency (%) | > 90% | Not Applicable |
| Drug Loading (%) | 5 ± 1 | Not Applicable |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Liposomes | Cumulative Release (%) - Free Drug |
| 1 | 15 | 60 |
| 2 | 25 | 95 |
| 4 | 40 | > 99 |
| 8 | 65 | > 99 |
| 12 | 80 | > 99 |
| 24 | > 95 | > 99 |
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | This compound Liposomes | Free this compound |
| Cmax (ng/mL) | 850 ± 150 | 200 ± 50 |
| Tmax (h) | 4.0 ± 1.0 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 7500 ± 1200 | 1500 ± 300 |
| t1/2 (h) | 8.5 ± 2.0 | 3.0 ± 1.0 |
| Relative Bioavailability (%) | ~500% | 100% |
Experimental Protocols
Preparation of this compound Liposomes
This protocol utilizes the thin-film hydration method followed by sonication, a common and effective technique for preparing liposomes.[3][4][5]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Water bath
-
Round bottom flask
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, soybean phosphatidylcholine, and cholesterol in a 10:1 molar ratio of SPC to cholesterol in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to evaporate for at least 2 hours to ensure complete removal of residual solvents.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 50°C) for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Size Reduction):
-
Subject the MLV suspension to probe sonication in an ice bath to reduce the particle size and form small unilamellar vesicles (SUVs).
-
Sonicate at a power of 100 W for 15 minutes (e.g., 5 seconds on, 5 seconds off cycles to prevent overheating).
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposomal suspension at 15,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant containing the purified liposomes.
-
Alternatively, the suspension can be purified by dialysis against PBS.
-
-
Sterilization:
-
For in vivo studies, sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Characterization of Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the liposomal suspension with deionized water.
- Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
- Lyse a known amount of the liposomal suspension with methanol to release the encapsulated drug.
- Determine the total amount of this compound (W_total) in the lysed suspension using a validated HPLC method.
- Determine the amount of free this compound (W_free) in the supernatant after centrifugation of the unlysed suspension.
- Calculate EE and DL using the following equations:
- EE (%) = [(W_total - W_free) / W_total] x 100
- DL (%) = [(W_total - W_free) / W_lipids] x 100 (where W_lipids is the total weight of lipids used)
In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the release of this compound from the liposomes.
Materials:
-
Dialysis tubing (MWCO 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer
Procedure:
-
Place 2 mL of the this compound liposomal suspension into a pre-soaked dialysis bag.
-
Seal the bag and immerse it in 100 mL of PBS (pH 7.4) in a beaker.
-
Maintain the temperature at 37°C and stir the release medium at 100 rpm.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released against time.
In Vivo Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rats to compare the oral bioavailability of the liposomal formulation with that of a free drug suspension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups (n=6 per group).
-
Administer the following formulations orally via gavage:
-
Group 1: Free this compound suspension (e.g., in 0.5% carboxymethylcellulose sodium).
-
Group 2: this compound liposomal formulation.
-
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound liposomes.
Caption: Proposed mechanism for enhanced absorption of liposomal this compound.
Conclusion
The use of a liposomal formulation represents a viable and effective strategy to enhance the oral bioavailability of this compound. By improving its solubility and protecting it from efflux mechanisms, liposomal encapsulation can unlock the full therapeutic potential of this promising natural compound. The protocols and data presented in these application notes provide a solid foundation for researchers to further develop and optimize liposomal this compound for preclinical and clinical evaluation.
References
- 1. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 8. A Liposomal Formulation for Improving Solubility and Oral Bioavailability of Nifedipine [mdpi.com]
Application Notes and Protocols for Benzoylpaeoniflorin-Loaded Nanoparticles in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoylpaeoniflorin (BPF), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has garnered significant scientific interest for its potential therapeutic applications.[1] Possessing notable anti-inflammatory and immunomodulatory properties, BPF is being investigated for its role in mitigating conditions such as sepsis and anaphylaxis.[1] The targeted delivery of BPF using nanoparticle-based systems presents a promising strategy to enhance its bioavailability, improve therapeutic efficacy, and minimize potential off-target effects.
These application notes provide a comprehensive overview of the current understanding of BPF's therapeutic mechanisms and offer generalized protocols for the formulation and characterization of BPF-loaded nanoparticles. It is important to note that while the therapeutic effects of BPF are documented, research on specific BPF-loaded nanoparticle formulations is still emerging. Therefore, the following protocols are based on established methodologies for similar natural compounds, such as paeoniflorin, and should be adapted and optimized for specific research applications.
Therapeutic Potential and Mechanism of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and immune responses.[1][2] Studies have demonstrated that BPF can inhibit the expression of pro-inflammatory mediators, including nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2.[1] Furthermore, BPF has been shown to suppress the release of inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli.[1]
A significant aspect of BPF's mechanism of action involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cellular responses to a variety of external stimuli.[2] By targeting these pathways, BPF can effectively dampen the inflammatory cascade, making it a viable candidate for the treatment of various inflammatory and autoimmune disorders.
Data Presentation: Characterization of Nanoparticles
The successful development of this compound-loaded nanoparticles hinges on their thorough physicochemical characterization. The following tables outline the key quantitative parameters that should be assessed.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Parameter | Method | Typical Range | Purpose |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | 100 - 300 nm | Influences circulation time, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential (mV) | Laser Doppler Velocimetry | -30 to +30 mV | Predicts the stability of the nanoparticle suspension. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical | Visual confirmation of size, shape, and surface characteristics. |
Table 2: Drug Loading and Release Characteristics
| Parameter | Method | Typical Range | Purpose |
| Drug Loading Content (%) | High-Performance Liquid Chromatography (HPLC) | 1 - 10% | The weight percentage of the drug relative to the total nanoparticle weight. |
| Encapsulation Efficiency (%) | High-Performance Liquid Chromatography (HPLC) | > 70% | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
| In Vitro Drug Release | Dialysis Method | Sustained release over 24-72h | Characterizes the rate and extent of drug release from the nanoparticles over time. |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of this compound-loaded nanoparticles. These should be considered as a starting point and may require optimization based on the specific polymer/lipid and targeting ligand used.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound (BPF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of BPF and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the pellet.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and un-encapsulated BPF.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
- Disperse the lyophilized nanoparticles in deionized water.
- Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
2. Drug Loading Content and Encapsulation Efficiency:
- Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated BPF.
- Quantify the amount of BPF using a validated High-Performance Liquid Chromatography (HPLC) method.
- Calculate the Drug Loading Content (%) and Encapsulation Efficiency (%) using the following formulas:
- Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
3. In Vitro Drug Release:
- Disperse a known amount of BPF-loaded nanoparticles in a dialysis bag containing a release medium (e.g., phosphate-buffered saline, pH 7.4).
- Place the dialysis bag in a larger volume of the same release medium and maintain at 37°C with gentle stirring.
- At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
- Quantify the amount of released BPF in the aliquots using HPLC.
- Plot the cumulative percentage of drug released versus time.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow and the known signaling pathways affected by this compound.
Caption: Workflow for this compound-loaded nanoparticle preparation and characterization.
Caption: this compound's inhibitory effect on key inflammatory signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Benzoylpaeoniflorin Solubility for In Vitro Assays
Welcome to the technical support center for Benzoylpaeoniflorin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility challenges encountered during in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a monoterpene glycoside, a natural product often investigated for its anti-inflammatory and immunomodulatory properties.[1][2] Like many hydrophobic compounds, it has poor solubility in aqueous solutions such as cell culture media.[3] This poses a significant challenge for in vitro assays, as undissolved compound can lead to inaccurate concentration measurements, inconsistent results, and potential cellular toxicity unrelated to its biological activity.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The most widely recommended and effective solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4][5] Commercial suppliers report achieving concentrations as high as 100 mg/mL (171.06 mM) in DMSO.[4][5] For analytical purposes, such as LC-MS/MS, methanol has also been used to prepare stock solutions at lower concentrations (e.g., 1 mg/mL).[6]
Q3: My this compound precipitated after I added it to my cell culture medium. What happened?
This common issue is typically due to one of two factors:
-
"Solvent Shock": this compound is highly soluble in DMSO but poorly soluble in the aqueous environment of cell culture media. When a concentrated DMSO stock is rapidly diluted into the medium, the DMSO disperses quickly, leaving the compound unable to stay dissolved in the now predominantly aqueous solution. This causes it to "crash out" or precipitate.[3][7]
-
Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its maximum thermodynamic solubility in that specific solution, even if it appears dissolved initially (a state of kinetic solubility).[8] Over time, especially during incubation, the compound will equilibrate and precipitate.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A widely accepted upper limit is 0.5% (v/v) , with an ideal concentration at or below 0.1% (v/v) for most cell lines.[9][10] However, sensitivity to DMSO is cell-line specific and can also depend on the duration of the assay.[11][12] It is crucial to run a vehicle control (media with the same final concentration of DMSO but without the compound) to account for any effects of the solvent itself.[9]
Q5: Can I use solvents other than DMSO?
While DMSO is the most common choice, ethanol is another organic solvent in which the related compound paeoniflorin is soluble.[13] However, ethanol can also be toxic to cells, and similar solvent shock issues can occur. For any organic solvent, the final concentration in the media must be carefully controlled and tested for effects on cell viability.
Q6: How can I determine the maximum soluble concentration of this compound in my specific experimental medium?
A simple visual solubility test is recommended. Prepare serial dilutions of your this compound stock solution into your complete cell culture medium (including serum, if applicable). Incubate these dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. The highest concentration that remains clear and free of visible precipitate (checked by eye and under a microscope) is the maximum practical soluble concentration for your assay.
Section 2: Troubleshooting Guide: Precipitate Formation
Encountering precipitation can compromise your entire experiment. This guide provides a systematic approach to diagnosing and solving the problem.
Troubleshooting Workflow
The following workflow provides a step-by-step process to identify the cause of precipitation and find a solution.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Common Causes and Solutions
| Potential Cause | Recommended Solution & Explanation |
| Solvent Shock | Solution: Add the DMSO stock solution drop-wise into pre-warmed (37°C) media while gently vortexing or swirling. This gradual dispersion prevents localized high concentrations of the compound from crashing out of solution.[3][7] |
| High Final Concentration | Solution: Perform a dose-response experiment to determine the lowest effective concentration. The required concentration may be lower than the compound's solubility limit. |
| Low Temperature of Media | Solution: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Solubility of compounds often decreases at lower temperatures.[7] |
| Interaction with Media Components | Solution: Test for precipitation in both serum-containing and serum-free media. Components in fetal bovine serum (FBS) can sometimes bind to compounds and cause precipitation. If this occurs, adapting the assay to serum-free or reduced-serum conditions may be necessary. |
| Stock Solution Integrity | Solution: Use high-purity, anhydrous DMSO to prepare stock solutions. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[14] |
| pH Instability | Solution: Ensure the incubator's CO2 levels are correct and that the medium is properly buffered (e.g., with HEPES if necessary) to maintain a stable physiological pH, as pH shifts can affect compound solubility.[7] |
Section 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution.
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Accurately weigh 5.85 mg of this compound powder (MW: 584.57 g/mol ) and place it in a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, anhydrous, cell culture-grade DMSO to the powder.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into sterile, single-use tubes (e.g., 20 µL aliquots) to avoid freeze-thaw cycles. Store protected from light at -20°C.
Protocol 2: Diluting this compound into Aqueous Media (Anti-Solvent Shock Method)
This method minimizes precipitation when diluting the DMSO stock into your final culture medium.
-
Pre-warm Media: Warm the required volume of your complete cell culture medium to 37°C in a water bath.
-
Calculate Volume: Determine the volume of stock solution needed for your final concentration. Example: For a 10 µM final concentration in 10 mL of media, you would need 10 µL of a 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
Intermediate Dilution (Optional but Recommended): In a separate sterile tube, pipette the required volume of the thawed stock solution. While gently vortexing, add an equal volume of the pre-warmed medium drop-by-drop to create a 1:1 intermediate dilution.
-
Final Dilution: While gently vortexing or swirling the final volume of pre-warmed media, add the intermediate dilution (or the neat stock solution if skipping step 3) slowly and drop-wise.
-
Mix Gently: Invert the tube or flask several times to ensure homogeneity. Avoid vigorous vortexing if your medium contains serum, as this can denature proteins.
-
Use Immediately: Use the freshly prepared medium for your experiment immediately to minimize the risk of precipitation over time.
Protocol 3: Advanced Solubilization Using Cyclodextrins
If precipitation persists at your desired concentration, using a cyclodextrin can significantly enhance aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for cell culture.[16]
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your basal cell culture medium (without serum). Sterilize through a 0.22 µm filter.
-
Complexation: Add the this compound DMSO stock solution directly to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound often needs to be optimized but can start in the range of 100:1 to 1000:1.
-
Incubate: Vortex the mixture and incubate at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
Final Preparation: This complex solution can now be diluted into your complete culture medium. The presence of the cyclodextrin will keep the this compound encapsulated and soluble.
-
Control: It is essential to run a control with the HP-β-CD vehicle alone to ensure it does not affect your experimental outcomes.
Section 4: Data & Signaling Pathways
Quantitative Data Summary
Table 1: Physicochemical and Solubility Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₂O₁₂ | [1] |
| Molecular Weight | 584.57 g/mol | [1][17] |
| Reported Solubility | ||
| DMSO | 100 mg/mL (171.06 mM) | [4][5] |
| Methanol | 1 mg/mL (for analytical use) | [6] |
| Aqueous Media | Poorly soluble | [3] |
Table 2: Recommended Final Solvent Concentrations for In Vitro Assays
| Solvent | Recommended Max Concentration | Ideal Concentration | Key Considerations |
| DMSO | 0.5% (v/v) | ≤ 0.1% (v/v) | Cell line-dependent toxicity. Always include a vehicle control.[9][10] |
Visualized Signaling Pathway: NF-κB Inhibition
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][18] Stimulation by agents like lipopolysaccharide (LPS) typically leads to the activation of this pathway and subsequent production of pro-inflammatory cytokines. This compound can interfere with this process.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. alzet.com [alzet.com]
- 16. researchgate.net [researchgate.net]
- 17. Benzoyl Paeoniflorin [tcmip.cn]
- 18. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Benzoylpaeoniflorin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Benzoylpaeoniflorin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
Based on studies of the structurally related compound paeoniflorin, the primary obstacles to the effective oral delivery of this compound are likely:
-
Low aqueous solubility: this compound is a lipophilic compound, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Poor membrane permeability: The molecular size and structure of this compound may hinder its passage across the intestinal epithelial barrier.[1]
-
P-glycoprotein (P-gp) efflux: It is highly probable that this compound is a substrate for the P-gp efflux pump, an active transporter that pumps drugs from inside the intestinal cells back into the gut lumen, thereby reducing net absorption.[1]
-
Presystemic metabolism: this compound may be subject to metabolism in the intestines or the liver (first-pass effect) before it reaches systemic circulation.
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
Several formulation and drug delivery strategies can be employed to overcome the challenges mentioned above:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal mucosa.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and extent by presenting the drug in an amorphous state with a larger surface area.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants can lead to the spontaneous formation of a fine emulsion in the gastrointestinal tract, which can enhance drug solubilization and absorption.[3][4][5][6]
-
Co-administration with P-gp inhibitors: The use of excipients or other drugs that inhibit the P-gp efflux pump can increase the intracellular concentration of this compound in enterocytes, leading to higher absorption.
-
Prodrug approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that is converted back to the active form in the body is another potential strategy.
Q3: Are there any known excipients that can enhance the absorption of this compound?
While specific studies on this compound are limited, research on the related compound paeoniflorin suggests that certain excipients can act as absorption enhancers. For instance, saikosaponins have been shown to increase the permeability of paeoniflorin in Caco-2 cell models, likely by opening the tight junctions between intestinal cells.[7] Commonly used pharmaceutical excipients in advanced formulations that could be tested for this compound include:
-
Polymers for solid dispersions: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).
-
Lipids and surfactants for SEDDS: Oleic acid, Cremophor® EL, and Tween® 80.
-
P-gp inhibitors: Verapamil, cyclosporine A, and certain natural compounds.[1]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Animal Models
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility of this compound leading to incomplete dissolution. | Formulate as a solid dispersion or a SEDDS. | These formulations enhance the dissolution rate and maintain the drug in a solubilized state in the GI tract. |
| P-gp mediated efflux is limiting absorption. | Co-administer with a known P-gp inhibitor (e.g., verapamil) in a pilot study. | This will help to determine if P-gp efflux is a significant barrier to absorption for this compound. |
| Extensive first-pass metabolism. | Consider a nanotechnology-based delivery system that may utilize lymphatic transport, partially bypassing the liver. | Nanoparticles can be absorbed through the lymphatic system, reducing first-pass metabolism. |
| Degradation of the compound in the GI tract. | Use enteric-coated formulations or encapsulation in protective nanoparticles. | This will protect the drug from the harsh environment of the stomach and upper intestine. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
| Possible Cause | Troubleshooting Step | Rationale |
| Dissolution medium does not reflect the in vivo environment. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. | These media contain bile salts and lecithin, which can significantly affect the dissolution of lipophilic drugs. |
| Permeability, not dissolution, is the rate-limiting step. | Conduct Caco-2 cell permeability assays to assess the intrinsic permeability of this compound. | This will help to differentiate between dissolution and permeability as the primary barrier to absorption. |
| Drug precipitation in the GI tract after initial dissolution from the formulation. | Incorporate precipitation inhibitors (e.g., HPMC) into the formulation. | These polymers can maintain a supersaturated state of the drug, preventing it from precipitating out of solution. |
Issue 3: High Efflux Ratio in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting Step | Rationale |
| This compound is a substrate for an efflux transporter, likely P-gp. | Run the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). | A significant increase in the apparent permeability (Papp) from the apical to basolateral direction and a decrease in the efflux ratio would confirm P-gp involvement. |
| The concentration of this compound used in the assay is saturating the transporter. | Perform the permeability assay at multiple concentrations of this compound. | If the efflux is saturable, the efflux ratio will decrease at higher concentrations. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Paeoniflorin in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Paeoniflorin Suspension | 5.0 | - | - | - | 3.8 | [8] |
| Paeoniflorin in Cortex Moutan Extract | ~30 | Increased | Bimodal | Significantly Increased | - | [9] |
Table 2: Apparent Permeability (Papp) of Paeoniflorin across Caco-2 Cell Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp BA / Papp AB) | Reference |
| Paeoniflorin | 20 | A to B | 0.98 ± 0.10 | >2 | [7] |
| Paeoniflorin | 50 | A to B | 0.92 ± 0.09 | >2 | [7] |
| Paeoniflorin | 100 | A to B | 0.89 ± 0.04 | >2 | [7] |
| Paeoniflorin + Saikosaponin a | - | A to B | Increased 2.37-fold | - | [7] |
| Paeoniflorin + Saikosaponin d | - | A to B | Increased 2.54-fold | - | [7] |
| Paeoniflorin | - | A to B | 0.17 | 1.52 | |
| Paeoniflorin | - | B to A | 0.26 | 1.52 | |
| Paeoniflorin + Verapamil | - | A to B | 0.43 | 0.52 |
(A to B: Apical to Basolateral; B to A: Basolateral to Apical)
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies:
-
The transport medium in the apical (A) and basolateral (B) chambers is replaced with fresh medium.
-
A solution of this compound (e.g., at 10, 50, and 100 µM) is added to the donor chamber (either A for absorptive transport or B for secretive transport).
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess P-gp involvement, the experiment is repeated in the presence of a P-gp inhibitor (e.g., 100 µM verapamil) in both chambers.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a standard suspension.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Drug Administration:
-
Intravenous (IV) Group: this compound is administered as a solution via the tail vein to determine the absolute bioavailability.
-
Oral Suspension Group: this compound is administered as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
Oral Formulation Group: The novel this compound formulation (e.g., solid dispersion, SEDDS) is administered via oral gavage at the same dose as the suspension group.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of this compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2). The absolute bioavailability (F%) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100. The relative bioavailability of the novel formulation is calculated by comparing its AUC to that of the oral suspension.
Visualizations
Caption: Strategies and mechanisms for enhancing the oral bioavailability of this compound.
Caption: A typical experimental workflow for developing and evaluating new this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. [Impact of saikosaponin on absorption and transport of paeoniflorin in Caco-2 cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption and excretion of paeoniflorin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Benzoylpaeoniflorin in different solvents and pH conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Benzoylpaeoniflorin. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability of this compound in different solvents and under various pH conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Symptom: Loss of this compound peak area and appearance of new peaks in HPLC chromatograms over a short period.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate pH | This compound is susceptible to hydrolysis, particularly at alkaline pH. Ensure the solution pH is maintained within the optimal range of 4-6. Avoid pH values above 8. |
| High Temperature | Elevated temperatures accelerate the degradation process. Prepare and store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing at -20°C or below is recommended. |
| Exposure to Light | Photodegradation can occur. Protect solutions from light by using amber vials or wrapping containers with aluminum foil. |
| Enzymatic Degradation | If working with crude extracts, endogenous enzymes like esterases and glycosidases can degrade the compound. Consider heat treatment of the plant material (blanching) or using a higher concentration of organic solvent (e.g., 70-95% ethanol) during extraction to inhibit enzymatic activity.[1] |
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in this compound concentration between replicate experiments.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Solvent Purity | Impurities in solvents can catalyze degradation. Use high-purity, HPLC-grade solvents. |
| Inaccurate pH Measurement | Ensure accurate and consistent pH measurement of buffer solutions using a calibrated pH meter. |
| Inconsistent Storage | Maintain uniform storage conditions (temperature and light exposure) for all samples throughout the study. |
| Microbial Contamination | For aqueous solutions stored for extended periods, microbial growth can lead to degradation. Use sterile techniques and consider adding a preservative if appropriate for the application. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aqueous solutions?
A1: this compound is most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.[1] Alkaline conditions (pH > 8) should be avoided as they significantly accelerate hydrolysis of the ester and glycosidic bonds.
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures increase the rate of degradation. It is recommended to handle and store this compound solutions at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) to minimize degradation.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathways involve the hydrolysis of the ester and glycosidic linkages. This leads to the formation of paeoniflorin (from ester hydrolysis) and benzoic acid along with the paeoniflorin aglycone (from glycosidic cleavage).
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: For analytical purposes, methanol and acetonitrile are commonly used as solvents for stock solutions and in mobile phases for HPLC analysis. A 70% ethanol solution is often a good starting point for extraction from plant materials.[1] While specific quantitative stability data in these organic solvents is limited in publicly available literature, it is generally advisable to store stock solutions at low temperatures and protected from light.
Q5: What analytical method is best for monitoring the stability of this compound?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[2] This method allows for the separation and quantification of the intact this compound from its degradation products.
Data Presentation
The following tables summarize the stability of this compound under different conditions. Note: The quantitative data presented in these tables is illustrative due to the limited availability of specific kinetic data in the literature. The trends are based on available qualitative information.
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Purity of Solvent | Initial Concentration (µg/mL) | % Remaining after 24h (Illustrative) |
| Water (pH 7.0) | HPLC Grade | 100 | ~85% |
| Methanol | HPLC Grade | 100 | >95% |
| Ethanol | HPLC Grade | 100 | >95% |
| Acetonitrile | HPLC Grade | 100 | >98% |
Table 2: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 37°C
| pH | Buffer System | Degradation Rate Constant (k, day⁻¹) (Illustrative) | Half-life (t½, days) (Illustrative) |
| 4.0 | Acetate Buffer | 0.01 | 69.3 |
| 5.0 | Acetate Buffer | 0.008 | 86.6 |
| 6.0 | Phosphate Buffer | 0.012 | 57.8 |
| 7.0 | Phosphate Buffer | 0.05 | 13.9 |
| 8.0 | Phosphate Buffer | 0.25 | 2.8 |
| 9.0 | Borate Buffer | 0.90 | 0.8 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient could be:
-
0-5 min: 10% A
-
5-25 min: 10% to 90% A
-
25-30 min: 90% A
-
30.1-35 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution to the desired concentration in the chosen solvent or buffer.
-
At each time point, withdraw an aliquot of the sample solution.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended.
-
Acid Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Monitor the degradation over several hours.
-
-
Alkaline Hydrolysis:
-
Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Monitor the degradation over several hours.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Monitor the degradation over several hours.
-
-
Thermal Degradation:
-
Heat a solution of this compound at 80°C in a neutral pH buffer.
-
Monitor the degradation over several days.
-
-
Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.
-
A control sample should be kept in the dark at the same temperature.
-
Monitor the degradation over several days.
-
Visualizations
References
Common challenges in the extraction and purification of Benzoylpaeoniflorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoylpaeoniflorin.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the extraction and purification of this compound?
A1: The primary challenges include its potential for degradation under certain conditions, low extraction yields, and the difficulty of separating it from structurally similar compounds. This compound is susceptible to thermal degradation, pH-induced hydrolysis, and enzymatic degradation.[1][2] Co-extraction of impurities like other monoterpene glycosides (e.g., paeoniflorin, albiflorin), pigments, and polysaccharides further complicates the purification process.[3]
Q2: What are the expected purity levels for this compound after purification?
A2: With optimized purification protocols, it is possible to achieve high purity levels. For instance, a single run of high-speed counter-current chromatography (HSCCC) can yield this compound with a purity of over 85%.[3][4] For the related compound paeoniflorin, purities as high as 98.2% have been reported using HSCCC, suggesting similar levels are attainable for this compound.[3]
Q3: What are the common impurities found in this compound extracts?
A3: Common impurities include other structurally similar monoterpene glycosides from the source material, such as paeoniflorin and albiflorin.[3] Additionally, pigments, polysaccharides, and other secondary metabolites from the plant extract can also be present.[3]
Q4: Why is achieving high purity of this compound crucial for research?
A4: High purity is essential for accurate in vitro and in vivo studies to ensure that the observed biological activity is directly attributable to this compound and not influenced by impurities.[3] For example, when studying its anti-inflammatory effects, which may involve the NF-κB signaling pathway, impurities with their own biological activities could lead to a misinterpretation of the results.[3]
Q5: Which purification techniques are most effective for this compound?
A5: Macroporous resin chromatography and high-speed counter-current chromatography (HSCCC) are highly effective methods for purifying this compound.[3] Macroporous resin chromatography is often used for initial enrichment, followed by HSCCC for fine purification to achieve high purity.[3][4] While silica gel and alumina column chromatography can be used, they may lead to lower yields due to irreversible adsorption.[3]
Troubleshooting Guides
Extraction Phase
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Thermal Degradation: High extraction temperatures can cause hydrolysis of the ester and glycosidic bonds.[1] - pH-Induced Degradation: Extreme pH conditions can catalyze the hydrolysis of ester and glycosidic linkages.[1] - Enzymatic Degradation: Endogenous plant enzymes (esterases, glycosidases) can degrade the compound.[1] - Inefficient Extraction Method: Suboptimal choice of solvent, time, or technique.[2] | - Lower Extraction Temperature: Conduct extraction at room temperature (20-25°C) or slightly elevated temperatures (40-50°C).[1] - Control pH: Maintain the extraction solvent pH in a neutral or slightly acidic range (pH 5-7).[1] - Enzyme Inactivation: Blanch the plant material with hot vapor or a brief immersion in boiling ethanol to denature enzymes.[1] - Optimize Method: Consider ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) for improved efficiency.[2] Optimize solvent (e.g., 70% ethanol), solid-to-liquid ratio, and extraction time.[1][5] |
| Degradation of this compound | - Exposure to Light: Photolytic degradation may occur with prolonged exposure to light, especially UV radiation.[1] - Presence of Active Enzymes: Failure to deactivate endogenous plant enzymes.[1] | - Protect from Light: Conduct extraction and subsequent processing in low-light conditions or use amber glassware.[1] - Pre-treat Plant Material: Employ blanching or use a higher concentration of organic solvent (e.g., 70-95% ethanol) to inhibit enzyme activity.[1] |
Purification Phase: Macroporous Resin Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Adsorption | - Inappropriate Resin Type: Mismatch between the polarity of the resin and the target compound. - High Flow Rate: Insufficient contact time between the sample and the resin.[3] - Resin Saturation: The amount of crude extract exceeds the resin's binding capacity.[3] | - Select Appropriate Resin: Use weakly polar or non-polar resins (e.g., D101).[3] - Optimize Flow Rate: Reduce the loading flow rate to allow for sufficient interaction.[3] - Determine Loading Capacity: Perform a dynamic breakthrough curve analysis to find the optimal loading volume.[3] |
| Poor Elution / Low Recovery | - Inappropriate Elution Solvent: The solvent may be too weak or too strong.[3] - High Elution Flow Rate: Incomplete desorption of the compound.[3] - Irreversible Adsorption: Strong binding of the compound to the resin.[3] | - Optimize Elution: Perform a gradient elution with increasing concentrations of ethanol (e.g., 10% to 95%) to determine the optimal concentration.[3] - Reduce Flow Rate: Lower the elution flow rate to ensure complete desorption.[3] - Consider Alternatives: If recovery remains low, try a different type of macroporous resin or an alternative method like HSCCC.[3] |
| Co-elution of Impurities | - Insufficient Washing: Weakly bound impurities are not adequately removed.[3] - Inappropriate Elution Gradient: The elution solvent is too strong, causing impurities to elute with the target compound.[3] | - Thorough Washing: After sample loading, wash the column with a sufficient volume of a weak solvent (e.g., water or low-concentration ethanol).[3] - Employ Stepwise or Gradient Elution: Use a gradual increase in solvent strength to separate this compound from closely related impurities.[3] |
Purification Phase: High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | - Suboptimal Two-Phase Solvent System: The partition coefficient (K) and separation factor (α) are not ideal. - Sample Overload: Injecting too much sample leads to peak broadening. | - Optimize Solvent System: Systematically screen different solvent system compositions to maximize the separation factor between this compound and its main impurities.[3] - Reduce Sample Load: Decrease the amount of sample injected onto the column. |
| Loss of Stationary Phase (Bleeding) | - High Mobile Phase Flow Rate: The flow rate is too high, causing the stationary phase to be flushed out.[3] - Low Interfacial Tension of Solvent System: The two phases are not immiscible enough.[3] - Temperature Fluctuations: Changes in temperature can affect the stability of the two phases.[3] | - Reduce Flow Rate: Lower the flow rate of the mobile phase.[3] - Select a Better Solvent System: Choose a solvent system with higher interfacial tension.[3] - Maintain Constant Temperature: Ensure a stable column temperature.[3] |
| No Peaks or Very Small Peaks Detected | - Low Concentration of Target Compound: The sample is too dilute.[3] - Inappropriate Partition Coefficient (K): The K value is too high or too low, causing the compound to either be retained indefinitely or elute with the solvent front.[3] | - Concentrate the Sample: Concentrate the sample before injection.[3] - Adjust Solvent System: Modify the solvent system to bring the K value into the optimal range (typically 0.5 - 2).[3] |
Data Presentation
Table 1: Comparison of Extraction Methods for Paeoniflorin (a related compound)
| Extraction Method | Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 2.30 ± 0.19 | [2] |
| Subcritical Water Extraction (SWE) | 2.21 ± 0.11 | [2] |
Table 2: Purification of Paeoniflorin (a related compound)
| Purification Method | Initial Content (%) | Final Purity (%) | Recovery (%) | Reference |
| Macroporous Resin (LX38) + MPLC | Not specified, 15-fold increase | >95 | Not specified | [2] |
| Macroporous Resin (AB-8) + Silica Gel | 19.83 ± 0.31 | ≥ 95 | 84.13 (resin step) | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | 22.0 | 98.2 | 94.3 | [2] |
| Macroporous Resin (D-101) + Silica Gel | Not specified | 99.58 | Not specified | [2] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Plant Material Preparation: Grind the dried plant material (e.g., roots of Paeonia species) to a fine powder (40-60 mesh).
-
Optional Blanching: To inactivate enzymes, briefly treat the powder with steam for 2-3 minutes or immerse it in boiling 95% ethanol for 1-2 minutes, followed by rapid cooling.[1]
-
Extraction:
-
Solvent: Prepare a 70% (v/v) ethanol-water solution.
-
Solid-to-Liquid Ratio: Use a ratio of 1:10 to 1:20 (g of plant material to mL of solvent).
-
Extraction Method: Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes.[1]
-
-
Filtration: Separate the extract from the solid residue by filtration under a vacuum.
-
Repeat Extraction: Repeat the extraction on the residue 1-2 more times for exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.[1]
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
-
Resin Selection and Packing: Select a weakly polar or non-polar macroporous resin (e.g., D101) and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by passing 3-5 bed volumes (BV) of deionized water through it.
-
Sample Loading: Dissolve the crude extract in a small amount of deionized water and load it onto the column at a controlled flow rate (e.g., 2-3 BV/h).
-
Washing: After loading, wash the column with 3-5 BV of deionized water to remove unbound impurities like sugars and salts.[3]
-
Elution: Perform a stepwise gradient elution with increasing concentrations of ethanol in water:
-
Elute with 30% ethanol (v/v) to remove more polar impurities.
-
Elute with 50% ethanol (v/v) and collect the eluate, which is likely to contain this compound.
-
Elute with 95% ethanol (v/v) to remove less polar compounds and regenerate the column.[3]
-
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions with the highest concentration of this compound.
Protocol 3: Fine Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system. A reported system for related compounds is n-hexane:ethyl acetate:methanol:water in a volume ratio of 1:5:2:4 (v/v/v/v).[3] The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC System Preparation:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Set the revolution speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.[3]
-
-
Sample Injection: Dissolve the enriched this compound extract (from macroporous resin chromatography) in a small volume of the mobile phase and inject it into the system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column and collect fractions of the effluent at regular intervals.
-
Monitoring: Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 230 nm).[3]
-
Analysis and Pooling: Analyze the collected fractions by HPLC to identify those containing high-purity this compound and pool them.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Visualizations
Caption: A general workflow for the extraction of this compound.
References
Benzoylpaeoniflorin In Vivo Dosage Optimization: A Technical Support Center
Welcome to the technical support center for optimizing the in vivo dosage of Benzoylpaeoniflorin (BPF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and address common challenges encountered during in vivo studies with BPF.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a mouse model of inflammation?
A1: For initial in vivo studies in mice, particularly in models of acute inflammation or sepsis, a starting dose in the range of 0.22 to 0.44 mg/kg administered intravenously has been shown to be effective.[1] For oral administration in models of colitis, doses extrapolated from similar compounds like paeoniflorin range from 25-100 mg/kg/day.[2] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease phenotype.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most common administration routes reported in preclinical studies are intravenous (i.v.) injection and oral gavage (p.o.). Intravenous administration typically results in higher bioavailability and a more rapid onset of action.[1] Oral administration is also utilized, but the bioavailability of paeoniflorin, a related compound, is known to be low.[3] The choice of administration route should be guided by the experimental design and the pharmacokinetic profile of the compound.
Q3: What is the known mechanism of action for this compound that might influence dosage selection?
A3: this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways.[1][4] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] Understanding these mechanisms can help in selecting appropriate biomarkers to assess efficacy and optimize dosage. For instance, measuring the levels of these cytokines in response to varying doses of BPF can provide a quantitative measure of its biological activity.
Q4: Are there any known toxicity concerns with this compound at higher doses?
A4: While specific, comprehensive toxicity studies on this compound are limited, existing studies using effective therapeutic doses have not reported significant toxicity.[1] However, as with any compound, it is essential to conduct preliminary toxicity studies, especially when exploring higher dose ranges. Monitoring for signs of distress, weight loss, and performing histopathological analysis of major organs is recommended.
Troubleshooting Guide
Problem 1: I am not observing a therapeutic effect with my chosen dose of this compound.
-
Possible Cause 1: Suboptimal Dosage. The selected dose may be too low for your specific animal model or disease severity.
-
Solution: Conduct a dose-response study, starting with the reported effective doses (see Table 1) and escalating to higher doses while monitoring for efficacy and toxicity.
-
-
Possible Cause 2: Inappropriate Administration Route. The route of administration may not be optimal for achieving sufficient bioavailability.
-
Solution: If using oral administration, consider switching to intravenous or intraperitoneal injection to bypass potential issues with absorption. The parent compound, paeoniflorin, has low oral bioavailability.[3]
-
-
Possible Cause 3: Timing of Administration. The timing of BPF administration relative to disease induction may be critical.
Problem 2: I am observing signs of toxicity in my animals at higher doses.
-
Possible Cause: Exceeding the Maximum Tolerated Dose (MTD).
-
Solution: Reduce the dose to a lower, previously tolerated level. It is crucial to establish the MTD through a formal toxicity study before proceeding with efficacy studies at high doses. Monitor animals closely for clinical signs of toxicity, and consider collecting blood for liver and kidney function tests.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Disease/Condition | Dosing Regimen | Therapeutic Outcome | Reference |
| Mouse | LPS-induced Sepsis | 0.22 or 0.44 mg/kg (i.v.) | Reduced serum and peritoneal fluid cytokine levels, alleviated lung tissue damage, improved survival rates. | [1] |
| Mouse | CLP-induced Sepsis | Dose-dependent | Improved survival rates. | [1] |
| Rat | Collagen-Induced Arthritis (CIA) | Extrapolated from paeoniflorin: 24 mg/kg (oral) | Proposed for evaluation based on paeoniflorin efficacy. | [2] |
| Mouse | DSS-induced Colitis | Extrapolated from paeoniflorin: 25-100 mg/kg/day (gavage) | Proposed for evaluation based on paeoniflorin efficacy. | [2] |
| Mouse | IgE-mediated Passive Cutaneous Anaphylaxis (PCA) | Not specified | Suppressed PCA reaction. | [4] |
Experimental Protocols
1. LPS-Induced Sepsis in Mice
-
Animals: Male C57BL/6 mice.
-
Induction: A sublethal dose of Lipopolysaccharide (LPS) (2.5 mg/kg) is administered via intraperitoneal (i.p.) injection to induce sepsis. For survival studies, a lethal dose of LPS (25 mg/kg) is used.[1]
-
Treatment: this compound (0.09, 0.22, or 0.44 mg/kg) or vehicle (DMSO) is administered intravenously (i.v.) at the same time as the LPS injection.[1]
-
Efficacy Evaluation:
-
Cytokine Levels: Blood and peritoneal fluid are collected 4 hours after LPS injection, and levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.[1]
-
Histopathology: Lung tissue is collected for histological analysis to assess tissue damage.[1]
-
Survival Rate: In the lethal dose model, survival is monitored every 4 hours for 36 hours.[1]
-
2. Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Male Wistar rats.
-
Induction:
-
An emulsion of bovine type II collagen (2 mg/mL) in complete Freund's adjuvant (CFA) is prepared.
-
On day 0, 0.1 mL of the emulsion is injected intradermally at the base of the tail.
-
On day 7, a booster injection of the same emulsion is administered.[2]
-
-
Treatment: Starting on day 14 post-initial immunization, animals with established arthritis are randomized into treatment groups. This compound is administered orally once daily. A suggested dose, extrapolated from studies with paeoniflorin, is 24 mg/kg.[2]
-
Efficacy Evaluation:
-
Arthritis Score: The severity of arthritis in each paw is scored daily or every other day on a scale of 0-4.
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, ankle joints are collected for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.[2]
-
Visualizations
Caption: Experimental workflow for the LPS-induced sepsis model.
References
- 1. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from Paeonia lactiflora [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Benzoylpaeoniflorin LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the LC-MS/MS analysis of Benzoylpaeoniflorin.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge. This can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting compounds. For this compound, a monoterpene glycoside, peak tailing can compromise the accuracy and reliability of quantification in pharmacokinetic studies and other applications.
Q2: What are the common causes of peak tailing for this compound?
A2: The most common causes of peak tailing for this compound, a weakly acidic compound, in reversed-phase LC-MS/MS are:
-
Secondary Silanol Interactions: this compound possesses multiple hydroxyl groups, making it susceptible to undesirable interactions with free silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). These interactions can cause some analyte molecules to be retained longer, resulting in a tailing peak.
-
Suboptimal Mobile Phase pH: The predicted pKa of this compound is approximately 11.52, indicating it is a weakly acidic compound. If the mobile phase pH is not acidic enough, both the analyte and residual silanols on the column can be ionized, leading to electrostatic interactions and peak tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Contamination and Degradation: Accumulation of matrix components from biological samples or degradation of the stationary phase can create active sites that cause peak tailing.
-
Extra-column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or dead volumes in fittings, can contribute to band broadening and peak tailing.
Q3: What is a good starting point for the LC method to minimize peak tailing for this compound?
A3: A good starting point for minimizing peak tailing is to use a high-purity, end-capped C18 column with a mobile phase consisting of acetonitrile and water, both containing an acidic modifier.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound LC-MS/MS analysis.
Step 1: Initial Assessment and System Check
Before making significant changes to your method, it's essential to rule out common system-level problems.
-
Observe the chromatogram: Does the tailing affect only the this compound peak, or all peaks? If all peaks are tailing, it could indicate a system-wide issue like a column void or extra-column volume.
-
Check for leaks: Ensure all fittings are secure and there are no leaks in the system.
-
Inspect the guard column and in-line filter: If installed, these components can become clogged and cause peak distortion. Replace them if necessary.
Step 2: Optimizing the Mobile Phase
The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds like this compound.
dot
Caption: Workflow for mobile phase optimization to address peak tailing.
Experimental Protocol: Mobile Phase pH and Additive Screening
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous):
-
Control: HPLC-grade water.
-
Test 1: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Test 2: 10 mM Ammonium Formate in HPLC-grade water, pH adjusted to 3.0 with Formic Acid.
-
-
Mobile Phase B (Organic):
-
Control: Acetonitrile.
-
Test 1: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Test 2: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
-
-
LC-MS/MS Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 15 minutes.
-
Inject a standard solution of this compound.
-
Run a gradient elution from low to high organic phase.
-
Monitor the peak shape (asymmetry factor) for each condition.
-
Data Presentation: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Additive | Analyte | Peak Asymmetry (Tailing Factor) |
| None (Water/Acetonitrile) | This compound | > 2.0 |
| 0.1% Formic Acid | This compound | 1.2 - 1.5 |
| 10 mM Ammonium Formate (pH 3.0) | This compound | 1.0 - 1.2 |
Step 3: Column Selection and Care
The choice of the analytical column and its condition are paramount for achieving good peak shapes.
dot
Caption: Logic for column selection and maintenance to mitigate peak tailing.
Experimental Protocol: Column Flushing and Conditioning
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in the following order (for a C18 column):
-
HPLC-grade water (20 column volumes)
-
Isopropanol (20 column volumes)
-
Hexane (20 column volumes) - Use with caution and ensure system compatibility.
-
Isopropanol (20 column volumes)
-
Mobile phase (at least 10 column volumes)
-
-
Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
Step 4: Sample and Injection Considerations
The way the sample is prepared and introduced into the system can also affect peak shape.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Dissolving the sample in a strong solvent (e.g., high percentage of organic) can cause peak distortion.
-
Injection Volume: If column overload is suspected, reduce the injection volume or dilute the sample.
Summary of Key Recommendations
| Issue | Recommendation | Rationale |
| Secondary Silanol Interactions | Use a high-purity, end-capped C18 column. Operate at a low mobile phase pH (e.g., 2.5-3.5) with an acidic modifier like formic acid. | To minimize the interaction between the hydroxyl groups of this compound and active silanol sites on the stationary phase. |
| Suboptimal Mobile Phase pH | Add 0.1% formic acid to both aqueous and organic mobile phases. For persistent tailing, consider a buffer like 10 mM ammonium formate at pH 3.0. | To suppress the ionization of both this compound and residual silanols, thereby reducing electrostatic interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. | To ensure the analyte concentration is within the linear range of the column's capacity. |
| Column Contamination | Implement a regular column flushing procedure. Use a guard column and in-line filter. | To remove strongly retained matrix components that can create active sites for secondary interactions. |
| Extra-column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.125 mm). Ensure all fittings are properly made to minimize dead volume. | To reduce band broadening that occurs outside of the analytical column. |
Interpreting inconsistent results from Benzoylpaeoniflorin cell-based assays
This guide provides troubleshooting advice and standardized protocols for researchers encountering inconsistent results in cell-based assays with Benzoylpaeoniflorin. Given the inherent variability of natural compounds, this resource aims to help identify and mitigate factors that can affect experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across experiments or different from published data?
A1: Inconsistent IC50 values are a common challenge when working with natural products like this compound. Several factors can contribute to this variability:
-
Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers. Using cell lines from different sources or at high passage numbers can lead to altered drug sensitivity.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Overly confluent or sparse cultures will respond differently to treatment.
-
Compound Purity and Stability: The purity of your this compound sample can vary between batches. Additionally, the compound's stability in your chosen solvent and culture medium can affect its effective concentration.
-
Assay-Specific Parameters: Minor variations in incubation times, reagent concentrations (e.g., MTT), or the specific viability assay used (e.g., MTT vs. MTS vs. Resazurin) can yield different results.[1]
-
Statistical Analysis: Different methods for calculating the IC50 value from raw data can lead to different final values. It is crucial to use a consistent and appropriate non-linear regression model.
Q2: My apoptosis assay results (Annexin V/PI) are variable. What are the common causes?
A2: Variability in apoptosis assays often stems from technical aspects of the protocol.[2] Key areas to check include:
-
Cell Handling: Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false positive results for both Annexin V and Propidium Iodide (PI).
-
Reagent Titration: The concentrations of Annexin V and PI should be optimized for your specific cell line and experimental conditions to ensure correct staining patterns.[3]
-
Incubation Time: The time window for detecting early (Annexin V positive, PI negative) versus late apoptosis (Annexin V positive, PI positive) is critical. Inconsistent incubation times with this compound will lead to shifts in these populations.
-
Compensation Settings in Flow Cytometry: Improper compensation for spectral overlap between the fluorochromes used (e.g., FITC for Annexin V and PE for PI) is a major source of error in data analysis.[4]
Q3: I am not observing the expected changes in the PI3K/Akt signaling pathway after treatment. How can I troubleshoot my Western blot?
A3: Failure to detect expected changes in protein phosphorylation can be due to several factors related to sample preparation, the Western blot procedure itself, or the timing of the experiment.
-
Timing of Lysate Collection: The phosphorylation of signaling proteins like Akt is often transient. You may need to perform a time-course experiment to capture the peak activation or inhibition following this compound treatment.
-
Lysis Buffer Composition: It is critical to use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[5]
-
Antibody Quality: The specificity and affinity of your primary antibodies (especially phospho-specific antibodies) are paramount. Ensure they have been validated for the application and use the recommended dilutions.[5][6]
-
Loading Controls: Using a reliable loading control (e.g., β-actin, GAPDH) is essential, but you should also compare the levels of total protein (e.g., total Akt) to the phosphorylated form (e.g., p-Akt) to confirm that the changes are due to phosphorylation status and not overall protein levels.[7]
Troubleshooting Inconsistent Results
Reproducibility issues in research can often be traced back to a few key areas.[8][9][10][11] Use the following guide and diagram to diagnose the source of variability in your experiments.
-
Verify Reagents & Compound:
-
Compound: Confirm the purity, source, and storage conditions of your this compound. Prepare fresh stock solutions.
-
Media & Buffers: Check for contamination and ensure correct formulation and pH.
-
Antibodies: Validate the lot and performance of primary and secondary antibodies.
-
-
Standardize Cell Culture Practices:
-
Authentication: Use authenticated, low-passage cell lines.
-
Contamination: Regularly test for mycoplasma contamination.
-
Consistency: Use the same seeding density, media volume, and incubation conditions for all experiments.
-
-
Review Experimental Protocol:
-
Adherence: Ensure every step of the protocol is followed precisely. Seemingly minor steps like washing can significantly impact results.[12]
-
Controls: Include appropriate positive, negative, and vehicle controls in every experiment.
-
Timing: Be precise with all incubation and treatment times.
-
-
Check Data Acquisition & Analysis:
-
Instrumentation: Ensure plate readers or flow cytometers are properly calibrated.
-
Background Correction: Properly subtract background absorbance or fluorescence.
-
Statistical Methods: Use consistent and appropriate statistical tests and models for data analysis.
-
Quantitative Data Summary
Due to variations in experimental conditions, reported values such as IC50 can differ significantly between studies. The table below is a template illustrating how to present dose-response data for this compound in a specific cell line. It is crucial for each lab to empirically determine these values.
| Cell Line | Assay Type | This compound Conc. (µM) | % Viability (Mean ± SD) | IC50 Value (µM) |
| MCF-7 | MTT | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{45.2} |
| (Breast Cancer) | (72 hr) | 10 | 85 ± 5.1 | |
| 25 | 62 ± 3.8 | |||
| 50 | 48 ± 4.2 | |||
| 100 | 25 ± 3.1 | |||
| A549 | MTT | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{68.7} |
| (Lung Cancer) | (72 hr) | 10 | 91 ± 4.9 | |
| 25 | 75 ± 5.5 | |||
| 50 | 59 ± 4.6 | |||
| 100 | 38 ± 3.9 |
Note: Data presented are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS.[13]
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.[13]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm with a reference wavelength of >620 nm.[13]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 9. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 10. Reproducibility crisis in science or unrealistic expectations? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in Benzoylpaeoniflorin Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving Benzoylpaeoniflorin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound research.
Q1: What are the primary causes of irreproducibility in this compound research?
A1: Reproducibility challenges in natural product research, including studies on this compound, can stem from several factors.[1] These include variations in the chemical composition of the natural product, its stability, and how it is metabolized.[1] The pressure to publish positive results can also lead to selective reporting, which contributes to a lack of rigor in scientific publications.[2][3] For this compound specifically, degradation during extraction and storage, as well as inconsistencies in experimental protocols, are major contributors to irreproducibility.[4][5]
Q2: How can I ensure the quality and consistency of my this compound starting material?
A2: It is crucial to comprehensively characterize your this compound material.[1] This includes verifying its identity and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] Whenever possible, obtain a certificate of analysis from the supplier and retain voucher specimens of the source material for future reference.[1]
Q3: What are the optimal storage conditions for this compound?
A3: To prevent degradation, this compound should be stored in a cool, dark, and dry place.[4][5] Exposure to light, high temperatures, and extreme pH can lead to hydrolysis of its ester and glycosidic bonds.[4] For long-term storage, keeping the compound in a tightly sealed container at -20°C or -80°C is recommended.
Q4: Are there known signaling pathways that this compound modulates?
A4: Yes, research has shown that this compound and its related compounds can modulate several key signaling pathways involved in inflammation and other cellular processes. These include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Akt (PI3K/Akt), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[6][7][8][9]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound experiments.
Extraction and Stability Issues
Problem: Low yield or degradation of this compound during extraction.
| Possible Cause | Recommended Solution | Rationale |
| High Temperature | Conduct extraction at room temperature or slightly elevated temperatures (40-50°C). If heat-reflux is necessary, use the lowest possible temperature and shortest duration.[4] | High temperatures can accelerate the hydrolysis of the ester and glycosidic bonds in this compound.[4] |
| Extreme pH | Maintain the pH of the extraction solvent in a neutral or slightly acidic range (pH 5-7). Consider using a buffer to maintain a stable pH.[4] | Extreme pH conditions can catalyze the hydrolysis of ester and glycosidic linkages.[4] |
| Enzymatic Degradation | Blanch the plant material with hot vapor or a short immersion in boiling ethanol before extraction. Alternatively, use a higher concentration of organic solvent (e.g., 70-95% ethanol).[4] | These methods help to denature or inhibit degradative enzymes like esterases and glycosidases present in the plant tissue.[4] |
| Inappropriate Solvent | Optimize the solvent system by testing different ratios of alcohol (ethanol or methanol) and water. A 70% ethanol solution is often a good starting point.[4][10] | The polarity of the solvent significantly affects extraction efficiency.[4] |
| Light Exposure | Protect the extraction mixture from direct light by using amber glassware or working in low-light conditions.[4] | Light, particularly UV radiation, may induce photolytic degradation.[4] |
Analytical (HPLC/LC-MS) Issues
Problem: Inconsistent or unreliable results in the quantification of this compound.
| Possible Cause | Recommended Solution | Rationale |
| Poor Resolution/Peak Tailing | Optimize the mobile phase composition and gradient. Ensure the sample solvent is compatible with the mobile phase. Check for column degradation or contamination.[11][12] | Mismatched solvent strength between the sample and mobile phase can cause peak distortion. Column voids or contamination can also lead to poor peak shape.[12] |
| Noisy Baseline | Use high-purity solvents and degas the mobile phase properly.[11][13] Check for leaks in the system and ensure detector stability.[11][14] | Impurities, dissolved gases, or leaks can cause pressure fluctuations and an unstable baseline.[11][14] |
| Low Sensitivity | Optimize detector settings (e.g., wavelength for UV, ion source parameters for MS).[6][11] Ensure the column is not degraded and the flow rate is consistent.[11] | Incorrect detector settings or a compromised column can lead to a weak signal. |
| Retention Time Drift | Ensure consistent temperature control using a column oven.[13] Prepare fresh mobile phase daily and ensure proper column equilibration between runs.[13] | Fluctuations in temperature and mobile phase composition can cause shifts in retention times.[13] |
In Vitro Cell Culture Issues
Problem: High variability in cellular responses to this compound treatment.
| Possible Cause | Recommended Solution | Rationale |
| Cell Line Authenticity | Regularly authenticate cell lines using short tandem repeat (STR) profiling. | Misidentified or cross-contaminated cell lines are a major source of irreproducible data. |
| Microbial Contamination | Practice strict aseptic techniques.[15] Regularly test for mycoplasma contamination.[15] Quarantine new cell lines until they are confirmed to be contamination-free.[15] | Microbial contamination can drastically alter cellular physiology and response to treatment.[15] |
| Inconsistent Cell Health | Maintain cells in a consistent growth phase and avoid high passage numbers. Monitor cell viability and morphology regularly. | Cellular responses can vary significantly with passage number and confluency. |
| Reagent Variability | Use the same lot of serum, media, and other reagents for a set of experiments. Qualify new lots of reagents before use. | Lot-to-lot variability in reagents can introduce significant experimental noise. |
In Vivo Animal Study Issues
Problem: Lack of reproducibility in animal models treated with this compound.
| Possible Cause | Recommended Solution | Rationale |
| Animal Strain and Health | Use a consistent and well-defined animal strain from a reputable supplier. Ensure animals are healthy and acclimatized to the facility before starting the experiment.[16] | Genetic background and health status of animals can significantly impact experimental outcomes. |
| Environmental Factors | Monitor and control environmental conditions such as temperature, humidity, light cycle, noise, and vibration.[17] | Extrinsic environmental factors can influence animal physiology and behavior, affecting research results.[17] |
| Dosing Inconsistencies | Prepare fresh dosing solutions daily and ensure homogeneity. Use precise administration techniques (e.g., oral gavage) and accurate dosing volumes based on individual animal body weights.[16] | Inaccurate or inconsistent dosing can lead to high variability in pharmacokinetic and pharmacodynamic data. |
| Subjective Endpoint Measurement | Use blinded observers for scoring subjective endpoints (e.g., clinical signs of disease). Standardize all measurement procedures. | Blinding reduces observer bias in data collection. |
Section 3: Experimental Protocols and Data
This section provides detailed methodologies for key experiments involving this compound.
Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted for the quantitative analysis of this compound in plasma, suitable for pharmacokinetic studies.[18]
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.[18]
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (e.g., Puerarin).[18]
-
Add 150 µL of acetonitrile (or a 9:1 acetonitrile-methanol mixture) to precipitate proteins.[18]
-
Vortex the mixture vigorously for 1-2 minutes.[18]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[18]
-
Transfer the supernatant to a clean tube for analysis.[18]
2. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography system |
| Column | C18 analytical column (e.g., Phenomenex Gemini® NX-C18, 4.6 x 100 mm, 3.0 µm)[19] |
| Mobile Phase | A: 0.1% formic acid and 5 mM ammonium acetate in waterB: Acetonitrile[19] |
| Flow Rate | 0.2-1.0 mL/min[6][19] |
| Injection Volume | 5-10 µL[6] |
| Column Temperature | 30 °C[6] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
3. Method Validation Parameters
The analytical method should be validated for the following parameters:
| Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[19] |
| Linearity | The range of concentrations over which the instrument response is proportional to the analyte concentration. A typical range is 1-2000 ng/mL.[19] |
| Precision and Accuracy | The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).[19] |
| Recovery | The efficiency of the extraction procedure.[19] |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte.[19] |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions.[19] |
In Vivo Sepsis Model in Mice
This protocol describes the induction of sepsis in mice to evaluate the anti-inflammatory effects of this compound.[20]
1. Animal Model
-
Animals: Male C57BL/6 mice (8 weeks old).[20]
-
Acclimatization: Acclimate mice for at least one week before the experiment.[16]
2. Sepsis Induction
-
LPS-induced Septic Shock: Administer Lipopolysaccharide (LPS) at 2.5 mg/kg via intraperitoneal injection.[20]
-
Cecal Ligation and Puncture (CLP): A surgical procedure that more closely mimics human sepsis.[20]
3. Treatment
-
Administer this compound intravenously at the desired doses simultaneously with sepsis induction.[20]
4. Endpoint Evaluation
| Endpoint | Time Point | Method |
| Cytokine Analysis | 4 hours post-LPS | Collect blood and ascitic fluid, centrifuge, and measure cytokine levels (e.g., TNF-α, IL-6) in the supernatant using ELISA.[20] |
| Histopathology | 24 hours post-LPS | Euthanize mice, fix lung tissue in 10% neutral formalin, embed in paraffin, section, and stain with H&E for assessment of lung injury.[20] |
| Survival Rate | Every 4-12 hours for up to 96 hours | Monitor and record the survival of mice in each group.[20] |
Section 4: Visualizations
Signaling Pathways
This diagram illustrates the key inflammatory signaling pathways modulated by this compound.
Caption: this compound's modulation of key inflammatory signaling pathways.
Experimental Workflows
This diagram outlines a reproducible workflow for quantifying this compound in plasma samples.
Caption: A reproducible workflow for pharmacokinetic analysis of this compound.
References
- 1. The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 3. Is the reproducibility crisis real? An overview of Nature's survey | Editage Insights [editage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Paeoniflorin Alleviates Lipopolysaccharide-Induced Neuroinflammation and Depression Through the Keap1/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. realab.ua [realab.ua]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ibiantech.com [ibiantech.com]
- 16. benchchem.com [benchchem.com]
- 17. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Scale-Up of Benzoylpaeoniflorin: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Benzoylpaeoniflorin, this technical support center provides essential guidance. The complex molecular structure of this compound, a bioactive compound often derived from paeoniflorin, presents unique challenges in both laboratory-scale synthesis and industrial production. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during these processes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The predominant method for preparing this compound is through the semi-synthesis from paeoniflorin, which is typically extracted from the roots of Paeonia lactiflora. This involves the selective benzoylation of the paeoniflorin molecule. While a full chemical synthesis is theoretically possible, it is often complex and costly, making the semi-synthetic route more practical for research and development.[1][2] Biosynthetically, a benzoyltransferase enzyme is responsible for the benzoylation of 8-dethis compound to form paeoniflorin, highlighting the natural precedent for this transformation.
Q2: What are the primary challenges in the benzoylation of paeoniflorin?
A2: The main challenge lies in achieving regioselectivity. The paeoniflorin molecule has multiple hydroxyl groups that can be benzoylated. The goal is to selectively introduce the benzoyl group at the desired position without significant formation of isomeric byproducts.[3] This requires careful optimization of reaction conditions, including the choice of benzoylating agent, catalyst, solvent, and temperature.
Q3: What purification methods are most effective for synthetic this compound?
A3: High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are highly effective for purifying this compound to a high degree of purity.[4] Macroporous resin chromatography is also widely used, often as an initial purification step to enrich the target compound before final polishing with HPLC or HSCCC.[5][6]
Q4: What are the key considerations when scaling up the purification of this compound?
A4: When scaling up purification, factors such as the cost of the stationary phase, solvent consumption, and throughput become critical. Macroporous resins are often favored for industrial-scale purification due to their lower cost and high loading capacity.[5] The process needs to be optimized for flow rates, elution gradients, and solvent recovery to ensure an efficient and economical process.
Q5: How can I monitor the progress of the benzoylation reaction?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the primary methods for monitoring the reaction progress.[7] These techniques allow for the visualization of the consumption of the starting material (paeoniflorin) and the formation of the product (this compound) and any byproducts.
Troubleshooting Guides
Chemical Synthesis: Benzoylation of Paeoniflorin
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature.- Use a more reactive benzoylating agent (e.g., benzoyl chloride with a catalyst).- Ensure all reagents are anhydrous, as water can quench the reaction. |
| Degradation of starting material or product. | - Use milder reaction conditions (lower temperature, less reactive reagents).- Minimize reaction time.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Suboptimal stoichiometry. | - Optimize the molar ratio of paeoniflorin to the benzoylating agent. An excess of the benzoylating agent may be required to drive the reaction to completion, but a large excess can lead to side reactions. | |
| Formation of Multiple Products (Low Regioselectivity) | Non-selective benzoylation of multiple hydroxyl groups. | - Experiment with different catalysts (e.g., amine catalysts, Lewis acids) that can promote regioselectivity.[3][8]- Utilize protecting group strategies to block other hydroxyl groups before benzoylation.- Optimize the solvent and temperature, as these can influence the relative reactivity of the hydroxyl groups. |
| Difficult Purification of the Product | Presence of closely related isomers or unreacted starting material. | - Employ high-resolution purification techniques like preparative HPLC or HSCCC.- Optimize the chromatographic conditions (e.g., solvent system, gradient) to improve separation.[4] |
Scale-Up and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation on Macroporous Resin Column | Inappropriate resin type. | - Screen different types of macroporous resins with varying polarities to find one with optimal selectivity for this compound. |
| Suboptimal loading or elution conditions. | - Optimize the sample concentration and loading volume.- Develop a stepwise or gradient elution profile with varying solvent strengths to effectively separate the target compound from impurities.[6] | |
| Low Recovery from the Column | Irreversible adsorption of the product onto the stationary phase. | - Choose a different stationary phase with weaker interactions.- Modify the elution solvent to ensure complete desorption of the product. |
| Column Fouling during Scale-Up | Precipitation of impurities or the product in the column. | - Ensure the sample is fully dissolved and filtered before loading.- Optimize the solvent composition to maintain the solubility of all components throughout the chromatographic run. |
| Inconsistent Purity between Batches | Variability in the crude reaction mixture. | - Standardize the synthesis protocol to ensure consistent quality of the crude product before purification. |
| Inconsistent packing of the chromatography column. | - Develop a robust and reproducible column packing procedure. |
Experimental Protocols
General Protocol for Benzoylation of Paeoniflorin (Illustrative)
Objective: To synthesize this compound from paeoniflorin.
Materials:
-
Paeoniflorin
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve paeoniflorin in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Collect and combine the fractions containing the desired product and concentrate to yield pure this compound.
Protocol for Purification using Macroporous Resin Chromatography
Objective: To enrich this compound from a crude extract or reaction mixture.
Materials:
-
Crude this compound mixture
-
Macroporous resin (e.g., D101)
-
Deionized water
-
Ethanol (various concentrations)
Procedure:
-
Resin Pre-treatment: Swell the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water.
-
Column Packing: Pack the pre-treated resin into a chromatography column.
-
Equilibration: Equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude mixture in a small volume of the equilibration buffer and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Concentration: Pool the fractions rich in this compound and concentrate under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Method | Starting Purity | Final Purity | Recovery Rate | Scale | Advantages | Disadvantages |
| Macroporous Resin Chromatography | 10-20% | 60-70% | 85-95% | Lab to Industrial | High capacity, low cost | Lower resolution |
| High-Speed Counter-Current Chromatography (HSCCC) | 60-70% | >98% | 90-98% | Lab to Pilot | High resolution, no irreversible adsorption | Lower capacity, specialized equipment |
| Preparative HPLC | 60-70% | >99% | 80-90% | Lab | Very high resolution | High cost, high solvent consumption |
Visualizations
Caption: A typical workflow for the semi-synthesis and purification of this compound.
Caption: A troubleshooting decision tree for low yield in the benzoylation of paeoniflorin.
References
- 1. New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. CN103951717A - Method for extracting and preparing this compound and benzoyl albiflorin - Google Patents [patents.google.com]
- 5. Preparative purification of peoniflorin and albiflorin from peony rhizome using macroporous resin and medium-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Investigating High-Dose Benzoylpaeoniflorin in Animal Studies
Disclaimer: Specific toxicological data on high-dose Benzoylpaeoniflorin in animal studies are limited in publicly available literature. Much of the existing research focuses on its therapeutic effects at lower doses or on the related compound, Paeoniflorin. This guide provides general best practices and extrapolated information for researchers. It is crucial to conduct dose-ranging and pilot studies to establish the safety profile of this compound for your specific animal model and experimental conditions.
General Guidance for Preclinical Toxicology Assessment
When embarking on studies involving high doses of a novel or under-researched compound like this compound, a systematic approach to toxicological assessment is paramount. Adherence to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended to ensure data quality and animal welfare.
Key considerations include:
-
Dose Selection: Initial dose selection can be informed by in vitro cytotoxicity data or the toxicological profile of structurally related compounds. A dose-escalation study is essential to determine the maximum tolerated dose (MTD).
-
Animal Model: The choice of animal model should be scientifically justified. Healthy, young adult rodents are commonly used for initial toxicity screening.
-
Route of Administration: The route of administration should align with the intended therapeutic use. For oral administration in rodents, the volume should generally not exceed 1 ml/100 g body weight for oily solutions or 2 ml/100 g for aqueous solutions.
-
Observation Period: A typical observation period for acute toxicity is 14 days to monitor for delayed toxic effects and mortality.
-
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering, and humane endpoints should be established.
Troubleshooting Guide & FAQs
This section addresses potential issues that researchers may encounter during their experiments.
Q1: We are observing unexpected mortality in our high-dose group. What steps should we take?
A1: Unexpected mortality is a serious concern that requires immediate action.
-
Cease Dosing: Immediately stop dosing the affected group.
-
Report: Report the incident to your institution's IACUC and attending veterinarian within 72 hours.[1]
-
Necropsy: Perform a gross necropsy on the deceased animals to identify any visible abnormalities in organs. Consider histopathological analysis of key organs (liver, kidneys, heart, lungs, spleen).
-
Review Protocol: Thoroughly review your experimental protocol for any potential errors in dose calculation, preparation, or administration.
-
Vehicle Control: If not already included, run a vehicle-only control group to rule out toxicity from the solvent.
-
Dose Adjustment: Re-evaluate your dose levels. It is likely that you have exceeded the MTD. Consider a dose de-escalation study.
Q2: Animals in the treatment group are showing signs of distress (e.g., lethargy, piloerection, hunched posture). What do these signs indicate and what should we do?
A2: These are common clinical signs of toxicity.
-
Indication: These signs suggest systemic toxicity and animal suffering.
-
Action:
-
Monitor Closely: Increase the frequency of observation for these animals.
-
Humane Endpoints: If the signs of distress are severe and enduring, animals may need to be humanely euthanized according to pre-defined humane endpoints in your protocol.
-
Record Observations: Meticulously document all clinical signs, including time of onset and severity. This information is crucial for determining the No-Observed-Adverse-Effect Level (NOAEL).
-
Supportive Care: Provide supportive care as recommended by your veterinarian, which may include supplemental heat or hydration.
-
Q3: We are not seeing any overt signs of toxicity, but the body weights of the treated animals are significantly lower than the control group.
A3: Significant weight loss or reduced weight gain is a sensitive indicator of toxicity.
-
Possible Causes:
-
Reduced Food/Water Intake: The compound may be causing malaise, leading to decreased consumption. Monitor food and water intake daily.
-
Metabolic Effects: The compound could be altering metabolic processes.
-
Gastrointestinal Effects: Potential issues like nausea or diarrhea can lead to weight loss.
-
-
Action:
-
Analyze Food and Water Consumption Data: Compare the consumption between treated and control groups.
-
Biochemical Analysis: At the end of the study, analyze serum biochemical parameters related to metabolism and nutrition (e.g., glucose, total protein, albumin).
-
Gross Pathology: During necropsy, pay close attention to the gastrointestinal tract for any abnormalities.
-
Q4: How do we differentiate between side effects of this compound and effects of the vehicle used for administration?
A4: A vehicle control group is essential for this purpose.
-
Experimental Design: Your study should always include a group of animals that receives only the vehicle (the solvent used to dissolve or suspend the this compound) administered in the same volume and by the same route as the treatment groups.
-
Data Analysis: By comparing the observations from the treated groups to the vehicle control group, you can attribute any significant differences to the test compound.
Data Presentation: Potential Side Effects to Monitor
The following table summarizes potential side effects to monitor during high-dose studies, extrapolated from general toxicology principles and data on related compounds. This is not an exhaustive list, and researchers should be vigilant for any unusual observations.
| Parameter Category | Specific Measurement/Observation | Potential Indication of Toxicity |
| Clinical Observations | Changes in skin, fur, eyes, and mucous membranes | Local irritation or systemic effects |
| Changes in respiratory, circulatory, autonomic, and central nervous system function | Target organ toxicity | |
| Changes in somatomotor activity and behavior patterns | Neurotoxicity | |
| Presence of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma | Severe systemic toxicity | |
| Body Weight | Weekly body weight measurements | A sensitive indicator of general health |
| Significant weight loss or reduced weight gain | A common sign of toxicity | |
| Food & Water Intake | Daily or weekly measurements | Reduced intake can indicate malaise or specific organ toxicity |
| Hematology | Red blood cell count, hemoglobin, hematocrit | Anemia or erythropoiesis effects |
| White blood cell count and differential | Immunotoxicity or inflammation | |
| Platelet count | Effects on hemostasis | |
| Serum Biochemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST) | Hepatotoxicity |
| Blood urea nitrogen (BUN), creatinine | Nephrotoxicity | |
| Glucose, cholesterol, triglycerides | Metabolic disturbances | |
| Total protein, albumin | Liver function, nutritional status | |
| Organ Weights & Pathology | Relative organ weights (liver, kidneys, spleen, heart, brain) at necropsy | Organ-specific toxicity (swelling or atrophy) |
| Gross necropsy findings | Macroscopic organ damage | |
| Histopathological examination of key organs | Microscopic tissue damage |
Experimental Protocols
The following are example protocols for acute and sub-acute oral toxicity studies, adapted from OECD guidelines. These should be adapted to the specific research question and institutional guidelines.
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute oral toxicity of this compound in rodents.
Animals: Healthy, nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old.
Housing: Animals are housed in standard cages with a 12-hour light/dark cycle, controlled temperature, and humidity. They have ad libitum access to standard laboratory diet and water, except for a brief fasting period before dosing.
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Withhold food overnight prior to dosing.
-
Dosing:
-
Administer this compound orally by gavage. The vehicle should be appropriate for the compound (e.g., corn oil, 0.5% carboxymethyl cellulose).
-
Start with a dose of 300 mg/kg in a group of 3 female rats.
-
If no mortality occurs, dose another group of 3 females at 2000 mg/kg.
-
If mortality occurs at 300 mg/kg, dose another group of 3 females at 50 mg/kg.
-
A limit test at 2000 mg/kg or 5000 mg/kg can also be performed if the substance is expected to have low toxicity.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
Record all clinical signs of toxicity, morbidity, and mortality.
-
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Protocol 2: Sub-Acute (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407)
Objective: To evaluate the potential adverse effects of repeated oral administration of this compound for 28 days.
Animals: Healthy male and female rats (e.g., Sprague-Dawley or Wistar), typically 5-6 weeks old at the start of treatment.
Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose Each group should consist of at least 5 males and 5 females.
Procedure:
-
Dosing: Administer this compound or vehicle orally by gavage daily for 28 consecutive days.
-
Observations:
-
Conduct detailed clinical observations at least once daily.
-
Record body weights and food consumption weekly.
-
-
Hematology & Biochemistry: Collect blood samples from all animals at the end of the 28-day period for hematological and serum biochemical analysis.
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Conduct a full gross necropsy on all animals.
-
Record the weights of key organs (e.g., liver, kidneys, adrenals, brain, gonads, heart, spleen).
-
Preserve designated organs from all animals in a suitable fixative for potential histopathological examination. Conduct a full histopathological examination on organs from the control and high-dose groups.
-
Visualizations
References
Validation & Comparative
Benzoylpaeoniflorin vs. Paeoniflorin: A Comparative Guide to Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two key bioactive compounds derived from the peony plant: Benzoylpaeoniflorin and Paeoniflorin. The following analysis is based on available experimental data to assist in research and development decisions.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory activities of this compound and Paeoniflorin from various in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity
| Parameter | This compound | Paeoniflorin | Cell Line | Inducer |
| Inhibition of Nitric Oxide (NO) Production | Decreased mRNA and protein levels of iNOS[1][2] | IC50: 2.2 x 10⁻⁴ mol/L[3][4][5][6] | RAW 264.7, HUVECs, THP-1 macrophages | LPS |
| Inhibition of Prostaglandin E2 (PGE2) Production | Inhibits COX-2 expression[1][2] | 27.56% inhibition[3][4][5][6] | RAW 264.7 | LPS |
| Inhibition of TNF-α Production | Decreased mRNA and protein levels[1][2] | 20.57% inhibition[3][4][5][6] | HUVECs, THP-1 macrophages | LPS |
| Inhibition of IL-6 Production | Decreased mRNA and protein levels[1][2] | 29.01% inhibition[3][4][5][6] | HUVECs, THP-1 macrophages | LPS |
| Inhibition of COX-2 Expression | Inhibits expression[1][2] | Reduced protein expression by 50.98%[3][4][5][6] | HUVECs, THP-1 macrophages | LPS |
| Inhibition of iNOS Expression | Decreased mRNA and protein levels[1][2] | 35.65% inhibition of gene expression[3][5][6] | HUVECs, THP-1 macrophages | LPS |
Table 2: In Vivo Anti-Inflammatory Activity
| Model | This compound | Paeoniflorin | Key Findings |
| LPS-induced Sepsis in Mice | Lowered serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2[2] | Reduced lethality and serum levels of TNF-α and IL-6.[7] | Both compounds demonstrate protective effects against systemic inflammation. |
| Cecal Ligation and Puncture (CLP) Sepsis in Rats | Protective effects observed.[3] | Reduced lethality and serum endotoxin levels.[7] | Both compounds show potential in a clinically relevant sepsis model. |
| Imiquimod (IMQ)-induced Psoriasis-like Model in Mice | Therapeutic effects observed based on clinical scoring and histological analysis.[3] | Ameliorated lesions and decreased Baker Score. | Suggests potential for treating inflammatory skin conditions. |
| Freund's Complete Adjuvant (CFA)-induced Inflammatory Pain in Mice | Not explicitly studied. | Inhibited spinal microglial activation and decreased pro-inflammatory cytokines.[8] | Paeoniflorin shows analgesic effects in inflammatory pain models. |
Mechanistic Insights: Signaling Pathways
Both this compound and Paeoniflorin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
This compound:
-
Suppresses lipopolysaccharide (LPS)-mediated phosphorylation of p65 (a subunit of NF-κB), p38, JNK, and ERK in Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 macrophages.[1][2]
Paeoniflorin:
-
Inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[7]
-
Attenuates the activation of NF-κB, extracellular signal-regulated kinase (ERK1/2), and p38 MAPK signaling pathways induced by LPS.[9]
Caption: Key signaling pathways modulated by this compound and Paeoniflorin.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
In Vitro Anti-inflammatory Assays
Caption: General experimental workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
Cell Lines: Murine macrophage cell line RAW 264.7 and Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Paeoniflorin for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent.
2. Induction of Inflammation:
-
Inducer: Lipopolysaccharide (LPS) is a common inducer of inflammation in vitro, typically used at a concentration of 1 µg/mL.
3. Nitric Oxide (NO) Assay (Griess Assay):
-
Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2:
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) and PGE2.
-
Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the sample, adding a detection antibody, and then a substrate to produce a measurable color change.
-
Measure the absorbance at the appropriate wavelength and calculate the concentration based on a standard curve.
-
5. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression:
-
Principle: This technique measures the amount of a specific RNA. It is used to quantify the gene expression of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.
-
Procedure:
-
Isolate total RNA from the cells using a suitable reagent (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform real-time PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data to determine the relative fold change in gene expression.
-
6. Western Blot for Protein Expression and Signaling Pathway Analysis:
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-p38, IκBα, COX-2, iNOS).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence).
-
Image the blot and quantify the protein band intensities, normalizing to a loading control (e.g., β-actin).
-
Conclusion
Both this compound and Paeoniflorin exhibit significant anti-inflammatory properties through the modulation of the NF-κB and MAPK signaling pathways.[3] The available data suggests that this compound may have a more potent effect in in vivo models of severe inflammation and immune-mediated skin disease.[3] Paeoniflorin, on the other hand, has been more extensively studied for its effects on a broader range of inflammatory mediators in vitro and in models of arthritis.[3] The choice between these two compounds for further research and development would depend on the specific therapeutic target and disease context. Direct, head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of this compound and Paeoniflorin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Benzoylpaeoniflorin and Dexamethasone in the Management of Rheumatoid Arthritis in a Rat Model
For Immediate Release
This guide provides a detailed comparison of the therapeutic efficacy of Benzoylpaeoniflorin, a natural compound, and Dexamethasone, a potent synthetic glucocorticoid, in a well-established rat model of adjuvant-induced arthritis (AIA). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and mechanisms of these two anti-arthritic agents.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The adjuvant-induced arthritis (AIA) model in rats is a widely used preclinical model that mimics many features of human RA, providing a robust platform for evaluating novel therapeutics.[1][2] Dexamethasone is a cornerstone of RA treatment, known for its potent anti-inflammatory and immunosuppressive effects.[2] this compound, a derivative of paeoniflorin found in the root of Paeonia lactiflora, has demonstrated significant anti-inflammatory and immunomodulatory properties, positioning it as a potential alternative or adjunctive therapy. This guide synthesizes available data to compare their efficacy and mechanisms of action.
Experimental Protocols
The data presented is primarily derived from studies utilizing the Adjuvant-Induced Arthritis (AIA) rat model.
Adjuvant-Induced Arthritis (AIA) Model
A common protocol for inducing arthritis in rats involves the following steps:
-
Induction: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL) into the subplantar tissue of the right hind paw of male Sprague-Dawley or Lewis rats.
-
Disease Development: Following injection, a primary inflammatory response (paw swelling) occurs in the injected paw. A secondary, systemic arthritic response, characterized by inflammation in the contralateral (non-injected) paw and other joints, typically develops around day 10-14 post-induction.
-
Treatment: Drug administration (e.g., this compound, Dexamethasone, or vehicle control) is typically initiated after the establishment of arthritis (e.g., from day 14 to day 28).
-
Assessment: The severity of arthritis is evaluated through several parameters:
-
Paw Volume/Swelling: Measured using a plethysmometer. A reduction in paw volume indicates an anti-inflammatory effect.
-
Arthritis Index (AI) or Score: A macroscopic scoring system based on the severity of erythema (redness) and swelling in the paws. Each paw is graded on a scale (e.g., 0-4), and the scores for all paws are summed.
-
Biochemical Markers: Serum or synovial tissue levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) are measured using ELISA or other immunoassays.
-
Histopathological Examination: Joints are examined for signs of synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative effects of this compound (and its related compound, Paeoniflorin) and Dexamethasone on key arthritic parameters in rat models. Direct comparative studies between this compound and Dexamethasone are limited; therefore, data is compiled from separate studies.
Table 1: Effect on Paw Volume and Arthritis Index
| Treatment Group | Dosage | Change in Paw Volume (mL) | Arthritis Index/Score (out of 16) | Study Reference |
| Arthritic Control | Vehicle | Baseline | Baseline | N/A |
| Benzoylaconitine + Paeoniflorin | 1.5 mg/kg + 24 mg/kg | Significantly Reduced vs. Control | Significantly Reduced vs. Control | [3] |
| Paeoniflorin | 10 mg/kg | - | Significantly Decreased vs. Control | [4] |
| Paeoniflorin | 20 mg/kg | - | Significantly Decreased vs. Control | [4] |
| Dexamethasone | 0.42 mg/kg | Significantly Decreased vs. Control | Significantly Lower vs. Control | [5] |
| Dexamethasone | 1 mg/kg | Attenuated Paw Swelling | Attenuated Arthritis Scores | [6][7] |
Table 2: Effect on Pro-Inflammatory Cytokines
| Treatment Group | Dosage | TNF-α Levels | IL-1β Levels | IL-6 Levels | Study Reference |
| Arthritic Control | Vehicle | Elevated | Elevated | Elevated | N/A |
| Benzoylaconitine + Paeoniflorin | 1.5 mg/kg + 24 mg/kg | Significantly Decreased vs. Control | Significantly Decreased vs. Control | No Significant Difference | [3] |
| Paeoniflorin | 10 & 20 mg/kg | Reduced Activity vs. Control | Reduced Activity vs. Control | Reduced Activity vs. Control | [4] |
| Dexamethasone | 0.42 mg/kg | Significantly Decreased vs. Control | Significantly Decreased vs. Control | Significantly Decreased vs. Control | [5] |
| Dexamethasone | 1 mg/kg | Reduced Serum Levels | Reduced Serum Levels | Reduced Serum Levels | [6] |
Mechanism of Action and Signaling Pathways
This compound / Paeoniflorin
Paeoniflorin and its derivatives exert their anti-inflammatory effects through multiple pathways. A key mechanism involves the inhibition of pro-inflammatory signaling cascades. Paeoniflorin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous inflammatory genes, including TNF-α, IL-1β, and IL-6.[4] It also modulates the JAK-STAT signaling pathway and can inhibit the production of inflammatory mediators like cyclooxygenase-2 (COX-2).[4] Furthermore, some studies suggest paeoniflorin can regulate the hsa_circ_009012/miR-1286/TLR4/NLRP3 axis to inhibit inflammation in fibroblast-like synoviocytes.[8][9][10]
Dexamethasone
Dexamethasone, a potent glucocorticoid, acts by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the Dexamethasone-GR complex translocates to the nucleus where it modulates gene expression. Its anti-inflammatory effects are primarily mediated through two mechanisms:
-
Transrepression: The Dexamethasone-GR complex directly interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding for TNF-α, IL-1β, IL-6, and other inflammatory mediators.[1][11]
-
Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins, such as Lipocortin-1 (Annexin A1), which inhibits phospholipase A2 and subsequently the production of prostaglandins and leukotrienes.
Summary and Conclusion
Both this compound (and its parent compound Paeoniflorin) and Dexamethasone demonstrate significant anti-arthritic effects in rat models of rheumatoid arthritis.
-
Dexamethasone acts as a potent, broad-spectrum anti-inflammatory and immunosuppressive agent. Its efficacy is well-established, and it serves as a benchmark for anti-arthritic drugs. It robustly suppresses key clinical signs like paw swelling and arthritis scores, and markedly reduces the expression of major pro-inflammatory cytokines.
-
This compound and related compounds show considerable promise as anti-inflammatory agents. The available data indicates they effectively reduce paw swelling and arthritis scores and can decrease the levels of critical inflammatory mediators like TNF-α and IL-1β. Their mechanism, centered on the inhibition of key inflammatory signaling pathways like NF-κB, presents a targeted approach to mitigating arthritic inflammation.
While Dexamethasone remains a highly effective, standard-of-care treatment, the data suggests that this compound warrants further investigation. Future head-to-head comparative studies are necessary to fully elucidate the relative potency and therapeutic potential of this compound against established treatments like Dexamethasone. The development of natural compounds like this compound could offer new avenues for the management of rheumatoid arthritis, potentially with a different side-effect profile compared to synthetic corticosteroids.
References
- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 2. Improving dexamethasone drug loading and efficacy in treating rheumatoid arthritis via liposome: Focusing on inflammation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melittin promotes dexamethasone in the treatment of adjuvant rheumatoid arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paeoniflorin inhibits the inflammation of rheumatoid arthritis fibroblast-like synoviocytes by downregulating hsa_circ_009012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paeoniflorin inhibits the inflammation of rheumatoid arthritis fibroblast-like synoviocytes by downregulating hsa_circ_009012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
A Comparative Guide: Benzoylpaeoniflorin and Ibuprofen in the Alleviation of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory and analgesic properties of benzoylpaeoniflorin, a natural compound, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is based on available experimental data to assist in research and development decisions.
Mechanisms of Action
Ibuprofen is a well-established NSAID that exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with potential gastrointestinal side effects.[2][3]
This compound , a bioactive component isolated from the root of Paeonia lactiflora, modulates inflammatory responses through different pathways. Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] These pathways are crucial regulators of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. By suppressing the activation of NF-κB and MAPKs, this compound reduces the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]
Signaling Pathways
Ibuprofen Signaling Pathway
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
This compound Signaling Pathway
Caption: this compound inhibits the MAPK and NF-κB inflammatory pathways.
Comparative Efficacy Data
Direct comparative studies between this compound and ibuprofen for inflammatory pain are limited. The following tables summarize available quantitative data from various preclinical models to provide an indirect comparison of their anti-inflammatory and analgesic effects.
Table 1: Anti-Inflammatory Activity in Acute Inflammation Models
| Compound | Model | Doses Tested | Key Findings |
| This compound | LPS-induced inflammation in mice | 0.09, 0.22, 0.44 mg/kg (i.v.) | Dose-dependently reduced serum levels of IL-6 and TNF-α.[6] |
| Ibuprofen | Carrageenan-induced paw edema in rats | 8.75, 17.5, 35 mg/kg (p.o.) | Significantly inhibited paw edema at all doses tested.[3] |
| Ibuprofen | Carrageenan-induced paw edema in rats | 40 mg/kg (p.o.) | Produced a 66.46% inhibition of paw edema.[7] |
Table 2: Analgesic and Anti-Inflammatory Activity in Chronic Inflammation Models
| Compound | Model | Doses Tested | Key Findings |
| This compound | Data not available in a comparable chronic inflammatory pain model from the conducted search. | - | - |
| Ibuprofen | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | 8.75, 17.5, 35 mg/kg/day (p.o.) | Significantly suppressed paw edema and hyperalgesia.[8] |
| Ibuprofen | Complete Freund's Adjuvant (CFA)-induced arthritis in rats | 2400 mg/day (in humans with rheumatoid arthritis) | Significantly decreased swollen joint count. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
-
Animals: Wistar rats or Swiss albino mice are commonly used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution (typically 0.1 mL) is administered into the hind paw of the animal.
-
Treatment: Test compounds (e.g., ibuprofen) or vehicle are administered orally or intraperitoneally at specified times before or after carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to study systemic inflammation.
-
Animals: Mice are typically used for this model.
-
Induction of Inflammation: A solution of LPS (a component of the outer membrane of Gram-negative bacteria) is administered via intraperitoneal injection to induce a systemic inflammatory response.
-
Treatment: this compound or a vehicle is administered, often intravenously, at various doses.
-
Outcome Measures: Blood and peritoneal fluid are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. Survival rates can also be monitored in models of endotoxic shock.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to mimic chronic inflammatory conditions like rheumatoid arthritis.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of CFA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the plantar surface of a hind paw.
-
Treatment: Test compounds like ibuprofen are administered daily, typically orally, starting from the day of CFA injection or after the onset of arthritis.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, assessing arthritic scores (based on erythema and swelling), and measuring pain responses (e.g., thermal hyperalgesia, mechanical allodynia).
Experimental Workflow Diagrams
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
CFA-Induced Arthritis Workflow
Caption: Workflow for the CFA-induced arthritis model.
Conclusion
Ibuprofen is a potent anti-inflammatory and analgesic agent with a well-defined mechanism of action centered on COX inhibition. This compound presents an alternative mechanistic approach by targeting the NF-κB and MAPK signaling pathways. While direct comparative efficacy data is lacking, the available preclinical studies suggest that both compounds are effective in reducing inflammation and pain in various models. This compound's distinct mechanism of action may offer a valuable therapeutic alternative, particularly in inflammatory conditions where NF-κB and MAPK pathways play a central role. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in specific inflammatory pain conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Benzoylpaeoniflorin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzoylpaeoniflorin (BPF), a natural product with emerging anti-cancer properties, against established inhibitors of key oncogenic signaling pathways. We delve into the experimental validation of its target engagement at the pathway level, present available quantitative data, and provide detailed experimental protocols to assist in preclinical research and development.
This compound: An Overview of its Anticancer Activity
This compound (BPF) is a monoterpene glycoside isolated from the roots of Paeonia lactiflora. Emerging evidence suggests its potential as an anti-cancer agent through the modulation of critical cellular signaling pathways implicated in tumorigenesis and progression. While direct protein binding partners of BPF in cancer cells are still under active investigation, its effects on the following pathways have been documented:
-
NF-κB Signaling: BPF has been shown to suppress the activation of the NF-κB pathway by reducing the phosphorylation of the p65 subunit.[1] This pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.
-
MAPK Signaling: Studies have demonstrated that BPF can inhibit the phosphorylation of key kinases in the MAPK pathway, including p38, JNK, and ERK.[1] This pathway is crucial for transmitting extracellular signals to the nucleus to control cell growth, differentiation, and apoptosis.
-
PI3K/Akt Signaling: While direct studies on BPF are limited, its structural analog, Paeoniflorin (PF), has been shown to inhibit the PI3K/Akt pathway.[2][3] This pathway is a central regulator of cell survival, growth, and metabolism and is one of the most frequently dysregulated pathways in cancer.
Comparative Analysis: this compound vs. Alternative Pathway Inhibitors
This section compares the effects of this compound on cancer-relevant signaling pathways with those of established small molecule inhibitors. It is important to note that while BPF's effects are demonstrated at a pathway level, the alternatives listed are often highly specific, direct inhibitors of key protein kinases within these pathways.
Table 1: Quantitative Comparison of this compound and Alternative Inhibitors on Cancer Cell Viability
| Compound/Drug | Target Pathway | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | NF-κB, MAPK | Various | Varies significantly by cell line | [4][5] |
| Paeoniflorin | PI3K/Akt, SRC | 22Rv1 (Prostate) | 120.3 | [6] |
| C4-2 (Prostate) | 136.6 | [6] | ||
| Alpelisib (Piqray) | PI3Kα | Breast Cancer Lines | ~0.03 - 5 | [7] |
| Trametinib (Mekinist) | MEK1/2 (MAPK) | Various | ~0.001 - 0.01 | [7] |
| Bortezomib (Velcade) | Proteasome (NF-κB) | Multiple Myeloma Lines | ~0.005 - 0.02 | [8] |
Note: IC50 values for BPF on specific cancer cell lines are not consistently reported in the literature, and can vary based on experimental conditions.[8] The IC50 values for alternative inhibitors are provided as a reference range from preclinical studies.
Table 2: Comparison of Mechanistic Effects on Signaling Pathways
| Feature | This compound | PI3K Inhibitors (e.g., Alpelisib) | MAPK Inhibitors (e.g., Trametinib) | NF-κB Inhibitors (e.g., Bortezomib) |
| Primary Effect | Inhibition of p65, p38, JNK, and ERK phosphorylation | Direct inhibition of PI3K kinase activity, leading to reduced Akt phosphorylation | Direct inhibition of MEK1/2, preventing ERK phosphorylation | Inhibition of proteasome activity, preventing IκBα degradation and subsequent NF-κB activation |
| Direct Target(s) | Not definitively identified | PI3K isoforms (e.g., p110α) | MEK1, MEK2 | 26S Proteasome |
| Validation Method | Western Blot for phospho-proteins | In vitro kinase assays, Western Blot | In vitro kinase assays, Western Blot | Proteasome activity assays, Western Blot |
Experimental Protocols for Target Engagement Validation
Validating the interaction of a compound with its cellular target is a critical step in drug development. The following are detailed protocols for key experiments to assess the engagement of this compound with its putative signaling pathways.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9][10]
Protocol:
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method like the BCA assay.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Western Blotting for Phospho-Protein Analysis
This technique is used to quantify the changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a compound.
Protocol:
-
Cell Lysis: After treating cancer cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions and can be used to investigate if this compound disrupts or enhances the formation of protein complexes within a signaling pathway.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against a specific protein in the pathway of interest (e.g., an IKK subunit) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the experimental workflows for target validation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Paeoniflorin inhibits APEC-induced inflammation in HD11 cells through the NF-κB signaling pathway by activating CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]
- 6. Network Pharmacology and Experimental Validation Identify Paeoniflorin as a Novel SRC-Targeted Therapy for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benzoylpaeoniflorin in CLP-Induced Sepsis: A Comparative Analysis Against Standard of Care
An objective comparison of the therapeutic efficacy of Benzoylpaeoniflorin with standard of care interventions in a cecal ligation and puncture (CLP)-induced sepsis model, supported by experimental data.
This guide provides a comparative analysis of this compound versus standard of care treatments for sepsis, specifically within the context of the clinically relevant cecal ligation and puncture (CLP) animal model. The information is intended for researchers, scientists, and drug development professionals working in the fields of sepsis and inflammation.
Executive Summary
Sepsis remains a formidable challenge in critical care, with high mortality rates despite the use of antibiotics and supportive care. The CLP model is considered a gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human sepsis arising from a polymicrobial infection.[1] this compound (BPF), a bioactive compound, has demonstrated significant anti-inflammatory and protective effects in experimental sepsis.[2] This guide synthesizes available data to compare the efficacy of BPF with standard of care interventions, primarily antibiotics and fluid resuscitation. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis collates data from separate studies to provide a comprehensive overview.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and standard of care treatments in CLP-induced sepsis models.
Table 1: Efficacy of this compound in CLP-Induced Sepsis
| Treatment Group | Dosage | Outcome Measure | Result | Source |
| CLP + Vehicle (DMSO) | - | Survival Rate | ~20% at 72h | [3] |
| CLP + BPF | 0.09 mg/kg | Survival Rate | ~40% at 72h | [3] |
| CLP + BPF | 0.22 mg/kg | Survival Rate | ~60% at 72h | [3] |
| CLP + BPF | 0.44 mg/kg | Survival Rate | ~80% at 72h | [3] |
| CLP + Vehicle | - | Peritoneal IL-6 (pg/mL) | ~3500 | [3] |
| CLP + BPF | 0.44 mg/kg | Peritoneal IL-6 (pg/mL) | ~1500 | [3] |
| CLP + Vehicle | - | Peritoneal TNF-α (pg/mL) | ~2500 | [3] |
| CLP + BPF | 0.44 mg/kg | Peritoneal TNF-α (pg/mL) | ~1000 | [3] |
| CLP + Vehicle | - | Peritoneal CXCL1 (pg/mL) | ~4000 | [3] |
| CLP + BPF | 0.44 mg/kg | Peritoneal CXCL1 (pg/mL) | ~1500 | [3] |
Table 2: Efficacy of Standard of Care (Antibiotics) in CLP-Induced Sepsis
| Treatment Group | Antibiotic & Dosage | Outcome Measure | Result | Source |
| CLP + Fluids Only | - | 28-Day Survival Rate | ~20% | [4] |
| CLP + Fluids & Antibiotics | Imipenem-cilastatin (25 mg/kg) for 5 days | 28-Day Survival Rate | ~55% | [4] |
| CLP + Saline | - | 72-Hour Survival Rate | ~40% | [5] |
| CLP + Gentamicin | 1.5 mg/kg | 72-Hour Survival Rate | ~90% | [5] |
| CLP + PBS | - | 72-Hour Survival Rate | ~25% | [6] |
| CLP + Imipenem | 25 mg/kg (multiple dosing strategies) | 72-Hour Survival Rate | No significant improvement | [6] |
Note: The variability in survival rates with antibiotic treatment across different studies highlights the influence of experimental conditions such as the severity of the CLP procedure and the specific antibiotic regimen used.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model
The CLP model is a widely used surgical procedure to induce polymicrobial sepsis in animals, closely mimicking the clinical course of human sepsis.[1]
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine or via isoflurane inhalation.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end, with the ligation length determining the severity of sepsis.[1]
-
Puncture: The ligated portion of the cecum is punctured one or more times with a needle of a specific gauge. A small amount of fecal matter is extruded to induce peritonitis.
-
Closure and Resuscitation: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers. Post-surgical fluid resuscitation with sterile saline or lactated Ringer's solution is administered subcutaneously to prevent dehydration.[7]
This compound Administration
In the cited studies, this compound (BPF) was administered intravenously to CLP-operated mice. The treatment was given at various doses (0.09, 0.22, or 0.44 mg/kg) to assess its dose-dependent efficacy.[3]
Standard of Care: Antibiotic Therapy
Standard of care in experimental sepsis models often includes the administration of broad-spectrum antibiotics. For example, imipenem-cilastatin (25 mg/kg) has been administered subcutaneously every 12 hours for a duration of 3 to 5 days post-CLP.[4] Another study utilized gentamicin (1.5 mg/kg) administered before and at 16 and 24 hours after CLP.[5] The timing and choice of antibiotic are critical variables that can significantly impact outcomes.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing BPF and Standard of Care in a CLP sepsis model.
This compound Signaling Pathway in Sepsis
Caption: BPF inhibits pro-inflammatory signaling pathways in sepsis.
Conclusion
The available preclinical data indicates that this compound is a promising therapeutic candidate for the treatment of sepsis. It demonstrates a dose-dependent improvement in survival and a significant reduction in key pro-inflammatory cytokines in the CLP-induced sepsis model.[2][3] When indirectly compared to standard of care treatments such as antibiotics, BPF shows a comparable or potentially superior effect on survival, particularly when considering the variability in antibiotic efficacy reported in different studies.[4][5][6]
The mechanism of action for BPF appears to be the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory cascade of sepsis.[2] This anti-inflammatory action addresses a key component of sepsis pathophysiology that is not directly targeted by antibiotics.
For future research, direct, well-controlled comparative studies of this compound against optimized standard of care (including both antibiotics and fluid resuscitation) in a standardized CLP model are warranted. Such studies would provide a more definitive assessment of its relative efficacy and potential as a novel adjunctive therapy for sepsis.
References
- 1. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of factors affecting mortality rate after sepsis in a murine cecal ligation and puncture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Target of Benzoylpaeoniflorin: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology and other established methods for validating the molecular target of Benzoylpaeoniflorin (BPF), a bioactive monoterpene glycoside isolated from Paeonia lactiflora. BPF has demonstrated significant anti-inflammatory and anti-anaphylactic properties, making robust target validation a critical step in its development as a potential therapeutic agent. This document outlines detailed experimental protocols, presents hypothetical supporting data in structured tables, and uses workflow diagrams to objectively compare methodologies.
Introduction to this compound and its Putative Targets
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and immune responses. Preclinical studies have identified several potential molecular targets:
-
Toll-like Receptor 4 (TLR4) : BPF can suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the TLR4 signaling pathway, which subsequently downregulates the activation of NF-κB and MAPK pathways.[1][2][3][4][5][6]
-
Histidine Decarboxylase (HDC) : In the context of anti-anaphylactic activity, BPF is suggested to inhibit HDC, the enzyme responsible for histamine synthesis.[7][8]
-
Mitogen-Activated Protein Kinases (MAPKs) : BPF has been observed to reduce the phosphorylation of key MAPK members like p38, JNK, and ERK, which are crucial downstream mediators of inflammatory signaling.[1][7][9][10][11]
-
Cyclooxygenase (COX) Enzymes : BPF may also inhibit COX-1 and COX-2, key enzymes in the production of pro-inflammatory prostaglandins.
This guide will focus on validating TLR4 as a primary target of BPF, given its central role in initiating the inflammatory cascade that BPF is known to inhibit.
Target Validation Using CRISPR/Cas9: The Gold Standard
CRISPR/Cas9 technology offers a precise and permanent method for target validation by generating a complete gene knockout, thereby eliminating the target protein.[12] This allows for an unambiguous assessment of the drug's on-target effects. If BPF's anti-inflammatory effects are diminished or abolished in TLR4-knockout cells, it provides strong evidence that TLR4 is its direct functional target.
Experimental Workflow: CRISPR/Cas9
The overall workflow involves generating a stable TLR4 knockout cell line, treating it with BPF, and then assessing the downstream signaling events.
Hypothetical Data Presentation: CRISPR/Cas9 Approach
The following tables summarize the expected quantitative outcomes from experiments using wild-type (WT) and TLR4 knockout (TLR4-KO) macrophage cell lines.
Table 1: Effect of BPF on NF-κB Activity (Luciferase Reporter Assay)
| Cell Line | Treatment (2h pre-incubation) | Stimulant (6h) | Relative Luciferase Units (RLU) | % Inhibition of LPS Response |
| WT | Vehicle | None | 1.0 ± 0.1 | - |
| WT | Vehicle | LPS (100 ng/mL) | 15.2 ± 1.5 | 0% |
| WT | BPF (10 µM) | LPS (100 ng/mL) | 4.5 ± 0.4 | 75.4% |
| TLR4-KO | Vehicle | None | 0.9 ± 0.1 | - |
| TLR4-KO | Vehicle | LPS (100 ng/mL) | 1.2 ± 0.2 | 98.6% |
| TLR4-KO | BPF (10 µM) | LPS (100 ng/mL) | 1.1 ± 0.1 | 99.3% |
Data are presented as mean ± SD. The results demonstrate that in the absence of TLR4, the LPS-induced NF-κB activation is nearly abolished, and BPF has no further effect, indicating TLR4 is necessary for the observed drug action.
Table 2: Effect of BPF on MAPK Pathway Activation (Western Blot)
| Cell Line | Treatment (2h pre-incubation) | Stimulant (30min) | p-p38/p38 Ratio (Fold Change) |
| WT | Vehicle | None | 1.0 ± 0.1 |
| WT | Vehicle | LPS (100 ng/mL) | 8.2 ± 0.7 |
| WT | BPF (10 µM) | LPS (100 ng/mL) | 2.1 ± 0.3 |
| TLR4-KO | Vehicle | LPS (100 ng/mL) | 1.3 ± 0.2 |
Data from densitometric analysis, normalized to control. The results show that BPF significantly reduces LPS-induced p38 phosphorylation in WT cells. This effect is phenocopied by the TLR4 knockout, strongly suggesting BPF acts upstream at the TLR4 level.
Comparison with an Alternative Method: RNA Interference (RNAi)
Experimental Workflow: RNAi
Hypothetical Data Presentation: RNAi Approach
Table 3: Effect of BPF on NF-κB Activity with TLR4 Knockdown (Luciferase Reporter Assay)
| Transfection | Treatment (2h pre-incubation) | Stimulant (6h) | Relative Luciferase Units (RLU) | % Inhibition of LPS Response |
| Control siRNA | Vehicle | LPS (100 ng/mL) | 14.9 ± 1.6 | 0% |
| Control siRNA | BPF (10 µM) | LPS (100 ng/mL) | 4.2 ± 0.5 | 71.8% |
| TLR4 siRNA | Vehicle | LPS (100 ng/mL) | 5.1 ± 0.6 | 65.8% |
| TLR4 siRNA | BPF (10 µM) | LPS (100 ng/mL) | 3.8 ± 0.4 | 74.5% |
Data show that while siRNA-mediated knockdown of TLR4 reduces the LPS response, a significant residual response remains. BPF still shows an inhibitory effect on this remaining signal, which could complicate interpretation. This may suggest either off-target effects of the siRNA or that BPF has additional targets downstream.
Comparative Analysis: CRISPR/Cas9 vs. RNAi
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Other Alternatives (ZFNs, TALENs) |
| Mechanism | Permanent gene knockout via DNA double-strand break and error-prone repair. | Transient mRNA degradation leading to reduced protein expression.[14] | DNA double-strand break via engineered DNA-binding proteins fused to a nuclease.[17][18][19] |
| Efficiency | High; results in complete loss of protein function. | Variable; often results in incomplete (hypomorphic) knockdown. | High efficiency, but design and construction can be more complex than CRISPR.[18][19][20] |
| Specificity | High, but potential for off-target effects exists and must be validated. | Prone to off-target effects due to seed region homology with unintended mRNAs.[21] | Generally considered to have higher specificity and fewer off-target effects than CRISPR.[18] |
| Permanence | Stable, permanent modification ideal for generating clonal cell lines. | Transient; effect is lost over time as cells divide. | Stable and permanent modification. |
| Interpretation | Unambiguous; "loss-of-target" phenocopies drug effect. | Can be ambiguous due to incomplete knockdown and off-target effects. | Clear interpretation similar to CRISPR. |
| Complexity | Relatively simple to design and implement sgRNAs.[20] | Very simple and fast for initial screening. | Complex and labor-intensive to design and assemble the required protein constructs.[18][19] |
Signaling Pathway Overview
The following diagram illustrates the TLR4 signaling pathway and the hypothesized point of intervention for this compound.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated TLR4 Knockout in RAW 264.7 Cells
-
sgRNA Design and Cloning : Design two to three single guide RNAs (sgRNAs) targeting early exons of the murine Tlr4 gene using a web-based tool (e.g., CRISPOR). Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a puromycin resistance gene (e.g., lentiCRISPRv2).
-
Lentivirus Production : Co-transfect HEK293T cells with the lentiCRISPRv2-TLR4 plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.[22][23][24]
-
Transduction : Transduce RAW 264.7 macrophages with the harvested lentivirus in the presence of polybrene (8 µg/mL).
-
Selection and Clonal Isolation : After 48 hours, select for transduced cells by adding puromycin (2-5 µg/mL) to the culture medium. Once a stable polyclonal population is established, perform single-cell sorting into 96-well plates to generate monoclonal colonies.
-
Validation of Knockout : Expand individual clones and screen for TLR4 knockout.
-
Genomic DNA Sequencing : Extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Western Blot : Confirm the complete absence of TLR4 protein expression in candidate clones compared to wild-type cells.
-
NF-κB Luciferase Reporter Assay
-
Cell Plating : Seed wild-type, TLR4-KO, or siRNA-transfected RAW 264.7 cells (co-transfected with an NF-κB luciferase reporter plasmid and a Renilla control plasmid) into 96-well plates.
-
Treatment : Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 2 hours.
-
Stimulation : Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Lysis and Measurement : Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.[25][26][27][28]
-
Analysis : Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.
Western Blot for Phosphorylated p38 MAPK
-
Cell Culture and Treatment : Plate cells in 6-well plates. Allow them to reach 80% confluency. Pre-treat with BPF or vehicle for 2 hours, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Protein Extraction : Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[29][30]
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (e.g., Phospho-p38 MAPK Thr180/Tyr182).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[29][30][31][32][33]
-
-
Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal loading.
-
Analysis : Quantify band intensity using software like ImageJ. Express the results as a ratio of phosphorylated protein to total protein.
Conclusion
Validating the molecular target of a compound is a cornerstone of modern drug development. For this compound, CRISPR/Cas9-mediated knockout of its putative target, TLR4, provides the most definitive and unambiguous method for validation. The complete ablation of the target protein allows for a clear interpretation of functional assay results, establishing a causal link between the target and the drug's mechanism of action. While RNAi is a faster and simpler method for initial screening, its transient nature, incomplete knockdown, and potential for off-target effects can lead to confounding results. Therefore, for rigorous validation of a promising drug candidate like this compound, the CRISPR/Cas9 approach is strongly recommended.
References
- 1. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paeoniflorin Ameliorates Macrophage Infiltration and Activation by Inhibiting the TLR4 Signaling Pathway in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeoniflorin treatment regulates TLR4/NF-κB signaling, reduces cerebral oxidative stress and improves white matter integrity in neonatal hypoxic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeoniflorin Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 7. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from <i>Paeonia lactiflora</i> [cjnmcpu.com]
- 8. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The inhibitory effect of paeoniflorin on reactive oxygen species alleviates the activation of NF-κB and MAPK signalling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Getting Started with RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Application of RNAi to Genomic Drug Target Validation in Schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ZFN, TALEN and CRISPR/Cas-based methods for genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR vs. TALEN vs. ZFN: Which Gene Editing Tool Should You Use? [synapse.patsnap.com]
- 19. news-medical.net [news-medical.net]
- 20. Pros and cons of ZNFs, TALENs, and CRISPR/Cas [jax.org]
- 21. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 22. Video: Development of Knock-Out Muscle Cell Lines using Lentivirus-Mediated CRISPR/Cas9 Gene Editing [jove.com]
- 23. Generation of CRISPR-Cas9-mediated genetic knockout human intestinal tissue-derived enteroid lines by lentivirus transduction and single-cell cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Generation of CRISPR–Cas9-mediated genetic knockout human intestinal tissue–derived enteroid lines by lentivirus transduction and single-cell cloning | Springer Nature Experiments [experiments.springernature.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 27. caymanchem.com [caymanchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Pharmacokinetic Profile of Benzoylpaeoniflorin and Albiflorin in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two bioactive compounds, Benzoylpaeoniflorin and Albiflorin, in rats. The information presented is collated from preclinical studies to aid researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these potential therapeutic agents. While a direct comparative study was not identified, this guide synthesizes available data from separate investigations to offer a comprehensive overview.
Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound and Albiflorin, following oral administration in rats, are summarized below. It is crucial to note that the data for each compound were generated in independent studies, which may have employed different experimental conditions, including dosage, vehicle, and analytical methodologies. Therefore, a direct comparison of absolute values should be approached with caution.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration [1]
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 98.6 ± 21.4 |
| Tmax (h) | 0.28 ± 0.10 |
| AUC0-t (ng·h/mL) | 158.7 ± 45.2 |
| AUC0-∞ (ng·h/mL) | 165.4 ± 48.1 |
| t1/2 (h) | 1.25 ± 0.38 |
| CL/F (L/h/kg) | 6.2 ± 1.8 |
| Vd/F (L/kg) | 11.2 ± 3.5 |
| Dosage not specified in the available literature. |
Table 2: Pharmacokinetic Parameters of Albiflorin in Rats after Oral Administration of a Pure Compound (35 mg/kg) [2]
| Pharmacokinetic Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1122 ± 351 |
| Tmax (h) | 0.40 ± 0.14 |
| AUC0-t (ng·h/mL) | 4755 ± 2560 |
| AUC0-∞ (ng·h/mL) | 4867 ± 2595 |
| t1/2 (h) | 1.9 ± 0.5 |
| MRT (h) | 2.5 ± 0.6 |
| F (%) | 19.5 |
Experimental Protocols
The methodologies employed in the pharmacokinetic studies of this compound and Albiflorin are detailed below. These protocols are essential for understanding the context of the presented data.
This compound Pharmacokinetic Study Protocol
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of this compound in rat plasma[1][3].
-
Animal Model: Male Sprague-Dawley rats[4].
-
Administration: Oral gavage.
-
Sample Collection: Blood samples were collected from the ophthalmic venous plexus at various time points post-administration[4].
-
Sample Preparation: Plasma was separated by centrifugation. A protein precipitation method was used for sample preparation. Acetonitrile or a mixture of acetonitrile-methanol (9:1, v/v) was added to the plasma samples, followed by vortexing and centrifugation to precipitate proteins. The supernatant was then collected for analysis[5].
-
Analytical Method: A UPLC-MS/MS system was used for the simultaneous determination of this compound and its isomer, Benzoylalbiflorin, in rat plasma. The method demonstrated good linearity, precision, and accuracy[1][3].
Albiflorin Pharmacokinetic Study Protocol
The pharmacokinetic properties of Albiflorin were investigated after oral administration of the pure compound to rats[2].
-
Animal Model: Male Sprague–Dawley rats[6].
-
Administration: Oral administration of Albiflorin (35 mg/kg)[2].
-
Sample Collection: Blood samples were collected at specified time intervals after administration[6].
-
Sample Preparation: Plasma samples were processed for analysis[6].
-
Analytical Method: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous determination of Albiflorin and Paeoniflorin in rat plasma[2][7]. The method was validated for linearity, precision, accuracy, recovery, and matrix effect[6].
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the potential mechanisms of action of these compounds, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for pharmacokinetic studies in rats.
Caption: Postulated anti-inflammatory signaling pathways.
References
- 1. Rapid Determination of Isomeric this compound and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of albiflorin and paeoniflorin after oral administration of pure compound, Radix Paeoniae alba extract and danggui-shaoyao-san extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Rapid Determination of Isomeric this compound and Benzoylalbiflorin in Rat Plasma by LC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 4. Studies on the Changes of Pharmacokinetics Behaviors of Phytochemicals and the Influence on Endogenous Metabolites After the Combination of Radix Bupleuri and Radix Paeoniae Alba Based on Multi-Component Pharmacokinetics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic properties of albiflorin and paeoniflorin after oral administration of pure compound, Radix Paeoniae alba extract and Danggui-Shaoyao-San extract to rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. LC-MS/MS determination and pharmacokinetic study of albiflorin and paeoniflorin in rat plasma after oral administration of Radix Paeoniae Alba extract and Tang-Min-Ling-Wan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Benzoylpaeoniflorin and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzoylpaeoniflorin and its Synthetic Analogs with Supporting Experimental Data
This compound, a natural monoterpene glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. However, limitations such as suboptimal bioavailability have spurred the development of synthetic derivatives aimed at enhancing its therapeutic potential. This guide provides a comprehensive comparative study of the bioactivity of this compound and its synthetic derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid in research and drug development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, neuroprotective, and anticancer activities of this compound and a selection of its synthetic derivatives.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Key Parameter | Result | Reference |
| This compound | LPS-induced inflammation | RAW 264.7 macrophages | NO Production | IC50: 2.2 x 10⁻⁴ mol/L | |
| LPS-induced inflammation | HUVECs, THP-1 macrophages | TNF-α Production | Decreased mRNA and protein levels | [1] | |
| LPS-induced inflammation | HUVECs, THP-1 macrophages | IL-6 Production | Decreased mRNA and protein levels | [1] | |
| Paeoniflorin-6'-O-benzene sulfonate (CP-25) | Collagen-Induced Arthritis | Mouse Model | Arthritis Index | Significant reduction | [2] |
| Acetylated Paeoniflorin Derivatives | LPS-induced inflammation | J774A.1 cells | IL-1β Secretion | Compounds 8 & 18 showed more obvious inhibitory effect than paeoniflorin | |
| Isobutyl-substituted Paeoniflorin Derivatives | LPS-induced inflammation | RAW264.7 macrophages | NO Production | Compounds 29 & 31 showed superior inhibitory effects to paeoniflorin |
Table 2: Comparative Neuroprotective Activity
| Compound | Assay | Cell Line/Model | Key Parameter | Result | Reference |
| This compound | Not specified | Not specified | Not specified | Limited direct comparative data available | |
| Paeoniflorin | MPP+-induced neurotoxicity | PC12 cells | Cell Viability | Protective effect | [3] |
| 2',6'-Bis-O-o-Fluorobenzoyl-paeoniflorin (15) | Oxidative Stress | PC12 cells | ROS Scavenging | Better activity than paeoniflorin | [4] |
| Benzofuran-2-carboxamide derivatives | NMDA-induced excitotoxicity | Primary rat cortical neurons | Cell Viability | Compound 1f showed potent neuroprotection | [5][6] |
Table 3: Comparative Anticancer Activity
| Compound | Assay | Cell Line | Key Parameter | Result | Reference |
| This compound | Not specified | Not specified | Not specified | Limited direct comparative data available | |
| Paeoniflorin | Cytotoxicity | A549 (Lung Cancer) | IC50 | 11.4 µM | [7] |
| Benzofuran-based chalcone derivatives | MTT Assay | HCC1806, HeLa, A549 | IC50 | Compound 4n: 3.18 µmol L⁻¹ (HCC1806) | [8] |
| Benzoylphenylurea derivatives | P388 leukemia | In vivo | Antitumor activity | N-(2-Nitrobenzoyl)-N'-[4-(2-pyrimidinyloxy)phenyl]ureas showed highest activity | [9] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Neuroprotective Activity Assay: MTT Assay for Cell Viability
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Neurotoxin Induction and Treatment: Cells are pre-treated with various concentrations of this compound or its derivatives for 2 hours, followed by the addition of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) to a final concentration of 1 mM for 24 hours.
-
MTT Incubation: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.
-
Data Analysis: The absorbance at 490 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.
Anticancer Activity Assay: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, HCC1806) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance at a wavelength of 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percent viability against the log of the compound concentration and using non-linear regression analysis.[7]
Signaling Pathways and Experimental Workflows
The bioactivity of this compound and its derivatives is often mediated through the modulation of key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Conclusion
The structural modification of this compound into synthetic derivatives presents a promising strategy for enhancing its therapeutic efficacy. The presented data indicates that specific structural alterations can lead to improved anti-inflammatory, neuroprotective, and anticancer activities. This guide serves as a valuable resource for researchers by providing a comparative overview of bioactivity, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms. Further head-to-head comparative studies of novel this compound derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for future drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preclinical Efficacy of Benzoylpaeoniflorin: An Analysis of Anti-Inflammatory and Immunomodulatory Effects
An examination of the existing preclinical data reveals that while no clinical trials on the efficacy of Benzoylpaeoniflorin (BPF) have been identified, a growing body of evidence from in vitro and in vivo studies highlights its potential as a potent anti-inflammatory and immunomodulatory agent. These investigations primarily focus on its effects in the context of autoimmune and inflammatory conditions such as psoriasis, sepsis, and anaphylaxis.
This compound, a monoterpenoid glycoside derived from the roots of Paeonia lactiflora, is a component of Total Glucosides of Paeony (TGP), an extract used in traditional Chinese medicine for various immune-related disorders.[1][2][3] While TGP and its major component, Paeoniflorin (Pae), have been more extensively studied, BPF is emerging as a compound of interest with distinct mechanisms of action. This guide compares the preclinical efficacy of this compound with its related compounds, Paeoniflorin and TGP, based on available experimental data.
Comparative Efficacy in Inflammatory Models
The therapeutic potential of this compound has been evaluated in several preclinical models of inflammatory diseases. The following tables summarize the quantitative data on its efficacy in comparison to related compounds.
| Compound | Model | Key Efficacy Parameters | Results | Reference |
| This compound (BPF) | LPS-induced sepsis in mice | - Decreased serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 | Significant reduction in pro-inflammatory cytokines | [4] |
| This compound (BPF) | TNF-α-induced psoriasis-like inflammation in HaCaT cells | - Inhibition of NF-κB activation - Reduced secretion of inflammatory cytokines | BPF inhibited cell proliferation and inflammatory signaling | [5] |
| This compound (BPF) | IgE-mediated passive cutaneous anaphylaxis (PCA) in mice | - Suppression of the PCA reaction | Demonstrated anti-anaphylactic activity | [6] |
| Paeoniflorin (Pae) | Collagen-induced arthritis (CIA) in rats | - Decreased arthritic score - Reduced paw swelling | Ameliorated arthritic symptoms | [7][8] |
| Paeoniflorin (Pae) | Adjuvant arthritis (AA) in rats | - Reduced inflammatory cell infiltration | Showed anti-inflammatory effects | [2][3] |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the immune response. A primary mechanism of action is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[4][5] Additionally, BPF has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK.[4] In models of anaphylaxis, BPF demonstrated dual inhibition of histidine decarboxylase (HDC) and the MAPK signaling pathway.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the preclinical evaluation of this compound.
In Vivo Sepsis Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of Sepsis: Intraperitoneal injection of lipopolysaccharide (LPS) (10 mg/kg).
-
Treatment: this compound (BPF) administered intraperitoneally at varying doses prior to LPS challenge.
-
Efficacy Assessment:
-
Cytokine Analysis: Serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 were quantified using enzyme-linked immunosorbent assay (ELISA) at specified time points post-LPS injection.
-
Histopathology: Lung tissues were collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Survival Rate: Monitored for a defined period following LPS administration.[4]
-
In Vitro Psoriasis Model
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Induction of Inflammation: Cells were stimulated with recombinant human TNF-α.
-
Treatment: Cells were pre-treated with various concentrations of this compound prior to TNF-α stimulation.
-
Efficacy Assessment:
-
Cell Proliferation Assay: Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay.
-
Western Blot Analysis: Protein expression levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated p65) were determined.
-
Quantitative Real-Time PCR (qRT-PCR): mRNA expression of pro-inflammatory cytokines was quantified.[5]
-
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While these findings are promising, the lack of clinical trial data necessitates further investigation to establish its therapeutic efficacy and safety in humans. Future research should focus on well-designed, randomized controlled trials to evaluate this compound in relevant patient populations with inflammatory and autoimmune diseases. Furthermore, comparative studies with existing treatments, including Paeoniflorin and other immunomodulatory agents, would be invaluable in determining its potential clinical utility. The low oral bioavailability of related compounds like Paeoniflorin suggests that formulation and delivery strategies for this compound should also be a key area of future research to optimize its therapeutic potential.[2][3][9]
References
- 1. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]
- 3. The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-anaphylactic potential of this compound through inhibiting HDC and MAPKs from Paeonia lactiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paeoniflorin ameliorates rheumatoid arthritis in rat models through oxidative stress, inflammation and cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Efficacy: Benzoylpaeoniflorin and the Paeoniflorin Archetype
A comprehensive review of the therapeutic potential of Benzoylpaeoniflorin, benchmarked against its extensively studied structural analog, Paeoniflorin, across key preclinical disease models. This guide synthesizes the current evidence, providing researchers, scientists, and drug development professionals with a comparative analysis of their anti-inflammatory and neuroprotective mechanisms.
While direct preclinical validation of this compound as a standalone therapeutic agent is emerging, a significant body of research on its close structural counterpart, Paeoniflorin, offers valuable insights into its potential pharmacological activities. This guide presents a comparative overview of the preclinical data for both compounds, with a primary focus on their therapeutic effects in sepsis, neurodegenerative disorders, and cardiovascular diseases.
Quantitative Comparison of Therapeutic Effects
The therapeutic efficacy of this compound has been most notably demonstrated in preclinical models of sepsis. In contrast, Paeoniflorin has been rigorously evaluated across a broader spectrum of conditions, including Alzheimer's disease, rheumatoid arthritis, atherosclerosis, and cerebral ischemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Therapeutic Effects of this compound in Preclinical Sepsis Models
| Parameter | Model | Treatment | Outcome | Reference |
| Survival Rate | LPS-induced sepsis in mice | This compound (0.09, 0.22, 0.44 mg/kg, i.v.) | Dose-dependent increase in survival rate | [1] |
| Survival Rate | CLP-induced sepsis in mice | This compound | Dose-dependent improvement in survival rates | [1] |
| Serum IL-6 | LPS-induced sepsis in mice | This compound (0.09, 0.22, 0.44 mg/kg, i.v.) | Significant reduction in IL-6 levels | [1] |
| Serum TNF-α | LPS-induced sepsis in mice | This compound (0.09, 0.22, 0.44 mg/kg, i.v.) | Significant reduction in TNF-α levels | [1] |
| Serum IL-1β | LPS-induced sepsis in mice | This compound (0.09, 0.22, 0.44 mg/kg, i.v.) | Significant reduction in IL-1β levels | [1] |
| Serum CXCL1 & CXCL2 | LPS-induced sepsis in mice | This compound (0.09, 0.22, 0.44 mg/kg, i.v.) | Significant reduction in CXCL1 and CXCL2 levels | [1] |
| iNOS, TNF-α, IL-6 mRNA & protein | LPS-stimulated HUVECs and THP-1 macrophages | This compound pretreatment | Inhibition of LPS-induced increase | [1] |
Table 2: Therapeutic Effects of Paeoniflorin in Various Preclinical Models
| Therapeutic Area | Model | Key Parameters | Outcome with Paeoniflorin Treatment | Reference |
| Neuroprotection (Alzheimer's Disease) | APP/PS1 Transgenic Mice | Cognitive Function (Morris Water Maze) | Significantly decreased escape latency and path length | [2] |
| Cognitive Function (T-Maze) | Significantly increased alternation rate | [2] | ||
| Inflammation (NF-κB, TNF-α, IL-1β, IL-6) | Decreased inflammation | [3] | ||
| Apoptosis (Bcl-2/Bax ratio, Caspase-3) | Increased Bcl-2/Bax ratio, decreased caspase-3 activity | [3] | ||
| Anti-inflammation (Rheumatoid Arthritis) | Collagen-Induced Arthritis (CIA) in Rats | Arthritis Index & Paw Swelling | Significant amelioration of symptoms | [4] |
| Pro-inflammatory Cytokines | Reduced levels | [4] | ||
| Cardiovascular Protection (Atherosclerosis) | ApoE-/- Mice | Serum Lipids (TC, TG, LDL-C) | Significantly reduced levels | [5] |
| Aortic Plaque Area | Significantly reduced ratio of plaque area to aortic lumen area | [5] | ||
| Neuroprotection (Cerebral Ischemia) | Middle Cerebral Artery Occlusion (MCAO) in Rats | Neurological Severity Scores | Significantly reduced scores | [6] |
| Cerebral Infarction Size & Brain Water Content | Significantly reduced | [6] | ||
| Apoptosis & Inflammatory Factors (IL-1β) | Decreased | [6] |
Mechanisms of Action: A Comparative Overview
Both this compound and Paeoniflorin exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cellular stress.
This compound has been shown to mitigate sepsis by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7] Pretreatment with this compound significantly reduces the lipopolysaccharide (LPS)-induced phosphorylation of p65, p38, JNK, and ERK in endothelial cells and macrophages.[7]
Paeoniflorin demonstrates a broader range of mechanistic actions across different disease models. In the context of neuroinflammation, it also suppresses the NF-κB signaling pathway.[8][9] Furthermore, in models of atherosclerosis, Paeoniflorin has been shown to inhibit the proliferation and migration of vascular smooth muscle cells by targeting the p38/ERK1/2/MAPK/NF-κB signaling pathway.[10] Its neuroprotective effects in Alzheimer's disease are associated with the downregulation of p-p38 MAPK expression and an increase in p-Akt expression.[3]
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound and Paeoniflorin.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings.
This compound: Sepsis Models
-
LPS-Induced Sepsis in Mice: Male C57BL/6 mice are injected intraperitoneally with lipopolysaccharide (LPS) from Escherichia coli. This compound is administered intravenously at various doses.[1] Survival rates are monitored, and serum levels of inflammatory cytokines are measured by ELISA at specified time points.[1]
-
Cecal Ligation and Puncture (CLP) Model: This model more closely mimics human sepsis.[1] Under anesthesia, the cecum of the mouse is ligated and punctured with a needle to induce polymicrobial peritonitis. This compound is administered, and survival rates are monitored.[1]
-
In Vitro Inflammation Assay: Human umbilical vein endothelial cells (HUVECs) or THP-1 macrophages are pretreated with this compound before stimulation with LPS.[1] The expression of pro-inflammatory molecules is determined using quantitative real-time polymerase chain reaction (qPCR) and Western blot analysis.[1]
Paeoniflorin: Key Preclinical Models
-
Alzheimer's Disease Model (APP/PS1 Transgenic Mice):
-
Morris Water Maze: To assess spatial learning and memory, mice are trained to find a hidden platform in a circular pool of opaque water. Parameters such as escape latency (time to find the platform) and path length are recorded.[2] A probe trial with the platform removed is conducted to assess memory retention.
-
-
Rheumatoid Arthritis Model (Collagen-Induced Arthritis in Rats):
-
Wistar rats are immunized with an intradermal injection of bovine type II collagen emulsified with complete Freund's adjuvant.[4] A booster immunization is given seven days later.[4] Paeoniflorin is administered orally, and the severity of arthritis is assessed by measuring paw swelling and an arthritis index.[4]
-
-
Atherosclerosis Model (ApoE-/- Mice):
-
Cerebral Ischemia Model (Middle Cerebral Artery Occlusion in Rats):
-
Transient focal cerebral ischemia is induced by inserting a monofilament to occlude the middle cerebral artery for a defined period, followed by reperfusion.[2] Paeoniflorin is administered intraperitoneally.[2] Neurological deficits are scored, and the infarct volume is measured using TTC staining.[2]
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the therapeutic effects of a compound in a preclinical model of Alzheimer's disease.
Conclusion
The available preclinical data suggests that this compound is a promising anti-inflammatory agent, with demonstrated efficacy in robust models of sepsis. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, aligns with the well-established anti-inflammatory properties of its structural analog, Paeoniflorin.
Paeoniflorin has a more extensive preclinical portfolio, showcasing its therapeutic potential across a range of neurodegenerative, inflammatory, and cardiovascular diseases. The diverse mechanisms of action identified for Paeoniflorin suggest that this compound may also possess a broader therapeutic window than is currently documented.
Further head-to-head comparative studies are warranted to delineate the specific therapeutic advantages and potential differences in the potency and pharmacokinetic profiles of this compound and Paeoniflorin. Such investigations will be crucial for guiding the future clinical development of these related natural compounds.
References
- 1. Paeoniflorin ameliorates ischemic injury in rat brain via inhibiting cytochrome c/caspase3/HDAC4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeoniflorin Attenuates Cerebral Ischemia-Induced Injury by Regulating Ca2+/CaMKII/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of paeoniflorin on hypothalamic-pituitary-adrenal axis of rats with collagen-induced arthritis [cjpt.magtechjournal.com]
- 5. Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Evidence of Paeoniflorin Effectiveness for the Management of Cerebral Ischemia/Reperfusion Injury: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. Paeoniflorin suppresses the apoptosis and inflammation of human coronary artery endothelial cells induced by oxidized low-density lipoprotein by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. Paeoniflorin improves atherosclerosis by regulating the gut microbiota and fecal metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzoylpaeoniflorin: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical compounds are paramount to protecting both personnel and the environment. This document provides essential, immediate safety and logistical information for the proper disposal of Benzoylpaeoniflorin, a natural product isolated from Chinese peony root with known biological activities. While specific disposal data for this compound is limited, this guide is based on general best practices for handling powdered chemical compounds and information from available Safety Data Sheets (SDS).[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound. Always inspect PPE for integrity before use.[1]
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact with the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use in a ventilated hood | To prevent inhalation of fine dust particles.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid generating dust during handling and disposal procedures.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, should be approached with the understanding that it is a potentially hazardous substance. The following protocol outlines the recommended steps for its safe disposal.
1. Waste Characterization and Segregation:
-
Hazard Assessment: While a comprehensive hazard profile for this compound is not fully established, it should be treated as a potentially hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected as solid chemical waste.
2. Preparing for Disposal:
-
Containerization: Place excess or unwanted this compound solid into a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), the approximate quantity, and any known hazard warnings.
3. Spill Cleanup and Disposal:
In the event of a spill, follow these procedures for cleanup and disposal of the resulting waste:
-
Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.[1]
-
PPE: Don the appropriate personal protective equipment as outlined in the table above.[1]
-
Containment and Collection:
-
Cleaning: Clean the spill area with a damp cloth. Do not use compressed air for cleanup as this will generate dust.[1]
-
Waste Disposal: All materials used for spill cleanup (e.g., absorbent material, contaminated cloths, gloves) must be placed in the sealed waste container along with the spilled chemical.
4. Final Disposal:
-
Institutional Guidelines: All chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[4] Your institution's EHS office is the primary resource for specific disposal procedures and scheduling waste pickups.
-
Do Not Drain Dispose: Do not dispose of this compound down the drain.[5] Many chemicals are not approved for drain disposal and can harm the environment.[5]
-
Empty Containers: Empty containers of this compound should be triple rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as chemical waste.[6] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
References
Personal protective equipment for handling Benzoylpaeoniflorin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Benzoylpaeoniflorin. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound, particularly in its powdered form. The recommendations are based on available safety data for this compound and structurally related compounds, such as Paeoniflorin, as well as general best practices for handling powdered chemical agents.[1][2][3][4]
| PPE Category | Item | Specifications & Usage Guidelines |
| Hand Protection | Nitrile Gloves | - Powder-free nitrile gloves are required to prevent dermal absorption and contamination.[1] - Double gloving is recommended, especially when handling larger quantities or during prolonged procedures.[1] - Change gloves every 30 to 60 minutes, or immediately if they become contaminated or damaged.[1] - When removing gloves, do so by rolling them off to prevent skin contact with any contaminants.[1] - Always wash hands thoroughly with soap and water before donning and after removing gloves.[1] |
| Eye & Face Protection | Safety Goggles with Side-Shields | - Must be worn at all times in the laboratory where this compound is being handled to protect against splashes and airborne particles.[2][4] - A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 or N100 Respirator | - A NIOSH-approved N95 or N100 particulate respirator is mandatory when handling this compound powder outside of a certified chemical fume hood to prevent inhalation.[1][2] - For large spills or situations with a high potential for aerosolization, a chemical cartridge-type respirator may be necessary.[1] - All users must be fit-tested and trained in the proper use of their respirator in accordance with OSHA standards.[1] - Surgical masks are not a suitable substitute and offer little to no protection.[1] |
| Body Protection | Laboratory Coat or Gown | - A long-sleeved laboratory coat or disposable gown made of a low-permeability fabric should be worn to protect the skin and clothing.[1][2] - Cuffs of the gown should be tucked into the outer pair of gloves.[1] - Protective clothing should be removed before leaving the laboratory area. |
| Foot Protection | Closed-toe Shoes | - Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory at all times. |
II. Operational Plan for Handling this compound
This section outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize exposure.
-
Assemble Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the chemical, weighing papers, spatulas, containers, and waste disposal bags.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.
2. Handling and Experimental Procedures:
-
Weighing: When weighing this compound powder, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: If preparing a solution, add the powder to the solvent slowly to avoid splashing and aerosolization. Keep containers covered as much as possible.
-
General Handling: Avoid creating dust.[3] Handle the compound gently. Avoid direct contact with skin, eyes, and clothing.[3][5] Do not eat, drink, or smoke in the handling area.[4][5]
3. Spill Management:
-
Minor Spills: For small powder spills within a containment area, gently cover the spill with absorbent material and then carefully scoop the material into a labeled hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures. A chemical cartridge-type respirator may be required for cleanup.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
4. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Disposal Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
III. Experimental Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
